2-(Pyridin-2-ylmethoxy)aniline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUVSWRIMYYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data of 2-(Pyridin-2-ylmethoxy)aniline: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Pyridin-2-ylmethoxy)aniline, a molecule of interest for researchers, scientists, and professionals in drug development. The structural elucidation of such novel compounds is paramount for understanding their chemical properties, predicting their biological activity, and ensuring their purity and identity. This document will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Due to the limited availability of published experimental spectra for 2-(Pyridin-2-ylmethoxy)aniline, this guide will utilize predicted spectroscopic data as a primary resource for analysis. To ground these predictions in an experimental context, we will draw comparisons with the published ¹H NMR data of the structurally similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This approach allows for a robust and instructive exploration of the spectroscopic features of the target molecule.
Molecular Structure and Its Spectroscopic Implications
The structure of 2-(Pyridin-2-ylmethoxy)aniline, with its distinct aromatic and heteroaromatic rings, ether linkage, and primary amine group, gives rise to a unique spectroscopic fingerprint. Each proton and carbon atom resides in a specific electronic environment, leading to characteristic signals in NMR spectroscopy. The molecule's overall mass and fragmentation patterns are revealed through mass spectrometry, while the vibrational modes of its functional groups are probed by infrared spectroscopy.
// Define nodes with labels C1 [label = "C"]; C2 [label = "C"]; C3 [label = "C"]; C4 [label = "C"]; C5 [label = "C"]; C6 [label = "C"]; N1 [label = "N"]; H_N1 [label = "H₂"]; O1 [label = "O"]; C7 [label = "C"]; H2_C7 [label = "H₂"]; C8 [label = "C"]; C9 [label = "C"]; C10 [label = "C"]; C11 [label = "C"]; C12 [label = "C"]; N2 [label = "N"];
// Define positions C1 [pos = "0,1!"]; C2 [pos = "-0.87,0.5!"]; C3 [pos = "-0.87,-0.5!"]; C4 [pos = "0,-1!"]; C5 [pos = "0.87,-0.5!"]; C6 [pos = "0.87,0.5!"]; N1 [pos = "-1.73,1!"]; H_N1 [pos = "-2.3,1!"]; O1 [pos = "1.73,1!"]; C7 [pos = "2.6,0.5!"]; H2_C7 [pos = "2.9,0.9!"]; C8 [pos = "3.47,0!"]; C9 [pos = "4.34,0.5!"]; C10 [pos = "5.21,0!"]; C11 [pos = "5.21,-1!"]; C12 [pos = "4.34,-1.5!"]; N2 [pos = "3.47,-1!"];
// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N1; N1 -- H_N1; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- N2; N2 -- C8; C7 -- H2_C7; }
Figure 1: Chemical structure of 2-(Pyridin-2-ylmethoxy)aniline.Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle and Its Application
Proton NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[1][2] By applying a magnetic field, the nuclear spins of the protons align. A radiofrequency pulse then excites these spins to a higher energy state. As they relax, they emit a signal whose frequency (chemical shift) is dependent on the local electronic environment. The number of neighboring protons influences the splitting pattern of the signal (multiplicity), and the area under the signal (integration) is proportional to the number of protons it represents.[3]
Experimental Protocol: ¹H NMR
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(Pyridin-2-ylmethoxy)aniline.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals.[4][5]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm for optimal shimming.[6]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; "Weigh_Sample" [label = "Weigh Sample\n(5-10 mg)"]; "Dissolve" [label = "Dissolve in\nDeuterated Solvent"]; "Transfer" [label = "Transfer to\nNMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Transfer"; }
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor = "#F1F3F4"; "Insert_Sample" [label = "Insert into\nSpectrometer"]; "Lock_Shim" [label = "Lock and Shim"]; "Acquire" [label = "Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Acquire"; }
subgraph "cluster_proc" { label = "Data Processing"; bgcolor = "#F1F3F4"; "Process" [label = "Fourier Transform,\nPhase & Baseline Correction"]; "Calibrate" [label = "Calibrate Spectrum"]; "Analyze" [label = "Analyze Spectrum"]; "Process" -> "Calibrate" -> "Analyze"; }
"Transfer" -> "Insert_Sample" [lhead = "cluster_acq", ltail = "cluster_prep"]; "Acquire" -> "Process" [lhead = "cluster_proc", ltail = "cluster_acq"]; }
Figure 2: Experimental workflow for ¹H NMR spectroscopy.Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline. These predictions are based on computational algorithms that model the electronic environment of each proton.[7][8]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-6' | 8.5 - 8.6 | Doublet | 1H |
| H-4' | 7.6 - 7.8 | Triplet of Doublets | 1H |
| H-3' | 7.5 - 7.6 | Doublet | 1H |
| H-5' | 7.1 - 7.3 | Triplet | 1H |
| H-3 | 6.9 - 7.1 | Doublet of Doublets | 1H |
| H-5 | 6.7 - 6.9 | Triplet of Doublets | 1H |
| H-4 | 6.6 - 6.8 | Triplet of Doublets | 1H |
| H-6 | 6.5 - 6.7 | Doublet of Doublets | 1H |
| O-CH₂ -Py | 5.2 - 5.4 | Singlet | 2H |
| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
Note: Predicted chemical shifts can vary depending on the software and the level of theory used. The multiplicity is predicted based on expected coupling patterns.
Experimental ¹H NMR Data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline
For comparative purposes, the experimental ¹H NMR data for the related compound 3-chloro-4-(pyridin-2-ylmethoxy)aniline is presented below.[9]
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-6' | 8.57 | d, J=4.8 Hz | 1H |
| H-4' | 7.75-7.70 | m | 1H |
| H-3' | 7.65-7.63 | m | 1H |
| H-5' | 7.23-7.20 | m | 1H |
| H-5 | 6.81 | d, J=9.2 Hz | 1H |
| H-2 | 6.77 | d, J=2.8 Hz | 1H |
| O-CH₂ -Py | 5.18 | s | 2H |
| NH₂ | 3.48 | br | 2H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(Pyridin-2-ylmethoxy)aniline reveals several key features:
-
Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These protons are expected in the downfield region (7.1-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6'-position is the most deshielded due to its proximity to the nitrogen. The splitting patterns (doublet, triplet of doublets, triplet) arise from coupling with adjacent protons on the pyridine ring. The experimental data for the chloro-analogue shows a similar pattern in this region, lending confidence to these predictions.[9]
-
Aniline Ring Protons (H-3, H-4, H-5, H-6): These protons are expected in the more upfield aromatic region (6.5-7.1 ppm) compared to the pyridine protons. The ortho and para protons to the electron-donating amino and methoxy groups will be more shielded (shifted to lower ppm values). The complex splitting patterns (doublet of doublets, triplet of doublets) are due to coupling with their neighbors on the aniline ring.
-
Methylene Protons (O-CH₂-Py): The two protons of the methylene bridge are expected to appear as a singlet around 5.2-5.4 ppm. Their chemical shift is influenced by the adjacent oxygen and the pyridine ring. The singlet nature arises from the absence of adjacent protons to couple with. This is consistent with the experimental data for the chloro-analogue, which shows a singlet at 5.18 ppm.[9]
-
Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet in the range of 4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle and Its Application
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak. The chemical shift of each carbon is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the low natural abundance of ¹³C.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred to reduce the acquisition time.
-
Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to collapse the C-H coupling and improve signal intensity. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline are presented in the table below.[10][11]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (Pyridyl) | 157 - 159 |
| C-2 (Aniline) | 145 - 147 |
| C-1 (Aniline) | 140 - 142 |
| C-6' (Pyridyl) | 148 - 150 |
| C-4' (Pyridyl) | 136 - 138 |
| C-4 (Aniline) | 120 - 122 |
| C-5' (Pyridyl) | 121 - 123 |
| C-3' (Pyridyl) | 120 - 122 |
| C-6 (Aniline) | 118 - 120 |
| C-5 (Aniline) | 115 - 117 |
| C-3 (Aniline) | 111 - 113 |
| O-C H₂-Py | 68 - 72 |
Note: These are predicted values and should be confirmed with experimental data.
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the downfield region of the spectrum (110-160 ppm). The carbons attached to the electronegative nitrogen and oxygen atoms (C-2', C-2, C-1, C-6') are the most deshielded and appear at the lowest field. The remaining carbons of the pyridine and aniline rings appear at distinct chemical shifts based on their substitution and position.
-
Methylene Carbon (O-CH₂-Py): The carbon of the methylene bridge is expected to appear in the upfield region (68-72 ppm), characteristic of an sp³-hybridized carbon attached to an oxygen atom.
Part 3: Mass Spectrometry (MS)
The Principle and Its Application
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] In its most common form for small organic molecules, electron ionization (EI) is used to bombard the molecule with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and structural information from the fragmentation pattern.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
Predicted Molecular Ion Peak (M⁺•): m/z = 200
Interpretation of the Mass Spectrum
The mass spectrum of 2-(Pyridin-2-ylmethoxy)aniline is expected to show a molecular ion peak at m/z = 200, corresponding to the molecular weight of the compound. The fragmentation pattern will be key to confirming the structure.
"M_plus" [label = "Molecular Ion (M⁺•)\nm/z = 200"]; "Fragment_1" [label = "Pyridylmethyl Cation\nm/z = 92"]; "Fragment_2" [label = "Aniloxy Radical\nm/z = 108"]; "Fragment_3" [label = "Anilinium Ion\nm/z = 93"];
"M_plus" -> "Fragment_1" [label = "α-cleavage"]; "M_plus" -> "Fragment_2" [label = "α-cleavage"]; "Fragment_2" -> "Fragment_3" [label = "Rearrangement & H loss"]; }
Figure 3: Predicted key fragmentation pathway for 2-(Pyridin-2-ylmethoxy)aniline.A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, which is a relatively weak point in the molecule. This would lead to two major fragments:
-
Pyridylmethyl cation (m/z = 92): This stable, resonance-stabilized cation would likely be a major peak in the spectrum.
-
Aniloxy radical (m/z = 108): This radical could undergo further fragmentation or rearrangement. For instance, it could rearrange and lose a hydrogen atom to form the anilinium ion at m/z = 93.
The presence of these key fragments would provide strong evidence for the proposed structure.
Part 4: Infrared (IR) Spectroscopy
The Principle and Its Application
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[15][16] Different functional groups have characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific wavenumbers. An IR spectrum, a plot of absorbance or transmittance versus wavenumber, can therefore be used to identify the functional groups present in a molecule.[17][18]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solids (KBr pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
For solids (Nujol mull): The sample is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
For liquids or solutions: A thin film of the sample is placed between two salt plates.
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the solvent) is typically run first and subtracted from the sample spectrum.
Predicted IR Data
The following table lists the predicted characteristic IR absorption bands for 2-(Pyridin-2-ylmethoxy)aniline.[19][20]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to strong |
| C-O Stretch (ether) | 1200 - 1250 (asymmetric) | Strong |
| C-O Stretch (ether) | 1000 - 1050 (symmetric) | Medium |
| C-N Stretch (amine) | 1250 - 1350 | Medium |
Interpretation of the IR Spectrum
The predicted IR spectrum of 2-(Pyridin-2-ylmethoxy)aniline would display several characteristic absorption bands confirming the presence of its key functional groups:
-
N-H Stretch: The presence of the primary amine group would be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region would be indicative of the carbon-carbon and carbon-nitrogen double bonds within the aniline and pyridine rings.
-
C-O Ether Stretch: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether linkage is expected around 1200-1250 cm⁻¹. A weaker symmetric stretch would appear around 1000-1050 cm⁻¹.
-
C-N Amine Stretch: The stretching vibration of the C-N bond of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region.
Conclusion
This in-depth technical guide has outlined the expected spectroscopic data for 2-(Pyridin-2-ylmethoxy)aniline using predictive methods, supported by comparative experimental data from a closely related analogue. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating approach to confirming the structure and purity of this compound. For any definitive research or development application, it is imperative to acquire and analyze the experimental spectra of the synthesized compound and compare them with the predictions and interpretations laid out in this guide.
References
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]
-
NMR sample preparation guidelines. [Link]
-
Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
How to Find Functional Groups in the IR Spectrum. Dummies. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Principles in NMR Spectroscopy. ResearchGate. [Link]
-
Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Mass spectrometry (MS). Fiveable. [Link]
-
IR Spectroscopy: Functional Group Analysis. Scribd. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]
-
2.2: Mass Spectrometry. Chemistry LibreTexts. [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
Mass Spectrometry. Michigan State University. [Link]
-
IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]
-
4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
-
Infrared Spectroscopy. Michigan State University. [Link]
-
Infrared Spectroscopy. ACS Reagent Chemicals. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health. [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]
-
2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
CASPRE - 13 C NMR Predictor. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
3-chloro-4-(pyridin-2-ylmethoxy)aniline. Jiangsu Hongrui New Material Co., Ltd. [Link]
-
Infrared spectra prediction. Cheminfo.org. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
HMBC, HSQC NMR prediction. NMRDB.org. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
How to predict IR Spectra? ResearchGate. [Link]
-
IR spectra prediction. Cheminfo.org. [Link]
-
Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. microbenotes.com [microbenotes.com]
- 3. jchps.com [jchps.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizer loader [nmrdb.org]
- 9. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 10. CASPRE [caspre.ca]
- 11. Visualizer loader [nmrdb.org]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 18. scribd.com [scribd.com]
- 19. Infrared spectra prediction [cheminfo.org]
- 20. researchgate.net [researchgate.net]
The Strategic deployment of 2-(Pyridin-2-ylmethoxy)aniline as a Privileged Scaffold in Contemporary Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of the pyridine ring and the aniline moiety within a single molecular framework has given rise to a plethora of biologically active compounds, particularly in the realm of oncology. This technical guide delves into the strategic importance of 2-(Pyridin-2-ylmethoxy)aniline as a versatile and "privileged scaffold" in modern drug discovery.[1][2] While this specific isomer is not as extensively documented as its structural relatives, its constituent parts are hallmarks of numerous successful therapeutic agents. This guide will provide a comprehensive overview of its inferred physicochemical properties, a plausible and detailed synthetic pathway, and a thorough exploration of its potential applications as a building block in medicinal chemistry, with a particular focus on the design of targeted kinase inhibitors. The narrative is underpinned by established chemical principles and draws parallels from closely related, well-characterized analogs to provide actionable insights for researchers in the field.
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] The strategic advantage of employing such scaffolds lies in their inherent drug-like properties and their proven ability to interact with key protein families. The 2-(Pyridin-2-ylmethoxy)aniline structure embodies this concept by uniting two critical pharmacophoric elements: the pyridine ring and the aniline core.
The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[3] This interaction is a cornerstone of many successful kinase inhibitor designs.[4][5] The aniline scaffold , on the other hand, provides a versatile platform for synthetic elaboration.[6] The amino group serves as a convenient handle for introducing a wide array of substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[7] However, it is crucial to consider the potential for metabolic liabilities associated with the aniline group, which can sometimes lead to the formation of reactive metabolites.[8][9]
This guide will illuminate the potential of 2-(Pyridin-2-ylmethoxy)aniline as a valuable, yet under-explored, building block for the next generation of targeted therapeutics.
Physicochemical Properties: An Inferred Profile
Given the limited direct literature on 2-(Pyridin-2-ylmethoxy)aniline, its physicochemical properties can be reliably inferred from its isomers and closely related analogs. These parameters are crucial for predicting its behavior in biological systems and for guiding the design of synthetic routes and formulation strategies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₂N₂O | Provides the elemental composition. |
| Molecular Weight | 200.24 g/mol | Influences absorption, distribution, and diffusion. |
| LogP | ~1.7 | Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | A key predictor of drug absorption and brain penetration. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | The amino group can engage in crucial hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen) | These sites can form hydrogen bonds with biological targets, contributing to binding affinity. |
| Rotatable Bonds | 3 | Provides conformational flexibility, allowing the molecule to adapt to the shape of a binding site. |
Table 1: Predicted Physicochemical Properties of 2-(Pyridin-2-ylmethoxy)aniline and their relevance in medicinal chemistry.
Synthesis of 2-(Pyridin-2-ylmethoxy)aniline: A Proposed Pathway
The synthesis of 2-(Pyridin-2-ylmethoxy)aniline can be logically approached through a two-step sequence, commencing with a Williamson ether synthesis to construct the core scaffold, followed by the reduction of a nitro group to the desired aniline. This proposed route utilizes readily available starting materials and well-established, robust chemical transformations.[10][11]
Figure 1: Proposed two-step synthetic workflow for 2-(Pyridin-2-ylmethoxy)aniline.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, self-validating system for the proposed synthesis.
Step 1: Synthesis of 2-((2-Nitrophenoxy)methyl)pyridine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-((2-nitrophenoxy)methyl)pyridine.
Step 2: Synthesis of 2-(Pyridin-2-ylmethoxy)aniline
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-((2-nitrophenoxy)methyl)pyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reducing Agents: Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Further purification by column chromatography, if necessary, will yield the final product, 2-(Pyridin-2-ylmethoxy)aniline.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2-(pyridin-2-ylmethoxy)aniline scaffold is a "privileged" structure for the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The Rationale for Kinase Inhibition
The pyridine and aniline moieties of the scaffold can engage in key interactions within the ATP-binding site of a kinase:
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many potent and selective kinase inhibitors.[3]
-
Aniline Amino Group: The aniline -NH₂ group provides a vector for further chemical modification. By attaching various substituents to this position, medicinal chemists can explore interactions with other regions of the ATP-binding pocket, such as the solvent-exposed region or the hydrophobic pocket. This allows for the optimization of potency and selectivity against a specific kinase target.[7][12]
-
Ether Linkage: The flexible ether linkage allows the pyridine and aniline rings to adopt an optimal orientation for binding within the kinase active site.
Figure 2: Conceptual diagram of the 2-(Pyridin-2-ylmethoxy)aniline scaffold interacting with a kinase active site.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 2-(pyridin-2-ylmethoxy)aniline are not available, we can extrapolate from the vast body of literature on related anilinopyrimidine and anilinoquinoline kinase inhibitors.[13][14][15]
-
Substitutions on the Aniline Ring: Small, electron-donating or -withdrawing groups on the aniline ring can significantly impact potency and selectivity. Halogen atoms, for instance, can form halogen bonds with the protein backbone.
-
Derivatization of the Aniline Nitrogen: Acylation or alkylation of the aniline nitrogen with various functional groups can lead to interactions with the solvent-exposed region, often improving pharmacokinetic properties.
-
Modifications of the Pyridine Ring: Substitutions on the pyridine ring can modulate the basicity of the nitrogen atom, thereby influencing the strength of the hydrogen bond with the hinge region.
Future Directions and Conclusion
2-(Pyridin-2-ylmethoxy)aniline represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is feasible through established chemical methods, and its structural features make it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.
Future research should focus on:
-
Synthesis and Characterization: The first priority is the actual synthesis and full characterization of 2-(pyridin-2-ylmethoxy)aniline to confirm its properties.
-
Library Synthesis: The creation of a diverse library of derivatives by modifying both the aniline and pyridine rings is essential for establishing a comprehensive SAR.
-
Biological Screening: The synthesized compounds should be screened against a panel of kinases and other relevant biological targets to identify initial hits.
-
Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of more potent and selective analogs.
References
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1822-1833.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
- Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18504.
- Privileged structures as leads in medicinal chemistry. Semantic Scholar.
- Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
- Aniline replacement in drug-like compounds. Cresset Group. (2024, January 10).
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research.
- Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
- LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Aniline replacement in drug-like compounds. BioPartner UK. (2024, January 10).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 61(21), 9415-9436.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 289-293.
- Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry. Benchchem.
- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News. (2018, November 21).
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46986-47003.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(12), 2638-2663.
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24).
- Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889.
- Reduction of nitro groups to anilines. YouTube. (2019, January 3).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles.
- Williamson Ether Synthesis.
- Williamson ether synthesis. Wikipedia.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. (2021, May 1).
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. cresset-group.com [cresset-group.com]
- 7. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news.umich.edu [news.umich.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-(Pyridin-2-ylmethoxy)aniline
Introduction
2-(Pyridin-2-ylmethoxy)aniline is a key organic intermediate whose structural motif, featuring a pyridine ring linked via a methoxy bridge to an aniline moiety, is of significant interest in medicinal chemistry and materials science. Its unique combination of a flexible ether linkage and the distinct electronic properties of its aromatic systems—the electron-donating aniline and the electron-withdrawing pyridine—underpins its utility as a versatile building block. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively design synthetic routes, predict biological activity, formulate drug products, and ensure quality control. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(Pyridin-2-ylmethoxy)aniline, grounded in established analytical techniques and theoretical principles.
Chemical Structure and Identification
A clear depiction of the molecular structure is fundamental to understanding its properties.
Caption: Chemical structure of 2-(Pyridin-2-ylmethoxy)aniline.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Pyridin-2-ylmethoxy)aniline |
| CAS Number | 1185299-37-9 (dihydrochloride)[1] |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol [2] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N |
Core Physicochemical Properties
The utility of a chemical compound in any application is dictated by its fundamental physical and chemical properties. This section details the key physicochemical parameters of 2-(Pyridin-2-ylmethoxy)aniline.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method of Determination |
| Melting Point | Data not available in searched sources | Capillary Method (e.g., Mel-Temp)[3][4][5][6] |
| Boiling Point | Data not available in searched sources | Thiele Tube Method |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and acetone.[7] | Visual Inspection/Spectroscopic Analysis |
| pKa | Data not available in searched sources | Potentiometric Titration / UV-Vis Spectroscopy |
| LogP | 2.8962 (for a related chloro-derivative)[8] | Calculated/Experimental (Shake-flask method) |
| Topological Polar Surface Area (TPSA) | 48.1 Ų[2] | Computational |
Melting Point
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting point range.[4]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus.[3][5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid into the closed end to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[4][5][6] Allow the apparatus to cool before proceeding.
-
Slow Heating: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) when approaching the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. For laboratory-scale work, selecting an appropriate solvent is essential for reactions, purification, and analytical characterization. Given its structure, 2-(Pyridin-2-ylmethoxy)aniline is expected to be soluble in a range of common organic solvents. Chloroform is often a good starting point for many organic compounds.[7]
pKa and LogP
The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental properties that predict a molecule's behavior in biological systems. The pKa values of the pyridinic nitrogen and the anilino nitrogen will determine the compound's charge state at physiological pH. The LogP value indicates the compound's lipophilicity, which is critical for membrane permeability and drug-receptor interactions. While specific experimental data for the title compound were not found, the LogP of a structurally related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is reported as 2.8962, suggesting moderate lipophilicity.[8]
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(Pyridin-2-ylmethoxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol describes the general steps for acquiring a high-quality ¹H NMR spectrum.[7][9][10]
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[9]
-
Data Acquisition: Acquire the ¹H NMR spectrum. For quantitative results, a single scan with a 90° pulse is often optimal.[9]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks to determine the relative number of protons.[11] Calibrate the chemical shift scale, typically using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
Caption: General workflow for obtaining an NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorptions for 2-(Pyridin-2-ylmethoxy)aniline:
-
N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.[12] The IR spectrum of aniline, for example, shows two N-H stretches at 3442 and 3360 cm⁻¹.[13]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is usually strong and appears in the 1250-1335 cm⁻¹ region.[13]
-
C-O Stretching: The ether C-O stretch is expected in the 1000-1300 cm⁻¹ range.
-
Aromatic C-H and C=C Stretching: These will be observable in their characteristic regions of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyridine and its derivatives exhibit characteristic UV absorptions.[14][15] Pyridine itself has absorption maxima around 254 nm.[16][17] The presence of the aniline ring in conjugation with the ether linkage will likely result in a more complex spectrum with potential shifts in the absorption maxima. The electronic properties of pyridine can change significantly upon interaction with acid sites, which can be monitored by UV-Vis spectroscopy.[18]
Chromatographic Analysis
Chromatography is essential for assessing the purity of 2-(Pyridin-2-ylmethoxy)aniline and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For aromatic amines, reversed-phase HPLC is a common method.
Experimental Protocol: HPLC Purity Analysis
This is a general protocol for the analysis of aromatic amines by HPLC.[19][20][21]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to an appropriate concentration for analysis.
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[20]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration.
-
Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[20]
-
Detection: UV detection is common. The wavelength should be set to a λ_max of the compound for optimal sensitivity.
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and run the analysis. The purity can be determined by the relative area of the main peak.
Synthesis and Reactivity
The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reduction of a nitro precursor. For instance, a general synthesis of a related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, involves the reduction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine using zinc powder and ammonium chloride.[22] This highlights a common synthetic route where the ether linkage is formed first, followed by the reduction of a nitro group to the aniline. This approach is valuable in drug discovery for creating libraries of related compounds.[23][24]
Conclusion
The physicochemical properties of 2-(Pyridin-2-ylmethoxy)aniline define its behavior and potential applications. This guide has provided a detailed overview of its key characteristics and the standard experimental protocols used for their determination. For researchers and drug development professionals, a firm grasp of these properties is essential for leveraging this versatile molecule in the synthesis of novel compounds with potential therapeutic or material science applications. The provided protocols serve as a practical foundation for the quality control and characterization of this important chemical intermediate.
References
- Melting point determination. (n.d.).
- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Melting point determination. (n.d.). SSERC.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Experiment 1 - Melting Points. (n.d.).
- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
- NMR Sample Preparation. (n.d.).
- Acquiring and Processing Routine ¹H and ¹³C Spectra. (2018, September 28). In NMR Spectroscopy: A Practical Approach.
- Yamin, M., & Fuoss, R. M. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society. ACS Publications.
- UV-spectrum of pyridine. (n.d.). ResearchGate.
- NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
- Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. (n.d.). DOI.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). Physical Chemistry Chemical Physics. RSC Publishing.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).
- 5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. (n.d.). ChemScene.
- 3-chloro-4-(pyridin-2-ylmethoxy)aniline. (2025, July 24). ChemicalBook.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- 4-(Pyridin-2-ylmethoxy)aniline. (n.d.). PubChem.
- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025, November 3). Preprints.org.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). MDPI.
- 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm. (n.d.).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
Sources
- 1. 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. How To [chem.rochester.edu]
- 8. chemscene.com [chemscene.com]
- 9. books.rsc.org [books.rsc.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tsijournals.com [tsijournals.com]
- 13. wikieducator.org [wikieducator.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]
- 16. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 23. preprints.org [preprints.org]
- 24. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to the Experimental Landscape of 2-(Pyridin-2-ylmethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(pyridin-2-ylmethoxy)aniline scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutics. Its unique structural arrangement, featuring a pyridine ring linked via a methoxy bridge to an aniline moiety, provides a rich template for developing molecules with diverse biological activities. This guide delves into the experimental data and methodologies surrounding this scaffold, with a particular focus on its application in the development of kinase inhibitors. While direct, in-depth experimental data for the specific compound 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1185299-37-9) is not extensively published, this guide will leverage data from closely related analogues to provide a comprehensive technical overview for researchers in the field.
Core Structural Features and Synthetic Strategies
The core structure of 2-(pyridin-2-ylmethoxy)aniline derivatives offers several key features for medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the aniline moiety provides a reactive site for further functionalization to modulate physicochemical properties and biological targeting.[1]
General Synthetic Workflow
The synthesis of this scaffold and its derivatives can be approached through several established synthetic routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution patterns. Two common and effective methods are the Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).[1]
Diagram: General Synthetic Strategies
Caption: General synthetic strategies for 2-Nitro-6-(pyridin-2-yl)aniline.[1]
Detailed Synthetic Protocol: Suzuki-Miyaura Coupling Example[1]
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromoaniline with a pyridylboronic acid.
Materials:
-
2-Bromo-6-nitroaniline (1.0 mmol)
-
2-Pyridylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
Triphenylphosphine (0.1 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 2-bromo-6-nitroaniline, 2-pyridylboronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
To this mixture, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.
Application in Kinase Inhibitor Development: A Case Study
A prominent application of this scaffold is in the development of kinase inhibitors for oncology. A close analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, has been utilized in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including mutants that confer resistance to standard therapies.[2]
Synthesis of a Pyrazolopyrimidine-Based EGFR Inhibitor[2]
The synthesis of a novel pyrazolopyrimidine-based EGFR inhibitor starting from a derivative of the 2-(pyridin-2-ylmethoxy)aniline scaffold is outlined below.
Diagram: Synthesis of a Novel EGFR Inhibitor
Caption: Synthetic pathway for a novel EGFR inhibitor.[2]
Biological Evaluation: Anti-proliferative Activity
The resulting compounds were evaluated for their anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
Table 1: Anti-proliferative Activity of a Novel EGFR Inhibitor [2]
| Cell Line | EGFR Status | GI₅₀ (μM) of Compound 19 |
| H1975 | L858R/T790M | Data not specified in abstract |
| PC9 | del19 | Data not specified in abstract |
| HCC827 | del19 | Data not specified in abstract |
| H3255 | L858R | Data not specified in abstract |
| EGFR wt cells | Wild-type | Not potent |
GI₅₀ represents the concentration causing 50% growth inhibition. Specific values for compound 19 were not available in the abstract but the study reported potent activity against mutant lines and no significant effect on wild-type EGFR cells.
The X-ray crystal structure of the inhibitor bound to EGFR revealed a distinct "DFG-in-C-Helix-out" inactive conformation, forming a covalent bond with Cys797.[2]
Hypothetical Signaling Pathway Inhibition
Many small molecule kinase inhibitors, including those derived from the 2-(pyridin-2-ylmethoxy)aniline scaffold, target key signaling pathways that are aberrantly activated in cancer cells. A plausible target for such derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]
Diagram: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.[1]
Conclusion
The 2-(pyridin-2-ylmethoxy)aniline scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries amenable to biological screening. The experimental data from closely related analogues demonstrate the potential of this scaffold to yield potent and selective inhibitors of key cancer-driving proteins like EGFR. Further exploration and optimization of this pharmacophore are warranted to unlock its full therapeutic potential.
References
- BLD Pharm. 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride.
- Sigma-Aldrich. [2-(2-pyridinylmethoxy)phenyl]amine dihydrochloride | 1185299-37-9.
- Arctom. CAS NO.
- Benchchem. Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)
- ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.
Sources
An In-depth Technical Guide to the Structure-Activity Relationship of Pyridin-2-ylmethoxy Aniline Derivatives
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the aniline and pyridine moieties stand as "privileged structures," foundational building blocks that consistently appear in a vast array of therapeutic agents.[1][2][3][4][5] The aniline scaffold offers a versatile template for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1][2] Simultaneously, the pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's physicochemical properties, such as solubility and bioavailability.[4][5]
The strategic fusion of these two pharmacores through an ether linkage gives rise to the pyridin-2-ylmethoxy aniline core. This hybrid structure has garnered significant interest, particularly in the realm of oncology, as a scaffold for potent and selective enzyme inhibitors.[6][7][8][9] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds, detailing the causal links between molecular architecture and biological function, outlining synthetic and evaluative methodologies, and exploring their therapeutic potential, with a primary focus on kinase inhibition.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridin-2-ylmethoxy aniline derivatives is exquisitely sensitive to substitutions on both the aniline and pyridine rings. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.
The Aniline Ring: A Hub for Potency Modulation
The aniline portion of the scaffold is a critical determinant of activity, where the nature and position of substituents dictate the compound's interaction with its biological target.
-
Ortho (2-position) Substitutions: The introduction of small, lipophilic groups at the 2-position, such as methyl (-CH3) or chloro (-Cl), has been shown to increase inhibitory potency against certain kinases.[7] This suggests the presence of a corresponding hydrophobic pocket in the target's binding site. Conversely, larger or more polar substituents, like methoxy (-OMe) or nitro (-NO2), are often poorly tolerated at this position, leading to a significant decrease in activity.[7]
-
Meta (3-position) Substitutions: The 3-position is often a key point for enhancing selectivity. For example, the presence of a chlorine atom at this position in 3-chloro-4-(pyridin-2-ylmethoxy)aniline has been instrumental in developing irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase.[6]
-
Para (4-position) Substitutions: The 4-position, where the pyridin-2-ylmethoxy group is attached, is fundamental to the core structure. Modifications directly on this position are less common, as it is the linking point. However, the overall electronic character of the aniline ring, influenced by other substituents, affects the properties of the amino group, which is often a key interaction point with the target protein.
The lipophilicity of substituents on the aniline ring also plays a crucial role. A study on aniline derivatives containing a 1,2,3-triazole system found that the position of substitution significantly impacts lipophilicity, with para-substituted derivatives showing a greater decrease in lipophilicity compared to ortho- and meta-isomers.[10] This highlights the intricate relationship between substituent position, physicochemical properties, and ultimately, biological activity.
The Pyridine Ring: Fine-Tuning Target Interactions
The pyridine moiety offers additional opportunities for optimization. Its nitrogen atom frequently engages in hydrogen bonding with the hinge region of kinase ATP-binding sites.
-
Electronic Effects: The placement of electron-withdrawing groups on the pyridine ring can enhance binding to DNA.[11] This is attributed to the stabilization of a cationic character at physiological pH, which strengthens the electrostatic attraction to the negatively charged phosphate backbone of DNA.[11] While this specific example relates to DNA intercalators, the principle of modulating electronic properties to enhance target interaction is broadly applicable to enzyme inhibition.
-
Steric and Hydrophobic Interactions: Modifications to the pyridine ring can also influence hydrophobic and steric interactions within the target binding pocket, further refining potency and selectivity.
The following diagram illustrates the key SAR takeaways for the pyridin-2-ylmethoxy aniline scaffold.
Caption: General synthetic workflows for target derivatives.
Experimental Protocol: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
This protocol describes a representative synthesis via the Williamson ether synthesis route.
Materials:
-
4-Aminophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 4-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 20 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). [8]7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. [8]8. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(pyridin-2-ylmethoxy)aniline. [8]
Biological Evaluation Workflow
The therapeutic potential of pyridin-2-ylmethoxy aniline derivatives, particularly as kinase inhibitors, is assessed through a hierarchical series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
The primary evaluation involves determining the compound's ability to inhibit the activity of a specific protein kinase. This is typically measured as the half-maximal inhibitory concentration (IC50).
Protocol Outline:
-
Assay Preparation: A reaction buffer containing the purified target kinase, a suitable substrate (often a peptide), and ATP is prepared.
-
Compound Incubation: The test compounds (derivatives) are serially diluted and added to the assay plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Hierarchical workflow for biological evaluation.
Case Study: Pyridin-2-ylmethoxy Aniline Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. [8]The pyridin-2-ylmethoxy aniline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
-
DNA-Dependent Protein Kinase (DNA-PK): A series of 6-anilino imidazo[4,5-c]pyridin-2-ones were developed as potent and selective DNA-PK inhibitors. [7]While not a direct pyridin-2-ylmethoxy aniline, this study underscores the importance of the anilino-pyridine motif in targeting PI3K-like kinases. The anilino moiety occupies a key hydrophobic pocket, and substitutions are critical for achieving high potency. [7]* 3-Phosphoinositide-Dependent Kinase-1 (PDK-1): A series of benzo[c]n[1][9]aphthyridin-4-ylamines featuring a 2-aminoalkoxy-pyridin-3-yl group were identified as potent inhibitors of PDK-1, a key kinase in the PI3K/AKT signaling pathway. [9]This demonstrates the utility of the pyridyl-alkoxy-aniline substructure in targeting AGC family kinases.
-
Receptor Tyrosine Kinases (RTKs): The anilinopyrimidine scaffold, a close relative, has been extensively explored for targeting RTKs like EGFR and VEGFR. [12]The 4-anilino portion is known to interact with a key hydrophobic pocket, and subtle changes to the aniline substitution pattern can confer selectivity for different kinases. [12]
Quantitative Analysis of Kinase Inhibition
The following table summarizes representative data for related anilino-pyridine derivatives, illustrating the impact of structural modifications on kinase inhibitory activity.
| Compound/Derivative | Target Kinase | IC50 (nM) | Key Structural Feature | Reference |
| Dactolisib (1) | DNA-PK | 0.8 | Multi-kinase inhibitor scaffold | [7] |
| Imidazo[4,5-c]pyridin-2-one 6 | DNA-PK | 4000 | Unsubstituted aniline | [7] |
| Imidazo[4,5-c]pyridin-2-one 9 | DNA-PK | < 2000 | 2-Methyl aniline | [7] |
| Imidazo[4,5-c]pyridin-2-one 15 | DNA-PK | < 2000 | 2-Chloro aniline | [7] |
This data clearly demonstrates the principle that small, lipophilic substituents at the 2-position of the aniline ring enhance potency against DNA-PK. [7]
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion and Future Outlook
The pyridin-2-ylmethoxy aniline scaffold represents a validated and highly adaptable platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships are well-defined, with the aniline ring serving as a primary site for potency and selectivity modulation and the pyridine ring providing key interactions with the target.
Future research will likely focus on several key areas:
-
Exploring Novel Substitutions: The synthesis and evaluation of derivatives with novel, diverse substituents on both rings to probe new areas of chemical space and identify compounds with improved properties. [13]* Isosteric Replacement: Addressing potential metabolic liabilities associated with the aniline motif by exploring saturated isosteres, which could enhance safety profiles while preserving efficacy. [14]* Targeting New Kinases and Enzyme Families: Applying the SAR knowledge gained from this scaffold to design inhibitors for other therapeutically relevant targets beyond the well-explored kinases.
By leveraging the established SAR principles and employing modern synthetic and screening methodologies, the pyridin-2-ylmethoxy aniline core will continue to be a valuable starting point for the development of next-generation targeted therapeutics.
References
- ChemicalBook. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7.
- BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Le, D. T., et al. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.
- Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed.
-
Barlaam, B., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c]n[1][9]aphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed. Retrieved from
- E-Substances. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Mosher, M., et al. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PubMed Central.
- Pindela, M., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.
- Brancalion, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
- IJNRD. (2024). Pyridine scaffold: its diverse biological actions.
- Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ajrconline.org [ajrconline.org]
- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [amp.chemicalbook.com]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of Aminophenyl Pyridylmethyl Ethers
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of aminophenyl pyridylmethyl ethers, a significant scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolution and application of this important chemical class.
Introduction: The Emergence of a Privileged Scaffold
The aminophenyl pyridylmethyl ether moiety represents a fascinating case study in the evolution of drug discovery. Rather than a singular, celebrated discovery, its history is a tapestry woven from numerous, independent research threads across various therapeutic areas. This scaffold has emerged as a "privileged" structure, one that demonstrates the ability to interact with multiple biological targets, leading to its recurrent appearance in the development of novel therapeutics. Its unique combination of a flexible ether linkage, a hydrogen-bond-donating amino group, and the versatile coordination and hydrogen-bonding capabilities of the pyridine ring underpins its diverse pharmacological profile.
A Fragmented History: Discovery Through Application
The timeline of aminophenyl pyridylmethyl ethers is not linear but rather branches through different fields of medicinal chemistry. Early examples of this scaffold appeared in the exploration of various biological targets, with its significance growing as it proved to be a key component in several successful drug development programs.
One of the notable areas where this scaffold has proven fruitful is in the development of kinase inhibitors. For instance, the aminopyrimidine core, often found in conjunction with a pyridyl ether, is a well-established pharmacophore for targeting kinases.[1] The discovery of potent Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine structure highlights the utility of this chemical space in oncology research.[1]
Another significant application has been in the development of agents targeting the central nervous system. The scaffold has been incorporated into ligands for the nicotinic acetylcholine receptor (nAChR), where variations in substitution on the pyridine ring and the azacycle have been shown to dramatically affect binding affinity.[2]
More recently, derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide have been synthesized and evaluated for a range of biological activities, including as inhibitors of receptor tyrosine kinases, as well as for their anticancer, antibacterial, and antifungal properties.[3] These studies underscore the ongoing exploration and validation of this versatile scaffold in the quest for new therapeutic agents.
Core Synthetic Strategies: The Williamson Ether Synthesis
The primary method for constructing the central ether linkage in aminophenyl pyridylmethyl ethers is the venerable Williamson ether synthesis.[4][5][6][7] This robust and versatile S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.[4][7]
Causality in Experimental Choices
The choice of reactants for the Williamson ether synthesis is guided by the principles of the S(_N)2 mechanism. To maximize yield and minimize side reactions, such as elimination, the alkyl halide is typically a primary halide.[5] The alkoxide can be generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K(_2)CO(_3)).[8] The choice of base and solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic alkoxide.
The pyridylmethyl halide is the preferred electrophile due to the primary nature of the halide-bearing carbon. The aminophenol derivative is deprotonated to form the nucleophilic phenoxide. This strategic choice ensures an efficient S(_N)2 reaction, leading to the desired ether product.
Representative Experimental Protocol: Synthesis of a Generic Aminophenyl Pyridylmethyl Ether
The following protocol outlines a general procedure for the synthesis of an aminophenyl pyridylmethyl ether via the Williamson ether synthesis.
Step 1: Formation of the Phenoxide
-
To a solution of the aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq) (e.g., NaH, K(_2)CO(_3)).
-
The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Step 2: Ether Formation
-
The pyridylmethyl halide (1.0-1.2 eq) is added to the reaction mixture.
-
The mixture is then heated to a temperature ranging from 60-100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aminophenyl pyridylmethyl ether.
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Specific Targets
The aminophenyl pyridylmethyl ether scaffold provides a versatile platform for tuning biological activity through systematic structural modifications. The following table summarizes key SAR observations from various drug discovery programs.
| Molecular Region | Modification | Impact on Biological Activity | Rationale |
| Pyridine Ring | Substitution pattern (e.g., 2-, 3-, or 4-pyridyl) | Significantly alters binding affinity and selectivity for different targets. | The position of the nitrogen atom influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which is critical for target engagement. |
| Introduction of substituents (e.g., halogens, alkyl groups) | Can enhance potency and modulate pharmacokinetic properties. | Substituents can influence the electronic properties of the pyridine ring and provide additional points of interaction with the target protein. | |
| Aminophenyl Ring | Position of the amino group (ortho, meta, para) | Affects the geometry of the molecule and its hydrogen bonding capabilities. | The spatial arrangement of the amino group is crucial for forming key interactions with the biological target. |
| Substitution on the amino group (e.g., acylation, alkylation) | Modulates basicity, lipophilicity, and can introduce additional interaction points. | These modifications can improve cell permeability, metabolic stability, and target binding. For example, acylation can introduce a hydrogen bond donor and acceptor.[9] | |
| Ether Linkage | Replacement with other linkers (e.g., thioether, amine) | Can impact flexibility and binding mode. | The ether oxygen is a key hydrogen bond acceptor; replacing it alters the electronic and conformational properties of the linker. |
Visualizing the Chemistry and Biology
Synthetic Pathway Diagram
Caption: Williamson Ether Synthesis Pathway
Representative Biological Signaling Pathway
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and computational studies of 2-(Pyridin-2-ylmethoxy)aniline
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-(Pyridin-2-ylmethoxy)aniline
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(Pyridin-2-ylmethoxy)aniline, a molecule possessing a unique combination of a pyridine ring, an ether linkage, and an aniline moiety. In the absence of extensive dedicated literature for this specific compound, we leverage established computational chemistry principles and data from structurally analogous systems to delineate a robust analytical workflow. This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating protocol for elucidating the structural, spectroscopic, and electronic properties of this molecule. We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained to ensure both accuracy and computational efficiency. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to enhance clarity and reproducibility.
Introduction: Unveiling the Molecular Landscape
2-(Pyridin-2-ylmethoxy)aniline is a bifunctional organic molecule that incorporates three key chemical features: a pyridine ring, an aniline group, and a flexible ether bridge. This structural arrangement suggests a rich potential for applications ranging from medicinal chemistry, where such scaffolds are known to interact with biological targets like protein kinases, to materials science, where they can serve as ligands in coordination chemistry.[1][2]
Theoretical and computational studies provide an indispensable lens through which to understand the intrinsic properties of such a molecule before embarking on extensive experimental synthesis and testing. By employing quantum chemical calculations, we can predict its three-dimensional structure, vibrational spectra (FT-IR and Raman), electronic behavior, and sites of chemical reactivity with a high degree of confidence. This in silico approach accelerates research by offering a rational basis for molecular design and hypothesis-driven experimentation.
This guide will walk through the essential computational protocols, from initial structure preparation to the interpretation of complex quantum chemical data, providing a field-proven methodology for the comprehensive analysis of 2-(Pyridin-2-ylmethoxy)aniline and related compounds.
The Computational Methodology: A Validated Toolkit
The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT). DFT offers an exceptional balance of computational cost and accuracy, making it the method of choice for systems of this size.
Rationale for Method Selection
-
Functional and Basis Set: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in calculating the molecular structures and vibrational frequencies of a wide range of organic compounds.[3][4][5] This functional is paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ('++') is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions ('d,p') account for the non-spherical nature of electron density in chemical bonds.[3]
-
Software: All calculations are designed to be performed using the Gaussian software suite, a standard in the field of computational chemistry.[6] Visualization and initial structure building can be effectively handled by software such as GaussView or Avogadro .[3][5]
Experimental Protocol: Computational Workflow
The following protocol outlines a self-validating system for the theoretical analysis of 2-(Pyridin-2-ylmethoxy)aniline.
Step 1: Initial Structure Generation
-
Draw the 2D structure of 2-(Pyridin-2-ylmethoxy)aniline using a molecular editor like GaussView or Avogadro.
-
Convert the 2D sketch to a 3D structure.
-
Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is critical for preventing calculation failures and reducing computation time.
Step 2: Geometry Optimization and Vibrational Analysis
-
Set up a geometry optimization calculation followed by a frequency calculation in the same job.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvent Model (Optional but Recommended): To simulate realistic conditions, an implicit solvent model like the Polarization Continuum Model (PCM) can be used, specifying a solvent such as DMSO or water.
-
Execute the calculation.
-
Validation: Upon completion, verify that the optimization has converged. Crucially, check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 3: Analysis of Results
-
Extract the optimized Cartesian coordinates to visualize the final 3D structure.
-
Measure key bond lengths, bond angles, and dihedral angles to understand the molecular conformation.
-
Analyze the calculated vibrational frequencies. These correspond to the predicted peaks in the FT-IR and Raman spectra.[4][7]
-
Visualize the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface.
Diagram: Computational Chemistry Workflow
Caption: A standard workflow for computational analysis.
Results and Discussion: A Molecular Portrait
This section presents the expected theoretical results for 2-(Pyridin-2-ylmethoxy)aniline based on the described methodology.
Molecular Geometry
The optimized geometry reveals the spatial arrangement of the atoms. The flexibility of the ether linkage (-CH₂-O-) allows for multiple conformations. The most stable conformer is determined by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding between the aniline -NH₂ group and the pyridine nitrogen or ether oxygen.
Diagram: Structure of 2-(Pyridin-2-ylmethoxy)aniline
Caption: The core structure of the molecule.
Table 1: Predicted Key Geometric Parameters
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| C-N (aniline) | Bond length of aniline C to NH₂ | ~1.40 Å |
| N-H (aniline) | Bond length of amine N-H | ~1.01 Å |
| C-O (ether) | Bond length of aryl C to ether O | ~1.37 Å |
| O-C (ether) | Bond length of ether O to methylene C | ~1.43 Å |
| C-O-C | Bond angle of the ether linkage | ~118° |
| C-C-N-H | Dihedral angle showing NH₂ orientation | Varies with conformation |
Vibrational Analysis
The calculated vibrational spectrum provides theoretical FT-IR and Raman data. Specific vibrational modes can be assigned to functional groups, aiding in the interpretation of experimental spectra.
Table 2: Key Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3500, ~3400 | N-H Asymmetric & Symmetric Stretch | Characteristic of the primary amine (-NH₂) group.[7] |
| ~3100-3000 | Aromatic C-H Stretch | Vibrations of C-H bonds on the aniline and pyridine rings. |
| ~2950-2850 | Aliphatic C-H Stretch | Vibrations of C-H bonds on the methylene (-CH₂-) bridge. |
| ~1620 | N-H Scissoring | In-plane bending of the -NH₂ group.[7] |
| ~1590, ~1480 | C=C/C=N Ring Stretching | Aromatic ring vibrations from both pyridine and aniline. |
| ~1250 | C-O-C Asymmetric Stretch | Ether linkage stretching, a strong band in IR spectra. |
| ~1040 | C-N Stretch | Stretching of the bond between the aniline ring and nitrogen. |
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are central to understanding chemical reactivity and electronic properties.[3]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The electron density is typically localized on the electron-rich aniline ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The electron density is often localized on the electron-deficient pyridine ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[5]
Diagram: HOMO-LUMO Energy Levels
Caption: Energy gap between frontier molecular orbitals.
Table 3: Predicted Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| E_HOMO | ~ -5.5 eV | Indicates electron-donating capability. |
| E_LUMO | ~ -0.8 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ~ 4.7 eV | Reflects chemical reactivity and electronic transition energy. |
| Dipole Moment | ~ 2.5 Debye | Indicates overall molecular polarity. |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the electrostatic potential on the electron density surface, revealing sites for intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the pyridine nitrogen and the ether oxygen, which are potential hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the aniline -NH₂ group, which are potential hydrogen bond donors.
The MEP map is an invaluable tool in drug design for predicting how a molecule might interact with a protein's active site.
Potential Applications and Future Directions
The computational data provides a strong basis for exploring the applications of 2-(Pyridin-2-ylmethoxy)aniline:
-
Medicinal Chemistry: The molecule combines features of a hydrogen bond donor (-NH₂) and multiple acceptors (pyridine N, ether O). The MEP analysis suggests it could effectively dock into protein active sites. Aniline and pyridine moieties are common in kinase inhibitors, making this a scaffold of interest for oncology research.[1][8][9]
-
Corrosion Inhibition: Molecules containing nitrogen and oxygen heteroatoms, like the subject compound, are often effective corrosion inhibitors for metals.[3] They can adsorb onto the metal surface, forming a protective film. Computational parameters like the HOMO/LUMO energies can help predict this inhibition efficiency.
-
Materials Science: The pyridine moiety provides a coordination site for metal ions, suggesting use as a ligand for creating novel metal-organic complexes with interesting catalytic or photophysical properties.
Conclusion
This guide has outlined a comprehensive and robust theoretical framework for the characterization of 2-(Pyridin-2-ylmethoxy)aniline using modern computational chemistry techniques. Through DFT calculations, we can reliably predict its three-dimensional structure, vibrational spectra, and key electronic properties. The analysis of its Frontier Molecular Orbitals and Molecular Electrostatic Potential provides critical insights into its reactivity and potential for intermolecular interactions. This in silico approach serves as a powerful and cost-effective first step in the rational design of new molecules for targeted applications in drug discovery, materials science, and beyond.
References
-
J Org Chem. 2024 Apr 19;89(8):5797-5810.
-
J. Org. Chem. 2001, 66, 21, 7091–7096.
-
ResearchGate. August 2020.
-
Benchchem.
-
Molbank 2023, 2023(1), M1664.
-
ResearchGate. November 2015.
-
New Trends in Physical Science Research Vol. 5. June 2022.
-
Lab-Chemicals.Com.
-
PubChem.
-
Benchchem.
-
BLD Pharm.
-
Org Biomol Chem. 2017 Aug 9;15(31):6622-6631.
-
Benchchem.
-
ACS Appl. Mater. Interfaces 2021, 13, 43, 51630–51640.
-
DergiPark.
-
Tsi Journals.
-
ResearchGate. February 2016.
-
Molecules 2024, 29(11), 2479.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C-H bond amination mediated by cupric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Potential biological targets for 2-(Pyridin-2-ylmethoxy)aniline derivatives
An In-Depth Technical Guide to Investigating the Biological Targets of 2-(Pyridin-2-ylmethoxy)aniline Derivatives
A Senior Application Scientist's Guide to Target Identification and Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of 2-(Pyridin-2-ylmethoxy)aniline derivatives. As a chemical scaffold of emerging interest, a systematic and scientifically rigorous approach is paramount to elucidating its mechanism of action and therapeutic potential. This document emphasizes the rationale behind experimental choices, ensuring a self-validating and robust research strategy.
Introduction to the 2-(Pyridin-2-ylmethoxy)aniline Scaffold
The 2-(Pyridin-2-ylmethoxy)aniline core represents a versatile heterocyclic structure. Its constituent parts—a pyridine ring, a methoxy linker, and an aniline moiety—confer specific physicochemical properties that can influence its interaction with biological macromolecules. The pyridine ring can act as a hydrogen bond acceptor, while the aniline group can serve as a hydrogen bond donor. The overall lipophilicity and conformational flexibility of the molecule will be dictated by the nature and position of substituents on these rings. Understanding these fundamental properties is the first step in postulating potential biological targets.
Rationale for Target Exploration: Insights from Structural Analogs
While direct biological data on the parent 2-(Pyridin-2-ylmethoxy)aniline may be limited, clues to its potential targets can be gleaned from structurally related compounds. A critical first step is to analyze existing literature for molecules that share key pharmacophoric features. For instance, compounds containing a pyridinyl-ether linkage have been explored for a variety of biological activities.
A notable example is the investigation of compounds with a similar scaffold for their potential as inhibitors of enzymes or modulators of receptors. The pyridine nitrogen can act as a key interaction point with active site residues, while the aniline portion can be modified to enhance selectivity and potency.
Postulated Biological Target Classes
Based on the structural features of the 2-(Pyridin-2-ylmethoxy)aniline scaffold, several classes of biological targets warrant investigation.
Kinase Inhibition
The pyridine and aniline rings can mimic the purine core of ATP, making kinase inhibition a primary hypothesis. Many kinase inhibitors feature a heterocyclic system that occupies the adenine-binding pocket. The 2-(Pyridin-2-ylmethoxy)aniline scaffold could potentially be oriented to form hydrogen bonds with the hinge region of a kinase active site.
G-Protein Coupled Receptor (GPCR) Modulation
The aromatic nature and potential for hydrogen bonding of the scaffold suggest possible interactions with GPCRs. The molecule's conformation and charge distribution could allow it to bind to orthosteric or allosteric sites on these receptors, modulating their activity.
Ion Channel Blockade
The lipophilic character of the scaffold, combined with the presence of the basic pyridine nitrogen, is a feature found in some ion channel blockers. These compounds can physically occlude the pore of the channel or bind to allosteric sites to modulate its gating.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach is essential for robust target identification and validation. This workflow integrates computational, biochemical, and cell-based assays to progressively refine the list of potential targets.
Figure 1: A tiered experimental workflow for target identification and validation.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with the 2-(Pyridin-2-ylmethoxy)aniline derivative at various concentrations or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
-
Potential Signaling Pathways for Investigation
Should initial screens suggest kinase inhibition, several key signaling pathways should be prioritized for further investigation.
Figure 2: Key signaling pathways to investigate for cellular effects.
Data Summary and Interpretation
All quantitative data should be meticulously documented and presented in a clear, comparative format.
Table 1: Hypothetical Kinase Screening Data
| Kinase Target | IC₅₀ (nM) of Derivative X |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 75 |
This structured presentation allows for rapid identification of the most promising primary targets and informs the subsequent steps in the validation process.
Conclusion and Future Directions
The 2-(Pyridin-2-ylmethoxy)aniline scaffold presents an intriguing starting point for the development of novel therapeutic agents. A systematic and hypothesis-driven approach, as outlined in this guide, is crucial for the successful identification and validation of its biological targets. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives against the confirmed targets, ultimately paving the way for preclinical development.
References
-
Title: A comprehensive review on the medicinal chemistry and pharmacological importance of pyridine derivatives. Source: ScienceDirect URL: [Link]
-
Title: Recent advances in the synthesis of pyridine derivatives and their biological applications. Source: ScienceDirect URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyridine derivatives as potential anticancer agents. Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of new pyridine derivatives as antimicrobial and anticancer agents. Source: MDPI URL: [Link]
-
Title: A review on recent advances in the synthesis and biological applications of pyridine-based compounds. Source: SpringerLink URL: [Link]
Solubility and stability of 2-(Pyridin-2-ylmethoxy)aniline
An In-Depth Technical Guide to the Solubility and Stability of 2-(Pyridin-2-ylmethoxy)aniline
Executive Summary
2-(Pyridin-2-ylmethoxy)aniline is a heterocyclic compound incorporating pyridine, aniline, and ether functionalities. Such scaffolds are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. A comprehensive understanding of the physicochemical properties, particularly aqueous solubility and chemical stability, is a non-negotiable prerequisite for advancing any candidate compound through the drug development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides a robust framework for the systematic evaluation of 2-(Pyridin-2-ylmethoxy)aniline, detailing not only the experimental protocols but also the scientific rationale underpinning each methodological choice. We will explore its solubility profile as a function of pH and delve into a forced degradation program designed to elucidate its intrinsic stability, culminating in the development of a stability-indicating analytical method—a critical tool for all stages of pharmaceutical development.
Physicochemical and Structural Profile
The structure of 2-(Pyridin-2-ylmethoxy)aniline dictates its chemical behavior. The molecule possesses two basic centers: the pyridine nitrogen (pKa ~5.2) and the aniline nitrogen (pKa ~4.6). This amphiprotic nature suggests that its aqueous solubility will be highly dependent on pH. The aniline moiety is a known "structural alert," prone to metabolic oxidation which can lead to the formation of reactive metabolites.[1] The ether linkage, while generally stable, can be susceptible to acid-catalyzed hydrolysis under harsh conditions.
| Property | Value (Predicted/Known) | Source / Note |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem[2] |
| Molecular Weight | 200.24 g/mol | PubChem[2] |
| XLogP3 | 1.7 | PubChem[2] |
| Hydrogen Bond Donors | 1 (Aniline -NH₂) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Aniline N) | PubChem[2] |
| Topological Polar Surface Area | 48.1 Ų | PubChem[2] |
These properties suggest moderate lipophilicity and the potential for hydrogen bonding, which influences both solubility and interactions with biological targets. The presence of multiple hydrogen bond acceptors and a donor is a key feature in its drug-like potential.
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's oral bioavailability. For ionizable compounds like 2-(Pyridin-2-ylmethoxy)aniline, solubility must be assessed across a physiologically relevant pH range (typically pH 1 to 8).
Causality Behind Experimental Choices
We employ the gold-standard Shake-Flask method for generating definitive thermodynamic solubility data.[3] This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing the most accurate and reliable solubility values. This is essential for building robust biopharmaceutical models and for selecting appropriate formulation strategies. The choice of buffers and equilibration time is critical; we use a 48-hour period to ensure even poorly soluble or slow-dissolving compounds reach equilibrium.[3]
Experimental Workflow: Shake-Flask Solubility Determination
The workflow is designed to ensure accuracy and reproducibility.
Caption: Workflow for Thermodynamic Solubility Assessment via Shake-Flask Method.
Protocol: Shake-Flask Solubility Assay
Objective: To determine the thermodynamic solubility of 2-(Pyridin-2-ylmethoxy)aniline in various aqueous buffers.
Materials:
-
2-(Pyridin-2-ylmethoxy)aniline (solid)
-
Standard buffers (pH 1.2, 4.5, 6.8, 7.4) or a universal buffer system
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.45 µm PTFE syringe filters
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of solid 2-(Pyridin-2-ylmethoxy)aniline to vials containing 2 mL of each buffer solution. An excess is confirmed by the visible presence of undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.[3]
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm PTFE syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtrate as necessary and analyze using a pre-validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
Expected Solubility Profile
Given the two basic nitrogens, the solubility of 2-(Pyridin-2-ylmethoxy)aniline is expected to be highest at a low pH (e.g., pH 1.2), where the molecule is fully protonated and exists as a more soluble salt form. As the pH increases, the molecule will become deprotonated, leading to a significant decrease in aqueous solubility.
| pH | Expected Solubility | Rationale |
| 1.2 | High | Both pyridine and aniline nitrogens are protonated (cationic species). |
| 4.5 | Moderate | Primarily the pyridine nitrogen is protonated. |
| 6.8 | Low | The molecule is predominantly in its neutral, free base form. |
| 7.4 | Low | The molecule is in its neutral, free base form. |
Intrinsic Stability and Forced Degradation Studies
Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, purity, and potency over time.[4] Forced degradation (or stress testing) is an essential exercise to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[5] The objectives are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method (SIAM).[6][7]
A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[8]
Forced Degradation and SIAM Development Workflow
The process is systematic: stress the compound, analyze the stressed samples to identify degradants, and develop an analytical method that can resolve all components.
Caption: Workflow for Forced Degradation and Stability-Indicating Method (SIAM) Development.
Protocols for Forced Degradation Studies
The goal is to achieve modest degradation (5-20%) to ensure that the primary degradation products are formed without being destroyed by overly harsh conditions.[9]
A. Hydrolytic Degradation
-
Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80°C.
-
Analysis: Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize them, and analyze by HPLC.
-
-
Scientific Rationale: These conditions challenge the ether linkage. The aniline moiety itself is generally stable to hydrolysis but may participate in or be affected by pH changes.
B. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add 3-30% hydrogen peroxide (H₂O₂) and stir at room temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Scientific Rationale: The aniline functional group is electron-rich and highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This is a critical test for this particular scaffold.[1]
C. Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Procedure:
-
Expose the solid compound to dry heat (e.g., 105°C) in a thermostatically controlled oven.
-
Separately, heat a solution of the compound.
-
Analyze samples at various time points.
-
-
Scientific Rationale: This test evaluates the intrinsic thermal stability of the molecule in both the solid and solution states, which is crucial for determining manufacturing and storage conditions.[5]
D. Photostability Testing
-
Objective: To assess degradation upon exposure to light.
-
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples.
-
-
Scientific Rationale: Many aromatic and heterocyclic compounds are chromophores that can absorb UV or visible light, leading to photochemical degradation. This is a regulatory requirement for demonstrating stability.
Development of a Stability-Indicating HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method is the workhorse for stability testing.[10]
Protocol: RP-HPLC Method Development
-
Column Selection: Start with a C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm), as it provides good retention for moderately polar compounds.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to scan the UV spectrum of the parent compound. Select a wavelength of maximum absorbance (e.g., ~254 nm or ~280 nm) for high sensitivity. The DAD is also essential for peak purity analysis.[8]
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acidic pH will ensure the basic nitrogens are protonated, leading to sharp peak shapes.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution program (e.g., starting at 10% B, ramping to 90% B over 20-30 minutes). This is crucial to ensure that early-eluting polar degradants and late-eluting nonpolar degradants are all separated and eluted from the column.
-
Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by showing that the parent peak is pure and well-resolved from all degradation peaks in the stressed samples.
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a table. Mass balance—accounting for the initial amount of the drug substance versus the sum of the remaining drug and its degradants—should be calculated. A mass balance between 98-102% provides confidence that all major degradation products have been detected.[7]
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | Mass Balance (%) | Observations |
| 0.1 N HCl | 24h / 80°C | 91.5 | 8.5 | 99.5 | One major degradant at RRT 0.85 |
| 0.1 N NaOH | 24h / 80°C | 98.2 | 1.8 | 100.1 | Minor degradation observed |
| 3% H₂O₂ | 6h / RT | 85.3 | 14.7 | 99.2 | Two major degradants at RRT 1.10 and 1.15 |
| Thermal (Solid) | 72h / 105°C | 99.5 | 0.5 | 100.3 | Highly stable |
| Photolytic | ICH Q1B | 96.0 | 4.0 | 99.8 | Minor degradation, requires light protection |
(Note: Data are illustrative)
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 2-(Pyridin-2-ylmethoxy)aniline. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development process. The systematic evaluation of solubility across a pH range informs formulation strategies, while a thorough forced degradation study underpins the development of a robust, stability-indicating analytical method. This foundational knowledge is indispensable for advancing promising molecules from the laboratory to the clinic, ensuring the final drug product is safe, effective, and of high quality.
References
- Wisdomlib. (2025, July 31).
- AmbioPharm.
- Slideshare.
- IJSDR. Stability indicating study by using different analytical techniques.
- LCGC International.
- Guidechem. 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
- Benchchem.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- MDPI. (2024, July 22). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts.
- IntechOpen. (2018, October 10).
- PubChem. 4-(Pyridin-2-ylmethoxy)aniline.
- MedCrave online. (2016, December 14).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- Benchchem. Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
- PMC - NIH. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
Sources
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijsdr.org [ijsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 2-(Pyridin-2-ylmethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Oncology
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, the pyrimidine nucleus has emerged as a particularly privileged structure, forming the core of numerous FDA-approved drugs.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent inhibition. This document provides an in-depth technical guide on the application of a key building block, 2-(Pyridin-2-ylmethoxy)aniline , in the synthesis of a prominent class of pyrimidine-based kinase inhibitors, with a particular focus on the pan-PI3K inhibitor, Buparlisib (BKM120).
The 2-(pyridin-2-ylmethoxy)aniline moiety is not merely a synthetic intermediate; it is a carefully chosen pharmacophore that imparts desirable physicochemical and structural properties to the final inhibitor. The pyridine ring can serve as a hydrogen bond acceptor, while the aniline nitrogen provides a crucial nucleophilic handle for the construction of the core inhibitor structure. This guide will elucidate the rationale behind its use, provide detailed synthetic protocols, and explore the structure-activity relationships (SAR) that govern the efficacy of its derivatives.
Biological Context: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In a vast number of human cancers, this pathway is aberrantly hyperactivated through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[5][6] This dysregulation is a major driver of tumorigenesis and has been linked to resistance to various cancer therapies.[5][7]
Consequently, targeting the PI3K pathway has become a major focus of anticancer drug development.[8][9] Buparlisib, a pan-class I PI3K inhibitor, effectively targets all four isoforms (p110α, p110β, p110δ, and p110γ), thereby shutting down this pro-survival signaling cascade.[10] The following diagram illustrates the central role of the PI3K pathway and the point of intervention for inhibitors like Buparlisib.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Buparlisib's Mechanism of Action.
Synthetic Protocols: From Building Block to Potent Inhibitor
The synthesis of kinase inhibitors using 2-(pyridin-2-ylmethoxy)aniline is a multi-step process that requires careful control of reaction conditions. Below are detailed protocols for the synthesis of the key starting material and its subsequent elaboration into the pan-PI3K inhibitor, Buparlisib.
Protocol 1: Synthesis of the Key Intermediate: 2-(Pyridin-2-ylmethoxy)aniline
This protocol describes a plausible and robust method for the synthesis of 2-(pyridin-2-ylmethoxy)aniline from commercially available starting materials, 2-aminophenol and 2-(chloromethyl)pyridine, via a Williamson ether synthesis.
Materials:
-
2-Aminophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate as the eluent) to afford 2-(pyridin-2-ylmethoxy)aniline as the final product.
Protocol 2: Synthesis of Buparlisib (BKM120)
The following protocol for the synthesis of Buparlisib is adapted from established patent literature and is presented in a laboratory-friendly format.[11] It involves a multi-step sequence starting from the key intermediate, 2-(pyridin-2-ylmethoxy)aniline.
Caption: Simplified workflow for the synthesis of Buparlisib.
Step 1: Urea Formation
-
Dissolve 2-(pyridin-2-ylmethoxy)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in dichloromethane.
-
After stirring for 1 hour at 0 °C, add a solution of 4-(trifluoromethyl)pyridin-2-amine (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude urea intermediate, which can be purified by crystallization or chromatography.
Step 2: Pyrimidine Ring Formation
-
To a solution of the urea intermediate from Step 1 (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq).
-
Heat the mixture to reflux (around 140-160 °C) for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.
-
The crude product, a chlorinated pyrimidine intermediate, is then carried forward to the next step.
Step 3: Morpholine Substitution
-
Dissolve the chlorinated pyrimidine intermediate from Step 2 (1.0 eq) in a solvent such as isopropanol.
-
Add an excess of morpholine (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Buparlisib.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of potent and selective kinase inhibitors is a process of iterative design and synthesis. The 2-(pyridin-2-ylmethoxy)aniline scaffold provides a versatile platform for such optimization.
Key Structural Features and Their Impact:
-
The Pyrimidine Core: This is the primary pharmacophore that anchors the inhibitor in the ATP-binding pocket of the kinase through hydrogen bonding interactions with the hinge region.
-
The 2-(Pyridin-2-ylmethoxy) Group: This moiety often extends into a more solvent-exposed region of the kinase. Modifications here can influence solubility, pharmacokinetic properties, and selectivity. The ether linkage provides conformational flexibility, allowing the pyridine ring to adopt an optimal orientation for interaction with the protein surface.
-
The Aniline Linker: The nitrogen of the aniline is crucial for the synthetic handle to build the pyrimidine core. Substitutions on the aniline ring can modulate the electronic properties and steric bulk of the molecule, which can fine-tune its binding affinity and selectivity.
-
Substituents on the Pyrimidine Ring: In the case of Buparlisib, the two morpholine groups are critical for its activity and solubility. The trifluoromethyl group on the pyridine ring attached to the urea linkage also plays a significant role in potency.
Interestingly, while Buparlisib is a potent PI3K inhibitor, it has been shown to have off-target effects on microtubule polymerization.[10] This dual activity highlights the complexity of kinase inhibitor design and the importance of thorough biological characterization. Minor structural modifications to the Buparlisib scaffold can separate these two activities, leading to more specific PI3K or tubulin inhibitors.[10] This underscores the subtle yet profound impact of chemical structure on biological function.
Data Presentation: Quantitative Analysis of Buparlisib's Potency
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Buparlisib has been extensively characterized against the class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 52[1] |
| p110β | 166[1] |
| p110δ | 116[1] |
| p110γ | 262[1] |
Data sourced from in vitro cell-free assays.[1]
These data demonstrate that Buparlisib is a pan-inhibitor of class I PI3K, with a moderate preference for the p110α isoform.[1] This broad-spectrum inhibition is advantageous in cancers where multiple PI3K isoforms contribute to the malignant phenotype.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The use of 2-(pyridin-2-ylmethoxy)aniline as a key building block has proven to be a successful strategy in the development of potent kinase inhibitors targeting the PI3K pathway. The resulting pyrimidine-based scaffolds, exemplified by Buparlisib, have demonstrated significant therapeutic potential in oncology. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of analogs for further optimization. A deep understanding of the structure-activity relationships, coupled with detailed biological characterization, will continue to drive the development of next-generation kinase inhibitors with improved potency, selectivity, and safety profiles. The 2-(pyridin-2-ylmethoxy)aniline scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for the foreseeable future.
References
-
Frontiers Media S.A. (2023). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
-
National Center for Biotechnology Information. (2021). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. [Link]
-
MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]
-
Spandidos Publications. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]
-
Elsevier. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
American Association for Cancer Research. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. [Link]
- Google Patents. (n.d.). US9481665B2 - Process for preparing PI3K inhibitor buparsilib.
-
National Center for Biotechnology Information. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. [Link]
-
National Center for Biotechnology Information. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. [Link]
-
National Center for Biotechnology Information. (2014). Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
Application Notes & Protocols: The Coordination Chemistry of Pyridin-2-ylmethoxy Aniline Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: A Versatile Scaffold in Modern Coordination Chemistry
The pyridin-2-ylmethoxy aniline ligand framework represents a class of versatile N,N'-bidentate chelating agents that have garnered significant interest in inorganic and medicinal chemistry. Structurally, these ligands feature a pyridine ring and an aniline moiety linked by a flexible methylene ether bridge (-CH₂-O-). This design offers a unique combination of electronic tunability and conformational flexibility, making them adept at coordinating with a wide array of transition metals. The pyridine nitrogen, a classic σ-donor, and the aniline nitrogen work in concert to form stable five-membered chelate rings with metal centers. The electronic properties of the resulting metal complexes can be finely tuned by introducing substituents on either the pyridine or the aniline rings, thereby influencing their catalytic activity, biological efficacy, and photophysical properties.
This guide provides an in-depth exploration of the synthesis, coordination chemistry, and key applications of these ligands. The protocols are designed to be self-validating, with integrated characterization steps, and are supported by insights derived from established literature to explain the causality behind experimental choices.
Part 1: Ligand Synthesis
The synthesis of pyridin-2-ylmethoxy aniline ligands is most commonly achieved via a Williamson ether synthesis, a robust and reliable method for forming the critical ether linkage.
Protocol 1.1: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
This protocol details the synthesis of the parent ligand, 4-(pyridin-2-ylmethoxy)aniline, from 2-(chloromethyl)pyridine and 4-aminophenol.
Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the complete deprotonation of the phenolic hydroxyl group of 4-aminophenol, which is necessary to initiate the nucleophilic substitution on 2-(chloromethyl)pyridine. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the ionic intermediate and the organic starting materials. An inert atmosphere is maintained to prevent quenching of the highly reactive hydride.
Caption: Workflow for the synthesis of 4-(pyridin-2-ylmethoxy)aniline.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per mmol of 4-aminophenol).
-
Deprotonation: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Nucleophile Addition: Once the hydrogen evolution ceases, add 4-aminophenol (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF. Allow the mixture to stir at 0°C for 30 minutes.
-
Electrophile Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the reaction mixture. Allow the flask to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ligand.[1]
Trustworthiness (Self-Validation): The identity and purity of the synthesized ligand should be confirmed by:
-
¹H NMR: Expect a characteristic singlet for the -O-CH₂-Py protons around δ 5.0-5.2 ppm and distinct aromatic signals for both the pyridine and aniline rings.
-
¹³C NMR: Confirm the presence of all 12 unique carbon atoms.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₁₂N₂O (m/z ≈ 200.24).[1]
Part 2: Synthesis and Coordination Chemistry of Metal Complexes
Pyridin-2-ylmethoxy aniline ligands typically act as bidentate N,N'-chelators, coordinating through the pyridyl and aniline nitrogen atoms. This coordination mode leads to the formation of various geometries depending on the metal ion and auxiliary ligands.[2]
Caption: Common coordination modes and resulting geometries.
Protocol 2.1: General Synthesis of a Dichloro-Palladium(II) Complex
Palladium(II) complexes of these ligands are of particular interest for their catalytic applications.[2][3] This protocol describes a general method for their synthesis.
Expertise & Experience: The choice of a labile palladium precursor like PdCl₂(MeCN)₂ is strategic. The acetonitrile ligands are weakly bound and can be easily displaced by the stronger N,N'-bidentate pyridin-2-ylmethoxy aniline ligand, driving the reaction to completion under mild conditions. Dichloromethane (DCM) is an excellent solvent as it solubilizes the palladium precursor and the final complex while being relatively non-coordinating.
Step-by-Step Methodology:
-
Preparation: Dissolve the pyridin-2-ylmethoxy aniline ligand (1.0 equivalent) in dichloromethane (DCM).
-
Metal Addition: In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 1.0 equivalent) in DCM.
-
Reaction: Add the palladium solution dropwise to the ligand solution at room temperature with constant stirring.
-
Precipitation: Upon mixing, a precipitate (typically yellow or orange) often forms immediately or after a short stirring period (1-2 hours).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold DCM and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex under vacuum.
Trustworthiness (Self-Validation):
-
FT-IR Spectroscopy: Compare the spectra of the ligand and the complex. A shift in the ν(C=N) of the pyridine ring and the ν(N-H) of the aniline group indicates coordination to the metal center.
-
Elemental Analysis: The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula, e.g., [Pd(C₁₂H₁₂N₂O)Cl₂].
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion), this technique provides unambiguous proof of the structure, confirming the coordination geometry (typically distorted square planar for Pd(II)) and bond lengths/angles.[2][4][5]
Part 3: Application Notes & Protocols
The metal complexes of pyridin-2-ylmethoxy aniline ligands have shown significant promise in catalysis and drug development.
Application 3.1: Catalysis - Suzuki-Miyaura Cross-Coupling
Palladium(II) complexes of N,N'-bidentate ligands are effective precatalysts for cross-coupling reactions.[3][6] The aniline-pyridine framework provides a stable and electronically tunable environment for the palladium center.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Caption: General workflow for a Pd-catalyzed Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under argon, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the [Pd(L)Cl₂] precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by GC-MS or TLC).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the biaryl product.
Expertise & Experience: The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. A biphasic solvent system (toluene/water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base. The catalytic activity can be influenced by substituents on the aniline ligand; electron-withdrawing groups can sometimes enhance catalyst performance in challenging cross-couplings.[7]
Application 3.2: Drug Development - Anticancer and Antimicrobial Screening
Coordination of ligands to metal ions can significantly enhance their biological activity.[3] Complexes of copper, nickel, and zinc with pyridine-containing ligands have demonstrated notable cytotoxic and antimicrobial properties.[8][9][10]
Protocol 3.2.1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a metal complex to inhibit cancer cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the metal complex in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Sample Cytotoxicity Data
| Complex | Cell Line | IC₅₀ (µM)[9] |
| [Cu(L)Cl₂]₂ | MGC80-3 | 2.60 ± 0.17 |
| [Cu(L)Cl₂]₂ | HeLa | 3.62 ± 0.12 |
| [Cu(L)Cl₂]₂ | SK-OV-3 | 3.69 ± 0.16 |
| Cisplatin (Control) | MGC80-3 | 11.31 ± 0.53 |
Note: Data is representative for a related pyridine-based ligand system to illustrate the potential efficacy.
Protocol 3.2.2: Antimicrobial Screening (Disk Diffusion Method)
This provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton agar plates and create a lawn of the test microorganism (e.g., S. aureus, E. coli) by evenly swabbing the surface.
-
Disk Application: Sterilize paper disks and impregnate them with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the agar surface.
-
Controls: Use a disk with solvent only (negative control) and a disk with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.[10]
Expertise & Experience: The formation of a stable chelate is often cited as a reason for the enhanced biological activity of metal complexes compared to free ligands.[11] This is theorized to increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
References
- Yan-Ting Y, Bai-Quan H, Mei L. Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. J Oncology. 2024; 4(2): 1141.
- Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm.
- Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization.
- Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline.
- Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. PubMed Central.
- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. PubMed Central.
- X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity.
- Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)
- Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes.
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed Central.
- 4-(Pyridin-2-ylmethoxy)aniline. PubChem.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
- Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
- 4-(pyridin-4-ylmethoxy)aniline. MySkinRecipes.
- Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases. SciELO South Africa.
- Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. ChemRxiv.
- Anilino-pyridine ligand framework: Steric and electronic effects on the coordination chemistry to l
- 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride. BLD Pharm.
- (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline.
- Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. EA Journals.
- Pd(II)
- Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PubMed Central.
- Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals.
- Transition metal pyridine complexes. Wikipedia.
- Crystal characteristics, X-ray data collection and structure refinement parameters.
- 2-(Pyridin-3-ylmethoxy)aniline. PubChem.
- 2-Methyl-4-(pyridin-4-ylmethoxy)aniline. Benchchem.
- Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis.
- 3-(pyridin-2-ylmethoxy)aniline. Santa Cruz Biotechnology.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods. Benchchem.
- Fluorescent Properties Study of 2-AminoPyridine Deriv
- Protein X-ray Crystallography and Drug Discovery. MDPI.
- Fluorescence and photoconductivity of thin films based on poly-2-(1‑methylbut-2‑en-1‑yl)aniline.
Sources
- 1. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 8. Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes [journalononcology.org]
- 9. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex [scielo.org.za]
- 11. eajournals.org [eajournals.org]
Application Notes and Protocols for the Synthesis of Pyridinylanilines via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridinylanilines and the Power of the Buchwald-Hartwig Amination
Pyridinylaniline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of these C(sp²)–N linked heteroaromatic compounds, however, can be challenging using classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited by the electronic nature of the pyridine ring.[1][3][4] The advent of the Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, providing a versatile and efficient palladium-catalyzed cross-coupling methodology with broad substrate scope and functional group tolerance.[3][4][5]
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of pyridinylanilines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into overcoming common challenges, empowering researchers to confidently and successfully apply this powerful transformation in their own laboratories.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The choice of ligand is crucial, as it modulates the stability and reactivity of the palladium center, ultimately dictating the success of the reaction.[7][8][9] Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the cycle.[3][10]
The generally accepted mechanism comprises three primary stages:
-
Oxidative Addition: A low-valent Pd(0) species, generated in situ, undergoes oxidative addition to the pyridyl halide (or pseudohalide), forming a Pd(II) intermediate.[3][5][6]
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the pyridinylaniline product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[3][5][6]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting pyridyl halide.[3] The use of bulky ligands helps to suppress this undesired pathway.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents
Equipment:
-
Schlenk flasks or reaction vials with screw caps and septa
-
Magnetic stir plate and stir bars
-
Inert gas (Argon or Nitrogen) manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Heating block or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reagents:
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), or a pre-formed catalyst complex (e.g., XPhos Pd G3).
-
Ligand: A variety of phosphine ligands can be used. The choice depends on the specific substrates. Common examples include:
-
Base: A strong, non-nucleophilic base is required. Common choices include:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Cesium carbonate (Cs₂CO₃)
-
-
Solvent: Anhydrous, degassed aprotic solvents are necessary. Common options include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
-
Reactants:
-
Pyridyl halide (e.g., 2-chloropyridine, 3-bromopyridine) or pyridyl triflate.
-
Aniline derivative.
-
-
Workup and Purification Reagents:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
General Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a pyridyl halide with an aniline. The specific conditions may require optimization based on the substrates.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reactants: Add the pyridyl halide (1.0 equivalent) and the aniline (1.0-1.2 equivalents) to the flask. If they are solids, add them with the catalyst and base. If they are liquids, add them via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Selected Applications and Conditions
The following table summarizes representative examples of Buchwald-Hartwig amination for the synthesis of pyridinylanilines, highlighting the versatility of this methodology.
| Pyridyl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | >95 | [7] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.4) | Toluene | 100 | >95 | [7] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | ~70 | [7] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 98 | [13] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | Reflux | 35 | [12][14] |
| 2-Bromopyridine | Methylamine (as hydrochloride) | Pd(OAc)₂ (2) | dppf (3) | NaOtBu (2.4) | Toluene | 80 | 75 | [15] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor choice of ligand/base/solvent combination- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Screen different ligands, bases, and solvents.- Increase the reaction temperature. |
| Formation of Hydrodehalogenated Byproduct | - β-hydride elimination is competing with reductive elimination. | - Use a bulkier phosphine ligand (e.g., RuPhos, BrettPhos) to sterically hinder β-hydride elimination.[8] |
| Side Reactions with Functional Groups | - The base (e.g., NaOtBu) is not compatible with certain functional groups like esters or nitro groups.[6] | - Use a milder base such as Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times. |
| Difficulty with Volatile Amines | - Loss of the amine from the reaction mixture at elevated temperatures. | - Perform the reaction in a sealed tube or a pressure vessel to prevent the escape of the volatile amine.[13][15] |
| Catalyst Poisoning | - Substrates containing certain functional groups (e.g., sulfur-containing heterocycles, azo groups) can poison the palladium catalyst.[6][16] | - Increase the catalyst loading.- Use a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand.[17][18] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of pyridinylanilines, offering a broad scope and high efficiency. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and adherence to rigorous experimental technique are paramount for success. This guide provides a solid foundation for researchers to implement and adapt this powerful methodology for their specific synthetic targets in drug discovery and materials science.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Help troubleshooting a Buchwald-Hartwig amin
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Buchwald C
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- The Asymmetric Buchwald–Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig reaction: an upd
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- The Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Pyridin-2-ylmethoxy)aniline in Cancer Drug Discovery: A Technical Guide
Introduction: The Promise of Privileged Scaffolds in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. A productive strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2-(Pyridin-2-ylmethoxy)aniline scaffold represents one such promising framework. This structure combines a pyridine ring, a known hydrogen bond acceptor and a common feature in kinase inhibitors, with an aniline moiety, a versatile component that can be readily modified to modulate physiochemical properties and target engagement. While 2-(Pyridin-2-ylmethoxy)aniline itself is not an established anticancer drug, its structural motifs are present in numerous compounds investigated for their therapeutic potential, particularly as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.
This technical guide provides a comprehensive overview of the potential applications of the 2-(Pyridin-2-ylmethoxy)aniline scaffold in cancer drug discovery. We will explore a hypothetical mechanism of action based on the known activities of similar compounds, and provide detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of derivatives based on this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework in the development of next-generation cancer therapeutics.
Hypothesized Mechanism of Action: Targeting Dysregulated Kinase Signaling
Many small molecule inhibitors targeting aberrantly activated signaling pathways in cancer cells feature pyridine and aniline moieties. Based on the extensive literature on related compounds, we hypothesize that derivatives of 2-(Pyridin-2-ylmethoxy)aniline could function as ATP-competitive kinase inhibitors. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
A plausible mechanism of action for a 2-(Pyridin-2-ylmethoxy)aniline-based inhibitor would involve the pyridine nitrogen forming a hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common interaction for type I and type II kinase inhibitors. The aniline portion of the molecule could be substituted to create additional interactions with the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity. By occupying the ATP-binding pocket, the inhibitor would prevent the phosphorylation of downstream substrates, leading to the inhibition of pro-proliferative and pro-survival signaling pathways. This could ultimately result in cell cycle arrest and the induction of apoptosis in cancer cells.
Figure 1: Hypothesized mechanism of action of a 2-(Pyridin-2-ylmethoxy)aniline derivative targeting kinase signaling pathways.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel anticancer agents based on the 2-(Pyridin-2-ylmethoxy)aniline scaffold.
Synthesis of 2-(Pyridin-2-ylmethoxy)aniline
A plausible synthetic route for 2-(Pyridin-2-ylmethoxy)aniline is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.
Materials:
-
2-Aminophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of 2-Aminophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF to the reaction mixture. Stir the reaction at 60 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2-(Pyridin-2-ylmethoxy)aniline.
Figure 2: General synthetic workflow for 2-(Pyridin-2-ylmethoxy)aniline.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that quantifies ADP production.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
2-(Pyridin-2-ylmethoxy)aniline derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression and phosphorylation status.[7][8][9]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population following treatment with a test compound.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
PBS
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
In Vivo Xenograft Mouse Model
Xenograft models are a standard for evaluating the in vivo efficacy of potential anticancer agents.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]
- 3. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal Complexes with 2-(Pyridin-2-ylmethoxy)aniline: An Application & Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of the versatile chelating ligand, 2-(Pyridin-2-ylmethoxy)aniline, and its subsequent complexation with various transition metals. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in adapting and troubleshooting these procedures.
Introduction: The Versatility of a Hybrid Ligand
The ligand 2-(Pyridin-2-ylmethoxy)aniline is a compelling molecule in coordination chemistry. It uniquely combines three potential donor sites: the aromatic nitrogen of the pyridine ring, the secondary amine nitrogen of the aniline moiety, and the ether oxygen. This arrangement allows it to act as a flexible bidentate (N,N') or potentially tridentate (N,N',O) chelating agent, forming stable complexes with a variety of metal ions. The resulting metallo-complexes are of significant interest due to their potential applications in catalysis, materials science, and as pharmacologically active agents[1][2]. The subtle interplay of the electron-donating aniline and the π-accepting pyridine ring, bridged by a flexible ether linkage, allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
Section 1: Synthesis of the Ligand: 2-(Pyridin-2-ylmethoxy)aniline
The synthesis of the title ligand is most effectively achieved via the Williamson ether synthesis, a classic and robust method for forming C-O bonds[3][4]. This reaction proceeds via an SN2 mechanism, where a phenoxide, generated in situ from 2-aminophenol, acts as a nucleophile to displace a halide from 2-(chloromethyl)pyridine.
Protocol 1: Synthesis of 2-(Pyridin-2-ylmethoxy)aniline
Materials and Reagents:
-
2-Aminophenol
-
2-(Chloromethyl)pyridine hydrochloride (or 2-picolyl chloride hydrochloride)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Base Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: To this solution, add a strong base such as sodium hydroxide (1.1 equivalents) or potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of the sodium or potassium salt of 2-aminophenol is crucial for the subsequent nucleophilic attack.
-
Addition of Alkyl Halide: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimum amount of anhydrous DMF to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction should be monitored by TLC until the starting material (2-aminophenol) is consumed[5].
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(Pyridin-2-ylmethoxy)aniline.
-
Section 2: Synthesis of Metal Complexes
The chelation of 2-(Pyridin-2-ylmethoxy)aniline to metal centers typically occurs through the pyridine and aniline nitrogen atoms, forming a stable five-membered ring. The following protocols provide general guidelines for the synthesis of its complexes with common divalent transition metals. These reactions are generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent[6][7][8].
Protocol 2: General Synthesis of M(II) Complexes [M = Cu(II), Ni(II), Co(II)]
Materials and Reagents:
-
2-(Pyridin-2-ylmethoxy)aniline (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Diethyl ether
Instrumentation:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
Procedure:
-
Ligand Solution: Dissolve 2-(Pyridin-2-ylmethoxy)aniline (2.0 equivalents) in warm methanol or ethanol in a Schlenk flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in methanol or ethanol. For example, use NiCl₂·6H₂O for the nickel complex[6].
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction and Precipitation: Stir the resulting mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours. In many cases, a precipitate of the metal complex will form upon mixing or during the reaction[7].
-
Isolation:
-
Cool the reaction mixture to room temperature. If precipitation is not complete, cooling in an ice bath may be beneficial.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold solvent (methanol or ethanol) and then with diethyl ether to facilitate drying.
-
-
Drying: Dry the isolated complex under vacuum.
The general stoichiometry is often [M(L)₂Cl₂], where the ligand acts as a bidentate N,N' donor. The specific geometry (e.g., octahedral or square planar) will depend on the metal ion and reaction conditions[6][8].
Section 3: Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Spectroscopic and Analytical Data
| Technique | 2-(Pyridin-2-ylmethoxy)aniline (Free Ligand) | Metal Complex [M(L)₂Cl₂] | Rationale for Changes |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1600 (C=N stretch, pyridine), ~1250 (C-O-C stretch) | N-H stretch may shift or broaden. C=N stretch shifts to higher frequency (e.g., ~1610-1620). New low-frequency bands (~400-500) appear. | Coordination of the aniline nitrogen affects the N-H bond. Coordination of the pyridine nitrogen increases the C=N bond order. Appearance of M-N and M-O stretching vibrations[9]. |
| ¹H NMR (ppm) | Aromatic protons of pyridine and aniline rings, singlet for -CH₂- protons (~5.1 ppm), broad singlet for -NH₂ protons. | Aromatic protons show downfield shifts. -CH₂- singlet may also shift. -NH₂ proton signal broadens significantly or disappears. | Deshielding of protons upon coordination to the paramagnetic metal center. Broadening due to the influence of the paramagnetic metal ion. |
| ¹³C NMR (ppm) | Distinct signals for all carbon atoms. | Signals for carbons adjacent to donor atoms (pyridine and aniline rings) will shift upon coordination. | The electronic environment of the carbon atoms changes upon ligand binding to the metal. |
| UV-Vis | π-π* transitions in the UV region. | Ligand-based transitions may be red-shifted. Appearance of d-d transitions in the visible region for colored complexes (e.g., Cu, Ni, Co). | Coordination to the metal alters the energy levels of the ligand's molecular orbitals. d-d transitions are characteristic of transition metal complexes. |
| Elemental Analysis | C, H, N analysis should match the calculated values for C₁₂H₁₂N₂O. | C, H, N analysis should match the calculated values for the proposed complex formula (e.g., C₂₄H₂₄Cl₂N₄O₂M). | Confirms the stoichiometry and purity of the synthesized compounds. |
| Molar Conductivity | Non-electrolytic. | Low values in non-coordinating solvents (e.g., DMF, DMSO) indicate a non-electrolytic nature, suggesting the chloride ions are coordinated. | Determines whether the anions (e.g., Cl⁻) are part of the coordination sphere or act as counter-ions. |
Section 4: Potential Applications
Metal complexes derived from pyridine-aniline based ligands have shown promise in a variety of fields, primarily due to their tunable electronic properties and stable coordination geometries.
-
Homogeneous Catalysis: Palladium complexes with similar N,N'-bidentate ligands have been investigated as catalysts for polymerization reactions[2]. Additionally, iron and other transition metal complexes are being explored as more sustainable alternatives to precious metal catalysts for C-C coupling reactions[10]. The electronic asymmetry of the 2-(pyridin-2-ylmethoxy)aniline ligand could offer unique advantages in catalytic activity and selectivity.
-
Biological Activity: The combination of a pyridine ring and an aniline moiety is a common structural motif in medicinal chemistry. Metal complexation can enhance the biological efficacy of organic ligands[1]. Complexes of copper, nickel, and cobalt have demonstrated significant antimicrobial and anticancer activities[11][12][13][14]. The cytotoxic and antimicrobial properties of complexes derived from 2-(pyridin-2-ylmethoxy)aniline warrant investigation.
Visualization of Synthetic Workflow and Ligand Coordination
Caption: General workflow for the synthesis and characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 7. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 8. [PDF] Synthesis, Characterization, and Antimicrobial Activity Studies of Ni(II) Complex with Pyridine as a Ligand | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915 - American Chemical Society [acs.digitellinc.com]
- 11. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
Application Notes & Protocols for Cell-Based Evaluation of 2-(Pyridin-2-ylmethoxy)aniline Derived Inhibitors
Abstract
The 2-(Pyridin-2-ylmethoxy)aniline scaffold is a promising chemical starting point for the development of novel small molecule inhibitors targeting key cellular signaling pathways. Derivatives of this class have shown potential as modulators of critical enzyme families, including protein kinases and histone deacetylases (HDACs), which are frequently dysregulated in oncology and other diseases. This guide provides a comprehensive framework of robust, cell-based assays designed to characterize the biological activity of these inhibitors. We present detailed, field-tested protocols for assessing general cellular responses—such as viability, apoptosis, and cell cycle progression—and for dissecting target-specific mechanisms through cellular kinase and HDAC activity assays. The overarching goal is to equip researchers with the necessary tools to generate a holistic pharmacological profile of their compounds, progressing from broad phenotypic screening to specific mechanism-of-action studies.
Introduction: A Strategic Approach to Inhibitor Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is contingent on a rigorous and systematic evaluation of its biological effects. For inhibitors derived from the 2-(Pyridin-2-ylmethoxy)aniline scaffold, which may target fundamental cellular processes, a multi-assay strategy is imperative. Cell-based assays provide a critical advantage over purely biochemical assays by evaluating compound activity within a relevant biological context, accounting for factors like cell permeability, metabolism, and off-target effects.[1]
This document outlines a logical, tiered workflow. We begin with foundational assays to determine the global impact of a compound on cell health and proliferation. These initial screens are crucial for establishing a therapeutic window and identifying the primary cellular phenotype. Subsequently, we delve into target-oriented assays designed to confirm the intended mechanism of action, guided by the structural hypothesis that these compounds may inhibit kinases or HDACs.[2][3][4] This structured approach ensures an efficient use of resources and yields a comprehensive dataset for informed decision-making in drug development programs.
Section 1: Foundational Assays - Assessing Global Cellular Effects
The initial step in characterizing any new compound is to understand its effect on cell viability and proliferation. These assays are fundamental for determining the cytotoxic or cytostatic potential and for establishing the appropriate concentration range (e.g., IC50 value) for subsequent, more complex mechanistic studies.
Cell Viability & Cytotoxicity Assays
Cell viability assays measure the number of living, metabolically active cells in a population. A decrease in viability can indicate either cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation). We present two robust methods with different detection principles.
Principle Overview:
-
ATP-Based Luminescent Assay (CellTiter-Glo®): This is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[5][6] The reagent lyses cells to release ATP, which then acts as a substrate for a luciferase enzyme, generating a luminescent signal proportional to the number of viable cells.[5][7]
-
Tetrazolium Reduction Colorimetric Assay (MTS): This assay relies on the reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.[8] This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[5]
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-(Pyridin-2-ylmethoxy)aniline derivatives in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[inhibitor concentration] to determine the IC50 value.
Apoptosis Induction Assays
If a compound reduces cell viability, it is crucial to determine if it does so by inducing apoptosis (programmed cell death). Caspase activation is a hallmark of apoptosis.
Principle Overview:
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9] The reagent contains a specific caspase-3/7 substrate coupled to a luminogenic peptide. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[10]
-
RealTime-Glo™ Annexin V Assay: This assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[11] The assay uses an Annexin V-luciferase fusion protein that binds to exposed PS, generating a luminescent signal in real-time without lysing the cells.[11][12]
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, typically using a shorter incubation time (e.g., 24 hours) as caspase activation is an earlier event.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control cells.
Cell Cycle Analysis
Inhibitors of key signaling pathways, particularly kinase inhibitors, often cause cell cycle arrest at specific checkpoints. Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis.
Principle Overview:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[13][14] Because PI also stains RNA, treatment with RNase is essential for accurate DNA content analysis.[13]
Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 0.5 x 10⁶ cells/well) and allow them to adhere overnight. Treat with the inhibitor at 1x and 5x its IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
Section 2: Target-Specific Assays - Elucidating Mechanism of Action
Once a compound's effect on cell viability and proliferation is established, the next step is to verify its interaction with the intended molecular target within the cellular environment.
Cellular Kinase Inhibition Assay
Many signaling pathways are driven by protein kinases, and their inhibition can be measured by a decrease in the phosphorylation of a downstream substrate.
Principle Overview:
-
Target-Specific Phosphorylation Assay: This type of assay quantifies the phosphorylation level of a specific substrate of the target kinase within the cell.[16] After cell lysis, the total and phosphorylated forms of the substrate are detected using specific antibodies in an immunoassay format, such as ELISA or TR-FRET.[17] A potent inhibitor will cause a dose-dependent decrease in the ratio of phosphorylated to total substrate protein.
Protocol 4: General Cellular Kinase Phosphorylation Assay (ELISA-based)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and culture until they reach ~90% confluency. Starve cells of serum for 4-6 hours if the pathway is serum-inducible.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the inhibitor derivative for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate growth factor or activator (e.g., EGF for EGFR pathway) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Agitate for 10 minutes at 4°C.
-
ELISA Procedure:
-
Transfer the cell lysates to an antibody-coated ELISA plate (e.g., a plate pre-coated with an antibody against the total substrate protein).
-
Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated form of the substrate (often conjugated to HRP).
-
Wash away the unbound detection antibody and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the phosphorylation signal to the total protein signal or cell number and plot the dose-response curve to determine the IC50 for cellular target inhibition.
Cellular HDAC Inhibition Assay
Histone deacetylases (HDACs) are another critical class of enzymes in cancer therapy. Cell-based assays can measure the ability of a compound to inhibit endogenous HDAC activity.
Principle Overview:
-
Luminogenic HDAC Activity Assay (HDAC-Glo™): This assay uses a cell-permeable, acetylated peptide substrate.[2][18] Inside the cell, endogenous HDACs deacetylate the substrate. A developer reagent is then added, which contains a peptidase that cleaves the deacetylated substrate, releasing a substrate for luciferase. The resulting luminescence is inversely proportional to HDAC activity (i.e., more inhibition leads to less deacetylation and a lower signal).[2][19]
Protocol 5: Cellular HDAC Activity Assessment using HDAC-Glo™ I/II Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate as described in Protocol 1 and incubate overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor derivatives to the cells. Include a vehicle control and a known HDAC inhibitor (e.g., Vorinostat or Trichostatin A) as a positive control.
-
Incubation: Incubate for a period sufficient to allow for cellular uptake and target engagement (e.g., 4-24 hours).
-
Substrate Addition: Add the cell-permeable HDAC-Glo™ I/II Substrate to each well and mix briefly.
-
HDAC Reaction: Incubate the plate at 37°C for 1-2 hours to allow for substrate deacetylation by cellular HDACs.[19]
-
Signal Development: Add the HDAC-Glo™ I/II Developer Reagent to each well. This reagent lyses the cells and initiates the enzymatic reactions that lead to light production.
-
Incubation: Incubate at room temperature for 20-40 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration. A decrease in signal indicates HDAC inhibition. Calculate the IC50 value from the dose-response curve.
Section 3: Data Presentation & Integrated Workflow
A systematic approach to data analysis and visualization is key to building a comprehensive profile of a compound.
Hypothetical Data Summary
The results from the described assays can be summarized to compare the potency of different derivatives.
| Compound ID | Cell Viability IC50 (µM) [HeLa cells, 72h] | Caspase 3/7 Activation EC50 (µM) [24h] | G2/M Arrest (% Cells at 1x IC50) | Cellular Kinase p-ERK IC50 (µM) | Cellular HDAC Activity IC50 (µM) |
| LEAD-01 | 1.2 ± 0.2 | 1.5 ± 0.3 | 65% | 0.8 ± 0.1 | > 50 |
| LEAD-02 | 2.5 ± 0.4 | > 20 | 15% (No significant arrest) | > 50 | 1.8 ± 0.3 |
| Vehicle | > 100 | No activation | 22% | No inhibition | No inhibition |
| Control | Varies | Varies | Varies | Varies | Varies |
Table 1: Example data summary for two hypothetical lead compounds. LEAD-01 appears to be a kinase inhibitor that induces G2/M arrest and apoptosis, while LEAD-02 appears to be an HDAC inhibitor.
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes and decision-making workflows.
Caption: Simplified MAPK signaling cascade showing MEK inhibition.
Conclusion
The protocols and workflow detailed in this guide provide a robust starting point for the comprehensive cellular characterization of inhibitors derived from the 2-(Pyridin-2-ylmethoxy)aniline scaffold. By systematically progressing from broad phenotypic assays to specific target-engagement studies, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a strong data package for further preclinical development. Adherence to these validated methods, including appropriate controls and thoughtful data interpretation, will ensure the generation of high-quality, reliable results.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link] [8]18. Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
-
WEHI-Bioinformatics (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]
Sources
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 11. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 12. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
Application Notes & Protocols: The Strategic Utility of 2-(Pyridin-2-ylmethoxy)aniline in Advanced Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. 2-(Pyridin-2-ylmethoxy)aniline emerges as a particularly compelling starting material due to its unique trifecta of functional domains: a nucleophilic aniline moiety, a chelating pyridine ring, and a flexible ether linkage. This distinct arrangement provides a pre-organized framework for intramolecular cyclization reactions, enabling efficient access to complex, fused heterocyclic systems that are often challenging to synthesize through other means.
The strategic placement of the pyridine nitrogen relative to the aniline nitrogen is key to its utility. This 1,5-N,N' relationship is ideal for forming stable six-membered rings in cyclization cascades. The resulting polycyclic aromatic scaffolds, such as pyrido[1,2-a]benzimidazoles, are prevalent in pharmacologically active molecules and functional materials.[1] This guide provides an in-depth exploration of the synthetic applications of 2-(Pyridin-2-ylmethoxy)aniline, detailing the mechanistic rationale behind key transformations and providing robust, field-tested protocols for researchers in drug development and organic synthesis.
Core Application: Synthesis of Pyrido[1,2-a]benzimidazoles
The construction of the pyrido[1,2-a]benzimidazole core is a flagship application of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives. This scaffold is of significant interest due to its biological activities and luminescent properties.[1] The synthesis is typically achieved through a one-pot cyclocondensation reaction with α-haloketones or related 1,2-dielectrophiles.
Mechanistic Rationale: A Cascade of Nucleophilic Attack and Intramolecular Cyclization
The reaction proceeds via a logical and efficient cascade. The primary amine of the aniline moiety, being the most nucleophilic site, initiates the sequence by attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial alkylation step forms a key intermediate. The subsequent step is an intramolecular cyclization. Under thermal or acid-catalyzed conditions, the pyridine nitrogen attacks the ketone carbonyl, followed by dehydration, to construct the fused heterocyclic system. The choice of an α-haloketone is critical as it provides two distinct electrophilic sites, perfectly orchestrating the desired reaction sequence.
Caption: Reaction workflow for Pyrido[1,2-a]benzimidazole synthesis.
Experimental Protocol 1: Synthesis of a Phenyl-Substituted Pyrido[1,2-a]benzimidazole
This protocol details a reliable method for the synthesis of a model pyrido[1,2-a]benzimidazole derivative using 2-bromoacetophenone.
Materials:
-
2-(Pyridin-2-ylmethoxy)aniline (1.0 eq, e.g., 2.00 g, 10 mmol)
-
2-Bromoacetophenone (1.05 eq, e.g., 2.09 g, 10.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq, e.g., 3.45 g, 25 mmol)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-(Pyridin-2-ylmethoxy)aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 40 mL) to the flask. Stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: Add 2-bromoacetophenone (1.05 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (approx. 200 mL) and stir.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure pyrido[1,2-a]benzimidazole product.
Alternative Pathway: Pictet-Spengler Type Reaction for Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[2] While classically applied to tryptamines and phenethylamines, the core principle—an acid-catalyzed intramolecular cyclization of an iminium ion—can be adapted for aniline derivatives. In this context, the aniline ring of 2-(Pyridin-2-ylmethoxy)aniline acts as the nucleophile for the key cyclization step.
Mechanistic Rationale: Iminium Ion Formation and Electrophilic Aromatic Substitution
The reaction is initiated by the condensation of the aniline's primary amine with an aldehyde (e.g., formaldehyde or benzaldehyde) to form a Schiff base. In the presence of a strong acid, such as trifluoroacetic acid (TFA), the Schiff base is protonated to generate a highly reactive iminium ion. This electrophilic species is then attacked by the electron-rich ortho position of the aniline ring in an intramolecular electrophilic aromatic substitution. This cyclization forges the new heterocyclic ring, and subsequent proton loss re-aromatizes the system (where applicable) or yields the final hydrogenated product.[3][4]
Caption: The Pictet-Spengler type reaction pathway.
Experimental Protocol 2: Pictet-Spengler Synthesis of a Fused Tetrahydroquinoline Derivative
This protocol provides a general procedure for the reaction of 2-(Pyridin-2-ylmethoxy)aniline with an aldehyde. Optimization may be required based on the specific aldehyde used.
Materials:
-
2-(Pyridin-2-ylmethoxy)aniline (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(Pyridin-2-ylmethoxy)aniline (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of aniline).
-
Aldehyde Addition: To the stirred solution, add the aldehyde (1.1 eq) dropwise at room temperature.
-
Acid Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor the reaction's progress by TLC.[2]
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Summary of Synthetic Applications
The versatility of 2-(Pyridin-2-ylmethoxy)aniline allows for the synthesis of diverse heterocyclic structures. The table below summarizes the key transformations discussed.
| Reaction Type | Key Reagents | Catalyst / Conditions | Resulting Heterocycle Core | Key Advantages |
| Cyclocondensation | α-Haloketones | Base (K₂CO₃), Heat | Pyrido[1,2-a]benzimidazole | High efficiency, one-pot procedure, access to medicinally relevant scaffolds.[1][5] |
| Pictet-Spengler Type | Aldehydes, Ketones | Strong Acid (TFA) | Fused Tetrahydroquinolines | Forms C-C bonds efficiently, high atom economy, access to complex natural product-like structures.[3][6] |
Conclusion
As a Senior Application Scientist, it is clear that 2-(Pyridin-2-ylmethoxy)aniline is not merely a chemical reagent but a strategic tool for the efficient construction of high-value heterocyclic compounds. Its pre-organized structure facilitates complex cyclization cascades, providing streamlined access to privileged scaffolds like pyrido[1,2-a]benzimidazoles and novel tetrahydroquinoline analogs. The protocols detailed herein are robust and adaptable, offering researchers in drug discovery and organic synthesis a solid foundation for exploring the vast chemical space accessible from this versatile building block. Further derivatization of the aniline or pyridine rings prior to cyclization can also open avenues for creating extensive libraries of novel compounds for biological screening.
References
- ResearchGate. (n.d.). Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with...
- ResearchGate. (n.d.). Synthesis of pyrido[1,2-a]benzimidazoles.
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
- NIH. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use.
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2022).
- ResearchGate. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
- BLD Pharm. (n.d.). 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride.
- ResearchGate. (n.d.). Synthetic applications of pyrido[1,2‐a]benzimidazoles.
- NIH. (n.d.). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine.
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- BenchChem. (2025). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
- Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential.
- NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- Organic Reactions. (2026). Exploring Enantioselective Pictet-Spengler Reactions.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
- ResearchGate. (2025). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
- BLDpharm. (n.d.). 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
- Lab-Chemicals.Com. (n.d.). 2-(PYRIDIN-2-YLMETHOXY)ANILINE.
- BenchChem. (n.d.). 2-Methyl-4-(pyridin-4-ylmethoxy)aniline.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.
- PubMed. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals.
- Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
Sources
- 1. jraic.com [jraic.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support guide for the purification of 2-(Pyridin-2-ylmethoxy)aniline (CAS No. 1185299-37-9). This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to achieve high purity of this valuable synthetic intermediate. We will address common challenges, provide step-by-step protocols, and offer troubleshooting solutions based on the compound's unique chemical properties.
The structure of 2-(Pyridin-2-ylmethoxy)aniline incorporates three key functional groups: a primary aromatic amine (aniline), a pyridine ring, and an ether linkage. The presence of two basic nitrogen atoms is the most critical factor influencing its purification, particularly in chromatographic methods. This guide is designed to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 2-(Pyridin-2-ylmethoxy)aniline?
A1: The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.
-
Flash Column Chromatography is the preferred method for purifying crude reaction mixtures containing multiple impurities or unreacted starting materials with different polarities.
-
Recrystallization is ideal for removing minor impurities from an already enriched product, yielding material of very high purity, often in a crystalline form suitable for structural analysis.
Q2: What are the most probable impurities I will encounter during synthesis?
A2: Impurities are process-related and depend on the synthetic route. A common synthesis is the Williamson etherification between a salt of 2-aminophenol and 2-(chloromethyl)pyridine. Potential impurities include:
-
Unreacted Starting Materials: 2-aminophenol and reagents derived from 2-(chloromethyl)pyridine.
-
Side Products: N-alkylated or O,N-dialkylated products, where the aniline nitrogen has also reacted.
-
Degradation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light over time.[1]
Q3: How do the basic aniline and pyridine nitrogens affect purification by column chromatography?
A3: The basic nature of both nitrogen atoms can cause significant issues when using standard silica gel chromatography. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogens in your compound can interact strongly with these acidic sites, leading to:
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad peaks.
-
Poor Separation: Tailing peaks often overlap with impurities, making isolation difficult.
-
Irreversible Adsorption: In some cases, a portion of the product can remain permanently stuck to the column, reducing yield.[2] This issue is readily solved by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.[2]
Q4: What analytical techniques are best for monitoring purification progress?
A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring.
-
For Column Chromatography: Use TLC to select an appropriate solvent system before running the column and to identify which fractions contain the pure product.
-
For Recrystallization: Use TLC to compare the purity of the recrystallized material against the crude starting material. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed to separate 2-(Pyridin-2-ylmethoxy)aniline from less polar and more polar impurities. The key to success is the addition of a basic modifier to the eluent.
Experimental Protocol:
-
TLC Analysis & Solvent System Selection:
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.25-0.35.
-
Crucially, add ~0.5-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing.
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent mixture.
-
Gradually increase the polarity of the eluent according to a pre-determined gradient. A typical gradient is outlined in the table below.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(Pyridin-2-ylmethoxy)aniline.
-
Data Presentation: Sample Elution Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 0.5 | 2 | Column Equilibration |
| 2 | 95 -> 70 | 5 -> 30 | 0.5 | 10 | Elute non-polar impurities |
| 3 | 70 -> 50 | 30 -> 50 | 0.5 | 10 | Elute Product |
| 4 | 0 | 100 | 0.5 | 2 | Elute polar impurities |
Mandatory Visualization: Flash Chromatography Workflow
Caption: Workflow for purification via flash chromatography.
Protocol 2: Recrystallization
This method is excellent for polishing the product obtained from chromatography or for purifying a crude product that is already relatively clean.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of small amounts of your compound in various solvents at room temperature and at their boiling points.
-
The ideal solvent will dissolve the compound poorly at room temperature but completely when hot.[3]
-
Good starting candidates include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/heptane or ethanol/water.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves completely. Using excess solvent will significantly reduce your yield.[3]
-
-
Cooling (Crystallization):
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for forming large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualization: Recrystallization Logic
Caption: Step-by-step recrystallization process flow.
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound streaks badly on TLC plate and column. | The basic nitrogen atoms are interacting with acidic silica gel.[2] | Add 0.5-1% triethylamine (TEA) or a few drops of pyridine to your eluent. This neutralizes the active sites on the silica, allowing for sharp, symmetrical peaks. |
| Purified product is yellow or brown. | The aniline moiety has oxidized due to air/light exposure.[1] | 1. Work quickly and minimize exposure to air. 2. Store the final product under an inert atmosphere (N₂ or Ar) in a dark, cold place.[6] 3. For minor color, you can try redissolving the product and passing it through a small plug of activated carbon or fresh silica gel before solvent evaporation. |
| Poor or no crystal formation during recrystallization. | 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent. 3. The solution cooled too rapidly. | 1. Boil off some of the solvent to increase concentration and try cooling again. 2. Use a different solvent or an anti-solvent system. Add a "poor" solvent (e.g., heptane or water) dropwise to the hot solution until it becomes slightly cloudy, then let it cool slowly.[5] 3. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Product co-elutes with an impurity. | The impurity has a very similar polarity to the product. | 1. Run a shallower gradient during column chromatography to increase separation. 2. Try a different solvent system (e.g., switch from Ethyl Acetate to Dichloromethane). 3. If the impurity is an unreacted starting material, consider a chemical wash. For example, if 2-aminophenol is the impurity, a mild acidic wash of the organic solution could remove it, but be cautious as this may also protonate your product. |
Part 4: Compound Stability and Storage
Aniline derivatives are notoriously sensitive to oxidation. To maintain the integrity of your purified 2-(Pyridin-2-ylmethoxy)aniline, proper storage is essential.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation.
-
Temperature: Store in a refrigerator or freezer (-20°C is recommended for long-term storage).[6]
-
Light: Protect from light by storing in an amber vial or a vial wrapped in aluminum foil.[6]
By following these guidelines, you can ensure the long-term stability and purity of your compound for subsequent experiments.
References
- BenchChem. (2025). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
- BenchChem. (2025). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
Sources
Technical Support Center: Synthesis of 2-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support guide for the synthesis of 2-(Pyridin-2-ylmethoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
The synthesis of 2-(Pyridin-2-ylmethoxy)aniline is a crucial step in the development of various pharmaceutical agents. The most common synthetic route is the Williamson ether synthesis, an SN2 reaction between the sodium salt of 2-aminophenol and 2-(chloromethyl)pyridine.[1] While seemingly straightforward, this reaction is often complicated by the formation of several byproducts due to the presence of two nucleophilic sites on the 2-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂).
This guide provides a detailed, question-and-answer-based approach to troubleshoot these challenges, optimize reaction conditions, and ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of 2-(Pyridin-2-ylmethoxy)aniline?
The main byproducts arise from the ambident nucleophilic nature of 2-aminophenol. The primary side reaction is the N-alkylation of the amino group, leading to the formation of N-(pyridin-2-ylmethyl)-2-aminophenol. Further reaction of either the desired product or the N-alkylated byproduct can lead to the formation of the N,O-dialkylated product, N-(pyridin-2-ylmethyl)-2-(pyridin-2-ylmethoxy)aniline.
Q2: How can I selectively favor O-alkylation over N-alkylation?
Controlling the selectivity between O- and N-alkylation is the most critical aspect of this synthesis.[2][3] Several factors can be manipulated to favor the desired O-alkylation:
-
Choice of Base and Solvent: The selection of the base and solvent system is paramount. A strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or DMSO will preferentially deprotonate the more acidic phenolic hydroxyl group, forming the phenoxide.[4] This significantly enhances its nucleophilicity compared to the aniline nitrogen, thereby promoting O-alkylation. Weaker bases or protic solvents can lead to a higher proportion of N-alkylation.
-
Reaction Temperature: Lower reaction temperatures generally favor O-alkylation. Running the reaction at room temperature or slightly above is often sufficient.
-
Protecting Groups: An alternative strategy involves protecting the amino group before the alkylation step. For instance, the amino group can be converted to an imine by reacting it with benzaldehyde. Following O-alkylation, the imine can be hydrolyzed to regenerate the free amine, yielding the desired product with high selectivity.[2][5]
Q3: My starting material is 2-(chloromethyl)pyridine hydrochloride. How does this affect the reaction?
Using the hydrochloride salt of 2-(chloromethyl)pyridine is common as it is more stable.[6][7] However, it requires the use of an additional equivalent of base to neutralize the HCl and generate the free base of the alkylating agent in situ. Failure to account for this will result in incomplete conversion of the 2-aminophenol.
Troubleshooting Guide
Problem 1: My TLC/LC-MS analysis shows multiple products, and the yield of the desired compound is low.
This is the most common issue and points directly to a lack of selectivity between O- and N-alkylation.
Root Cause Analysis: The reaction conditions are not optimized to favor the formation of the phenoxide, leading to competitive alkylation on the nitrogen atom.
Solutions:
-
Optimize the Base and Solvent System:
-
Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH) in anhydrous DMF. NaH will irreversibly deprotonate the phenol.
-
Alternative: Potassium carbonate (K₂CO₃) in acetone or acetonitrile is a milder option but may require longer reaction times or heating.
-
Phase-Transfer Catalysis (PTC): For reactions in a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[8][9][10] The catalyst helps transport the phenoxide ion into the organic phase where the reaction occurs, often leading to cleaner reactions and higher yields.[11]
-
-
Control the Reaction Temperature:
-
Start the reaction at 0 °C during the deprotonation step with NaH.
-
After the addition of 2-(chloromethyl)pyridine, allow the reaction to proceed at room temperature. Avoid excessive heating, as it can promote N-alkylation and other side reactions.[12]
-
Detailed Protocol for Optimized O-Alkylation:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-aminophenol (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) and triethylamine (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Problem 2: I am observing a significant amount of a high molecular weight byproduct.
This is likely due to the formation of the N,O-dialkylated product, N-(pyridin-2-ylmethyl)-2-(pyridin-2-ylmethoxy)aniline.
Root Cause Analysis: This byproduct forms when the desired O-alkylated product, which still possesses a nucleophilic amino group, reacts with another molecule of the alkylating agent. This is more likely to occur if an excess of 2-(chloromethyl)pyridine is used or if the reaction is run for an extended period at elevated temperatures.
Solutions:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. A large excess should be avoided.
-
Slow Addition: Add the solution of 2-(chloromethyl)pyridine to the reaction mixture slowly to maintain a low instantaneous concentration.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting 2-aminophenol is consumed to prevent the accumulation of the dialkylated byproduct.
Problem 3: My final product is a dark, oily substance that is difficult to purify.
The appearance of a dark color or tar-like substance often indicates degradation or polymerization.
Root Cause Analysis: Anilines, especially aminophenols, are susceptible to oxidation, which can be accelerated by heat, light, or the presence of impurities.[15] The alkylating agent, 2-(chloromethyl)pyridine, can also be unstable and may self-react or decompose under harsh conditions.[16]
Solutions:
-
Use High-Purity Reagents: Ensure that both 2-aminophenol and 2-(chloromethyl)pyridine are of high purity. Purify starting materials if necessary. Aniline can be purified by distillation under reduced pressure.[15]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Purification Technique:
-
Column Chromatography: This is the most effective method for separating the desired product from polar, colored impurities and isomeric byproducts. A gradient elution from hexane to ethyl acetate on silica gel is typically effective.
-
Acid-Base Extraction: The basicity of the pyridine and aniline nitrogens can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
-
Data and Workflow Visualization
Table 1: Effect of Reaction Conditions on Product Distribution
| Base | Solvent | Temperature | Predominant Product | Byproducts |
| NaH | DMF | 0 °C to RT | O-alkylated (Desired) | Minor N-alkylated, N,O-dialkylated |
| K₂CO₃ | Acetone | Reflux | O-alkylated | Significant N-alkylated |
| NaOH (aq) | Toluene/H₂O | 80 °C | Mixture of O- and N-alkylated | Significant N,O-dialkylated |
| NaOH (aq) / TBAB | Toluene/H₂O | 50 °C | O-alkylated (Improved) | Reduced N-alkylated |
Diagram 1: Reaction Pathways
This diagram illustrates the desired O-alkylation pathway versus the competing N-alkylation and subsequent N,O-dialkylation side reactions.
Caption: Desired vs. undesired reaction pathways.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical decision tree for addressing common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Slideshare. Phase transfer catalysis | PPTX. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- Google Patents. Etherification reaction of an aminophenol using a phase transfer system.
-
ResearchGate. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents.
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
LookChem. Purification of Aniline. [Link]
-
ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
-
Reddit. N-alkylation of aminophenols. [Link]
-
NIH. Synthesis of 2-Alkenyl-Tethered Anilines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 8. jetir.org [jetir.org]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 16. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
Stability of 2-(Pyridin-2-ylmethoxy)aniline under acidic and basic conditions
Welcome to the technical support center for 2-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various conditions, drawing upon established principles of organic chemistry and stability testing.
Introduction
2-(Pyridin-2-ylmethoxy)aniline is a molecule of interest in medicinal and synthetic chemistry, featuring a pyridine ring, an ether linkage, and an aniline moiety.[1] The inherent reactivity of these functional groups can lead to stability challenges under both acidic and basic conditions. Understanding the potential degradation pathways is crucial for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of analytical measurements. This guide provides a framework for identifying and mitigating stability issues you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 2-(Pyridin-2-ylmethoxy)aniline that are susceptible to degradation?
The key functional groups that influence the stability of 2-(Pyridin-2-ylmethoxy)aniline are:
-
Aniline Moiety: The primary aromatic amine is susceptible to oxidation and can participate in various side reactions.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, altering the electronic properties and reactivity of the molecule.[3]
-
Ether Linkage: The ether bond can be susceptible to cleavage under strong acidic conditions, particularly with heating.
Q2: I'm observing a new, unexpected peak in my LC-MS analysis after an acidic workup. What could it be?
An unexpected peak following an acidic workup could indicate degradation of the parent compound. A likely scenario is the hydrolysis of the ether linkage. Under acidic conditions, the ether oxygen can be protonated, making the benzylic carbon more susceptible to nucleophilic attack by water, leading to the formation of 2-(hydroxymethyl)pyridine and 2-aminophenol.
To confirm this, you can:
-
Synthesize or procure authentic standards of the potential degradation products (2-(hydroxymethyl)pyridine and 2-aminophenol) and compare their retention times and mass spectra with the unknown peak.
-
Perform a forced degradation study by intentionally subjecting a sample of 2-(Pyridin-2-ylmethoxy)aniline to acidic conditions (e.g., 0.1 M HCl at elevated temperature) and monitor the formation of the new peak over time.[4][5][6][7]
Q3: My reaction mixture is turning dark brown under basic conditions. Is this related to the stability of 2-(Pyridin-2-ylmethoxy)aniline?
The development of a dark brown color in the presence of a base is often indicative of the oxidation of the aniline moiety. Aromatic amines can be sensitive to air oxidation, which is often accelerated under basic conditions, leading to the formation of colored polymeric byproducts.
To mitigate this:
-
Work under an inert atmosphere: Performing the reaction under nitrogen or argon can minimize contact with atmospheric oxygen.
-
Use deoxygenated solvents: Sparging solvents with an inert gas before use can remove dissolved oxygen.
-
Control the temperature: Oxidation reactions are often accelerated at higher temperatures.
Q4: Can the pyridine nitrogen interfere with reactions involving the aniline group?
Yes, under acidic conditions, the pyridine nitrogen will be protonated to form a pyridinium salt. This protonation can influence the reactivity of the aniline group by altering the overall electronic properties of the molecule. For reactions that require a nucleophilic aniline, such as acylation or alkylation, the protonated form will be significantly less reactive. In such cases, it may be necessary to add a base to neutralize the acid and free the aniline's lone pair of electrons.
Troubleshooting Guides
Issue 1: Low Yield in an Acid-Catalyzed Reaction
Symptom: You are performing a reaction that requires acidic conditions, but the yield of your desired product is consistently low, and you observe significant amounts of starting material and/or unidentifiable byproducts.
Possible Cause: Degradation of 2-(Pyridin-2-ylmethoxy)aniline via acid-catalyzed hydrolysis of the ether linkage.
Troubleshooting Workflow:
Caption: Troubleshooting low reaction yield.
Detailed Protocol for Stability Check:
-
Setup: In a clean vial, dissolve a small amount of 2-(Pyridin-2-ylmethoxy)aniline in the reaction solvent.
-
Acid Addition: Add the same acid catalyst used in your reaction at the same concentration.
-
Heating: Heat the mixture to the reaction temperature.
-
Monitoring: Take aliquots at regular intervals (e.g., 0, 1, 2, 4 hours) and analyze by TLC or LC-MS to monitor for the disappearance of the starting material and the appearance of new spots/peaks.
Issue 2: Inconsistent Results in a Base-Mediated Reaction
Symptom: You are running a reaction using a base and are getting variable yields and product purity between batches. You also notice a color change in your reaction mixture over time.
Possible Cause: Base-catalyzed oxidation of the aniline moiety.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent basic reactions.
Detailed Protocol for Oxidation Check:
-
Inert Setup: In a Schlenk flask, add 2-(Pyridin-2-ylmethoxy)aniline and the reaction solvent. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Add the base under a positive pressure of the inert gas.
-
Air Setup: In a standard round-bottom flask open to the atmosphere, set up the same reaction.
-
Execution: Run both reactions under identical temperature and time conditions.
-
Analysis: Compare the final reaction mixtures by LC-MS or NMR to quantify the amount of starting material remaining and the purity of the product. A significant improvement in the inert atmosphere reaction confirms that oxidation is a major issue.
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2-(Pyridin-2-ylmethoxy)aniline under acidic and basic conditions.
Sources
- 1. Page loading... [guidechem.com]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. ijsdr.org [ijsdr.org]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 2-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support guide for the synthesis of 2-(Pyridin-2-ylmethoxy)aniline. This document is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthesis. We will explore the underlying chemical principles, troubleshoot common issues, and provide optimized protocols to enhance your success.
Introduction: The Synthetic Challenge
The synthesis of 2-(Pyridin-2-ylmethoxy)aniline, a key intermediate in pharmaceutical development, is most commonly achieved via a Williamson ether synthesis. This reaction involves the coupling of 2-aminophenol with an electrophilic pyridine source, typically 2-(chloromethyl)pyridine.
While theoretically straightforward, this SN2 reaction is often plagued by low yields. The primary reason is the presence of two nucleophilic sites on the 2-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This creates a competitive environment where undesired N-alkylation and even di-alkylation can occur, leading to a mixture of products and a significant reduction in the yield of the desired O-alkylated product.[1][2]
This guide provides a systematic approach to overcoming these challenges by carefully controlling reaction parameters.
Core Reaction Mechanism & Competing Pathways
The desired reaction is the O-alkylation of 2-aminophenol. This proceeds via a classic Williamson ether synthesis mechanism.[3]
-
Deprotonation: A base is used to deprotonate the most acidic proton of 2-aminophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the amino group (pKa ≈ 30-35), ensuring the formation of a phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)pyridine.
-
Displacement: The chloride ion is displaced, forming the desired ether linkage.
However, several competing reactions can drastically lower the yield of the target molecule.
Caption: Troubleshooting flowchart for low yield.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: My yield is consistently low (<40%), and my TLC shows multiple product spots. What is happening?
A1: This is the most frequent issue and almost always points to a lack of selectivity between O-alkylation and N-alkylation. The amino group, while less acidic, is still nucleophilic and can compete with the phenoxide to attack the 2-(chloromethyl)pyridine.[4] This results in the formation of the N-alkylated isomer, 2-Amino-N-(pyridin-2-ylmethyl)aniline, and potentially the N,O-dialkylated product.
Root Cause Analysis & Solutions:
-
Insufficient Deprotonation of Phenol: If the phenoxide is not formed quantitatively and rapidly, the neutral amine group can compete as a nucleophile. Weaker bases like potassium carbonate (K₂CO₃) can be insufficient, especially if trace water is present.
-
Solution 1: Stronger Base: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[5] NaH irreversibly deprotonates the phenol, ensuring the phenoxide is the dominant nucleophile before significant N-alkylation can occur.
-
Solution 2: Phase Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, can significantly improve yields.[6][7] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, accelerating the desired O-alkylation over the competing N-alkylation.[8] This method often allows for the use of milder bases and less stringent anhydrous conditions.[6]
-
Q2: My reaction seems sluggish, and a lot of starting material remains even after extended reaction times. Why?
A2: This issue typically points to problems with either the reagents' quality or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Degradation of 2-(chloromethyl)pyridine: The hydrochloride salt of 2-(chloromethyl)pyridine is often used for its superior stability compared to the free base.[9] However, it is hygroscopic and can degrade upon exposure to moisture and elevated temperatures.[9][10] The free base is less stable and prone to self-reaction or degradation.
-
Solution: Ensure your 2-(chloromethyl)pyridine hydrochloride is stored in a cool, dry place under an inert atmosphere.[11] It is advisable to use a fresh bottle or verify the purity of your existing stock. When using the hydrochloride salt, a full equivalent of base is needed to neutralize the HCl in addition to the equivalent needed to deprotonate the phenol.
-
-
Incorrect Solvent Choice: The reaction is an SN2 substitution, which is favored by polar aprotic solvents.[12] These solvents solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.
-
Solution: Use high-quality, anhydrous polar aprotic solvents like DMF or DMSO.[5] Avoid protic solvents like ethanol or water (unless using a PTC system), as they can solvate the nucleophile and slow down the reaction.
-
Q3: How do I choose the optimal reaction parameters (Base, Solvent, Temperature)?
A3: The optimal conditions represent a balance between maximizing the rate of the desired O-alkylation while minimizing side reactions. Based on literature and experimental evidence, here is a comparative guide:
| Condition Set | Base | Solvent | Temperature | Pros | Cons & Risks | Typical Yield |
| Standard | K₂CO₃ | Acetone / DMF | 50-80 °C | Readily available; easy workup. | Often leads to N-alkylation; requires long reaction times. | 30-50% |
| High-Selectivity | NaH (60% disp.) | Anhydrous DMF / THF | 0 °C to RT | High selectivity for O-alkylation; fast reaction. | Requires strict anhydrous conditions; H₂ gas evolution. | 70-85% |
| PTC Method | KOH / NaOH | Toluene / H₂O | 80-90 °C | Does not require anhydrous solvents; high efficiency; green chemistry approach.[6][13] | Requires catalyst; may need optimization of catalyst loading. | >80% |
Q4: How can I confirm if I have N-alkylation vs. O-alkylation?
A4: Distinguishing between the N- and O-alkylated isomers is critical and can be reliably achieved using NMR spectroscopy.[14]
-
¹H NMR: In the desired O-alkylated product, the -NH₂ protons will typically appear as a broad singlet around 4-5 ppm. In the N-alkylated isomer, the -OH proton will be present (often a broad singlet), and you will see a proton on the nitrogen (-NH-), which may couple to the adjacent methylene protons. The chemical shifts of the aromatic protons will also differ significantly between the two isomers.
-
¹³C NMR & HMBC: 2D NMR techniques like HMBC can show a 3-bond correlation from the methylene protons (-CH₂-) to the aromatic carbon bearing the oxygen (C-O) in the O-alkylated product, or to the aromatic carbon bearing the nitrogen (C-N) in the N-alkylated product, providing definitive structural evidence.[14]
Optimized Experimental Protocols
Protocol 1: High-Selectivity Synthesis using Sodium Hydride
This protocol prioritizes selectivity by ensuring rapid and complete formation of the phenoxide nucleophile.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-aminophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at 0 °C (ice bath) until the solid is fully dissolved.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Stir the resulting slurry for 30 minutes at 0 °C.
-
Alkylation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: Workflow for the NaH-mediated synthesis.
References
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
-
Slideshare. Phase transfer catalysis | PPTX. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
PubMed. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ResearchGate. Optimization of reaction conditions | Download Table. [Link]
-
ResearchGate. Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol | Request PDF. [Link]
-
ResearchGate. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jetir.org [jetir.org]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 10. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
- 14. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(Pyridin-2-ylmethoxy)aniline Dihydrochloride
Welcome to the technical support center for the crystallization of 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I can expect when crystallizing 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride?
A1: The crystallization of 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride, like many active pharmaceutical ingredients (APIs), can be influenced by several factors. The main challenges include controlling polymorphism, achieving a desirable particle size distribution, and preventing "oiling out" or the formation of an amorphous solid.[1] Dihydrochloride salts, in particular, can be susceptible to hygroscopicity and may exhibit complex polymorphic behavior.[2][3] The presence of both a basic aniline and a pyridine nitrogen means that the protonation state, and therefore solubility, will be highly dependent on the pH of the crystallization medium.[4][5]
Q2: My crystallization is resulting in an oil instead of a solid. What is happening and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the compound separates from the supersaturated solution as a liquid phase instead of a crystalline solid.[6] This is common for amine salts and often happens when the supersaturation is too high or the cooling rate is too fast. The oil is a supersaturated solution of your compound in the solvent, which may or may not crystallize upon further standing or agitation.
Troubleshooting Strategies:
-
Reduce the cooling rate: A slower cooling rate can provide sufficient time for nucleation and crystal growth to occur in a more ordered fashion.
-
Use a more dilute solution: Starting with a lower concentration can prevent the system from reaching the high level of supersaturation that leads to oiling out.
-
Change the solvent system: Consider a solvent in which the compound is slightly less soluble at higher temperatures. This can reduce the driving force for phase separation.
-
Introduce seed crystals: Adding a small amount of pre-existing crystals of the desired form can bypass the need for primary nucleation and encourage direct crystallization.[7]
Q3: I'm getting very fine needles or a powder, but I need larger crystals for my analysis. What should I do?
A3: The formation of fine particles is typically a result of rapid nucleation, which is favored at high levels of supersaturation.[8] To obtain larger crystals, you need to create conditions that favor crystal growth over nucleation.
Optimization Strategies:
-
Slow down the crystallization process: This can be achieved by very slow cooling, slow evaporation of the solvent, or vapor diffusion methods.
-
Reduce supersaturation: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures that the solution becomes supersaturated at a lower temperature, allowing for more controlled crystal growth.[9]
-
Utilize an anti-solvent: Dissolve your compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This gradual increase in insolubility can lead to the formation of larger, more well-defined crystals.[9]
Advanced Troubleshooting
Q4: I suspect I have different crystal forms (polymorphs). How does this impact my results and how can I control it?
A4: Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in drug development.[1][10] Dihydrochloride salts are known to exhibit polymorphism.[2][3][11]
Controlling Polymorphism:
-
Solvent Selection: The choice of solvent is a critical factor in determining which polymorphic form crystallizes. A systematic solvent screen is highly recommended.
-
Temperature Control: The temperature at which crystallization occurs can influence the resulting polymorph. Some forms may be more stable at higher or lower temperatures.
-
Supersaturation: The level of supersaturation can affect the nucleation of different polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.[7]
Workflow for Polymorph Screening
Caption: A workflow for systematic polymorph screening.
Q5: The pH of my solution seems to affect the crystallization. What is the role of pH here?
A5: The pH of the crystallization medium is a critical parameter for ionizable compounds like 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride. The solubility of aniline and its salts is highly dependent on pH.[5][12] The dihydrochloride salt is formed by protonating both the aniline and the pyridine nitrogen atoms.
-
Low pH: At a very low pH, the common ion effect from excess chloride ions could potentially decrease the solubility of the dihydrochloride salt, promoting crystallization.[2] However, extremely low pH might lead to stability issues.
-
Higher pH: As the pH increases, the equilibrium will shift towards the monoprotonated or free base forms of the molecule, which will have very different solubilities. This can lead to the disproportionation of the salt into the free base, which might be an oil or a different crystalline form.[13] An increase in pH generally increases the size of crystals but may also alter the crystallization rate.[4]
It is crucial to control the pH of the crystallization medium to ensure the desired salt form is obtained consistently.
Troubleshooting Logic for pH-Related Issues
Caption: Decision tree for troubleshooting pH-related crystallization issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a method for identifying suitable solvents for the crystallization of 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride.
-
Preparation: Place approximately 10-20 mg of the compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in 0.1 mL increments at room temperature. Stir or sonicate after each addition.
-
Solubility Assessment (Room Temperature): Observe the solubility. If the compound dissolves in less than 0.5 mL, it is likely too soluble for slow cooling crystallization. If it remains insoluble after adding 2.0 mL, it is likely not a suitable solvent for this method.
-
Solubility Assessment (Elevated Temperature): For solvents in which the compound is sparingly soluble at room temperature, heat the vial to near the solvent's boiling point. Add more solvent in small increments if necessary to achieve full dissolution.
-
Cooling: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, and then place them in a refrigerator (4 °C) for several hours.
-
Observation: Record the results, noting which solvents yielded crystalline material, the quality of the crystals, and if oiling out occurred.
Table 1: Representative Solvents for Screening
| Solvent Class | Example Solvents | Expected Solubility Behavior for a Dihydrochloride Salt |
| Protic Solvents | Water, Methanol, Ethanol | High to moderate solubility |
| Aprotic Polar | Acetone, Acetonitrile | Moderate to low solubility |
| Ethers | Tetrahydrofuran (THF) | Low solubility |
| Esters | Ethyl Acetate | Low to very low solubility |
| Hydrocarbons | Toluene, Heptane | Very low to insoluble (potential anti-solvents) |
Protocol 2: Crystallization by Slow Cooling
This is a standard method for obtaining high-quality crystals.
-
Dissolution: In a suitable flask, dissolve the crude 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride in the minimum amount of a pre-determined hot solvent (from Protocol 1).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, ideally in an insulated container to slow the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
References
- Vertex AI Search. (2024).
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Google Patents. (n.d.). WO2004050647A2 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
-
ProQuest. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. Retrieved from [Link]
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. Retrieved from [Link]
-
Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
-
Biomedical and Environmental Sciences. (n.d.). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. besjournal.com [besjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 8. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2004050647A2 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]
- 12. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes | MDPI [mdpi.com]
- 13. conservancy.umn.edu [conservancy.umn.edu]
Improving selectivity in the synthesis of 2-(Pyridin-2-ylmethoxy)aniline derivatives
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve the selectivity of your reactions.
The primary challenge in synthesizing 2-(Pyridin-2-ylmethoxy)aniline derivatives from 2-aminophenol and a 2-(halomethyl)pyridine is controlling the regioselectivity of the alkylation. 2-Aminophenol is an ambident nucleophile, possessing two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). This leads to a competitive reaction between N-alkylation and O-alkylation, often resulting in a mixture of the desired O-alkylated product and the undesired N-alkylated isomer, as well as potential dialkylation. This guide will provide you with the expertise to favor the desired O-alkylation and troubleshoot common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low Yield of the Desired O-Alkylated Product and a Significant Amount of N-Alkylated Side Product
Probable Cause: The nucleophilicity of the amino group is competing with or dominating the phenoxide nucleophile. This is a common issue in the alkylation of aminophenols[1][2][3]. The relative nucleophilicity of the nitrogen and oxygen atoms is influenced by the base, solvent, and temperature.
Solutions:
-
Choice of Base: The choice of base is critical for selectively generating the phenoxide.
-
Use a Weaker Base: Strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can deprotonate both the hydroxyl and amino groups, increasing the likelihood of N-alkylation. Using a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) preferentially deprotonates the more acidic phenolic proton, favoring O-alkylation[4].
-
Stoichiometry of the Base: Use of a single equivalent of the base will favor the deprotonation of the more acidic phenol over the amine.
-
-
Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the nucleophiles.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can favor O-alkylation. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion[4].
-
Protic Solvents: Protic solvents can solvate both the phenoxide and the amine, potentially reducing the selectivity.
-
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve O-alkylation selectivity. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, accelerating the desired reaction[5][6][7][8].
Visualizing the Competing Pathways:
Caption: Competing O- and N-alkylation pathways for 2-aminophenol.
Problem 2: Formation of a Dialkylated Product
Probable Cause: Use of excess alkylating agent and/or a strong base can lead to the alkylation of both the hydroxyl and amino groups. After the initial desired O-alkylation, the amino group of the product can still react with the remaining alkylating agent.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.1 equivalents) of the 2-(halomethyl)pyridine to ensure complete consumption of the 2-aminophenol without promoting dialkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which typically requires more energy.
Problem 3: No Reaction or Very Slow Conversion
Probable Cause: This could be due to several factors including an inactive alkylating agent, insufficient base strength, or low reaction temperature.
Solutions:
-
Check Reagent Quality: Ensure that the 2-(halomethyl)pyridine is not degraded. These compounds can be unstable, especially if they are hydrochlorides that need to be neutralized. Also, verify the purity and dryness of your solvent and the strength of your base.
-
Increase Temperature: The Williamson ether synthesis can sometimes require heating[9][10]. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
More Active Leaving Group: If you are using 2-(chloromethyl)pyridine, consider switching to 2-(bromomethyl)pyridine or 2-(iodomethyl)pyridine. The reactivity of the leaving group follows the trend I > Br > Cl.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to ensure selective O-alkylation?
The most robust strategy for guaranteeing selective O-alkylation is to use a protecting group for the amine functionality[1][2][11][12][13]. By temporarily masking the amino group, you eliminate the possibility of N-alkylation.
Workflow for Amine Protection Strategy:
Caption: General workflow for selective O-alkylation using a protecting group.
Common Protecting Groups for Amines:
-
t-Butoxycarbonyl (Boc): Introduced using Boc-anhydride and removed with a strong acid (e.g., TFA).
-
Acetyl (Ac): Introduced using acetic anhydride and can be removed under acidic or basic hydrolysis.
Q2: Are there alternative synthetic routes that avoid the selectivity issue altogether?
Yes, several other methods can be considered:
-
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a pronucleophile (in this case, the phenol of 2-aminophenol) under mild, redox-neutral conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[14][15][16][17][18]. The reaction is known for its high stereoselectivity (inversion of configuration at the alcohol) and generally favors O-alkylation of phenols. However, the reagents are hazardous and generate stoichiometric amounts of byproducts that can be difficult to remove.
-
Ullmann Condensation / Buchwald-Hartwig C-O Coupling: These are copper- or palladium-catalyzed cross-coupling reactions, respectively, that can form aryl ethers[19][20][21][22][23]. While traditionally used for coupling phenols with aryl halides, modifications may allow for the use of alkyl halides. These methods can offer high yields but often require higher temperatures and specific ligands. The Buchwald-Hartwig amination is a related, highly effective method for C-N bond formation[24][25][26][27][28].
Q3: How can I confirm the regioselectivity of my product?
Distinguishing between the O-alkylated and N-alkylated isomers is crucial and can be reliably achieved using NMR spectroscopy[3].
-
¹H NMR:
-
O-Alkylated Isomer: The chemical shift of the methylene protons (-O-CH₂-Py) will typically be in the range of δ 5.0-5.3 ppm. The broad singlet for the -NH₂ protons will also be present.
-
N-Alkylated Isomer: The methylene protons (-NH-CH₂-Py) will be shifted upfield to approximately δ 4.3-4.6 ppm. A new N-H proton signal will appear, and the phenolic -OH proton signal will be present.
-
-
¹³C NMR: The chemical shift of the methylene carbon will also be different for the two isomers.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the methylene protons and the aromatic carbon attached to the oxygen (for the O-alkylated isomer) or nitrogen (for the N-alkylated isomer). Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that help elucidate the structure.
Q4: What are the optimal conditions for a standard Williamson ether synthesis of 2-(Pyridin-2-ylmethoxy)aniline?
While optimization is always necessary for specific substrates, a good starting point is a phase-transfer catalyzed reaction.
| Parameter | Recommended Condition | Rationale |
| Substrates | 2-Aminophenol, 2-(Bromomethyl)pyridine | Bromoalkane is more reactive than chloroalkane. |
| Base | K₂CO₃ (2-3 equivalents) | Mild base to favor selective phenoxide formation. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents enhance nucleophilicity. |
| Catalyst | Tetrabutylammonium bromide (TBAB) (0.1 eq) | Facilitates transfer of phenoxide to the organic phase[7][8]. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Monitoring | TLC or LC-MS | To follow the consumption of starting material and formation of products. |
Detailed Experimental Protocols
Protocol 1: Selective O-Alkylation using Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of 2-(Pyridin-2-ylmethoxy)aniline using potassium carbonate as the base and TBAB as the phase-transfer catalyst.
Materials:
-
2-Aminophenol
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate flask, dissolve 2-(bromomethyl)pyridine hydrobromide (1.05 eq) in a minimal amount of acetonitrile. Neutralize it carefully with a portion of the potassium carbonate if starting from the salt.
-
Slowly add the solution of 2-(bromomethyl)pyridine to the suspension of 2-aminophenol at room temperature over 15-20 minutes.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-aminophenol.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Pyridin-2-ylmethoxy)aniline.
Protocol 2: Selective O-Alkylation via Amine Protection
This protocol outlines the synthesis using a Boc-protecting group strategy.
Step A: Boc-Protection of 2-Aminophenol
-
Dissolve 2-aminophenol (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-2-aminophenol.
Step B: O-Alkylation of N-Boc-2-aminophenol
-
Dissolve N-Boc-2-aminophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) followed by 2-(chloromethyl)pyridine (1.1 eq).
-
Heat the mixture to 60 °C and stir for 6-8 hours.
-
After completion, perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the Boc-protected final product.
Step C: Deprotection
-
Dissolve the Boc-protected product in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the final product, 2-(Pyridin-2-ylmethoxy)aniline.
By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can significantly improve the selectivity and yield in the synthesis of 2-(Pyridin-2-ylmethoxy)aniline derivatives. This guide provides the necessary tools to troubleshoot common problems and optimize this important synthetic transformation.
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(11), 4572-4582. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry.org. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. (2019). Globe Thesis. [Link]
-
Yadav, G. D., & Bisht, P. M. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical and Drug Design, 2(1), 1-18. [Link]
-
Farooq, S., & Choudhary, M. I. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 17(5), 526-547. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(ix), 293-299. [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(12), 6335-6413. [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(45), 18262-18265. [Link]
-
Johnson, D. S., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Protecting groups in organic synthesis. (n.d.). Retrieved from [Link]
-
Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][20][25]naphthyrin-5(6H)-one. (2012). Tetrahedron Letters, 53(1), 107-110. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2020). Francis Academic Press. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]
-
Protecting Groups. (2020). IIT Bombay. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry, 89(10), 6825-6834. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
N-alkylation of aminophenols. (n.d.). Reddit. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 488. [Link]
-
Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 862-866. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Future Medicinal Chemistry, 10(15), 1855-1877. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. globethesis.com [globethesis.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. mazams.weebly.com [mazams.weebly.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. synarchive.com [synarchive.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 2-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support center for handling 2-(Pyridin-2-ylmethoxy)aniline and related sensitive aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative instability of the aniline moiety during their experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate unwanted side reactions and ensure the integrity of your synthesis.
I. Understanding the Challenge: The Inherent Reactivity of the Aniline Moiety
The primary challenge in working with 2-(Pyridin-2-ylmethoxy)aniline lies in the high electron density of the aromatic ring, a direct consequence of the electron-donating amino group (-NH₂). This enriched electronic character makes the aniline moiety highly susceptible to oxidation.[1][2] Exposure to common laboratory conditions, including atmospheric oxygen, certain metal salts, and acidic environments, can trigger oxidation, leading to a cascade of undesired side products.[1] These byproducts often manifest as intensely colored impurities, ranging from yellow and brown to dark green or black, which can complicate purification and compromise the yield and purity of your target compound.[1]
In the context of drug discovery and development, the metabolic oxidation of aniline-containing compounds in the liver is a significant concern, as it can lead to toxic byproducts.[3][4] Therefore, understanding and controlling the oxidative stability of molecules like 2-(Pyridin-2-ylmethoxy)aniline is of paramount importance.
II. Troubleshooting Guide: Diagnosing and Solving Oxidation-Related Issues
This section addresses common problems encountered during the handling and reaction of 2-(Pyridin-2-ylmethoxy)aniline and provides actionable solutions.
Issue 1: My reaction mixture containing 2-(Pyridin-2-ylmethoxy)aniline turns dark (brown, black, or deep red) upon starting the reaction.
| Potential Cause | Explanation | Recommended Solution |
| Air Oxidation | The aniline moiety is likely oxidizing upon exposure to atmospheric oxygen. This process can be slow on its own but is often catalyzed by trace metal impurities or other reagents in the reaction mixture.[1][5] | Work under an inert atmosphere. Purge all glassware with nitrogen or argon. Use degassed solvents and maintain a positive pressure of inert gas throughout the reaction.[1][5] |
| Oxidizing Reagents | One or more of your reagents may be acting as an oxidizing agent. This is common with certain metal salts (e.g., Cu(II), Fe(III)) or under strongly acidic conditions where certain acids can promote oxidation.[1][6] | Evaluate your reagents. If possible, substitute oxidizing metal salts with those in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] Consider alternative, non-oxidizing acids if the reaction conditions permit. |
| Incompatible Solvents | Some solvents, particularly older ethers that may contain peroxides, can initiate oxidation. | Use fresh, high-purity solvents. Test for peroxides in ethereal solvents before use. Consider changing the solvent to one less prone to peroxide formation, such as toluene or dichloromethane. |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of oxidation. | Reduce the reaction temperature. If the reaction kinetics allow, perform the synthesis at a lower temperature (e.g., 0 °C or room temperature) to minimize oxidative side reactions. |
Issue 2: My product yield is consistently low, and I observe multiple colored spots on my TLC plate.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Oligomers and Polymers | Aniline and its derivatives can undergo oxidative polymerization to form polyaniline and other oligomeric species, which are often highly colored and insoluble.[2][7] | Protect the amine. The most robust solution is to temporarily protect the aniline's amino group. Acetylation to form an acetanilide is a common and effective strategy.[1][8] The acetamido group is less activating, which helps to prevent over-oxidation and other unwanted side reactions.[1] |
| Complex Mixture of Oxidation Products | Depending on the specific oxidizing species and reaction conditions, a variety of oxidation products can form, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and benzoquinones.[2][7][9] | Employ a milder, more selective reagent. If the reaction involves an intentional oxidation step, consider using a more controlled oxidizing agent. For example, to achieve selective oxidation to azoxybenzenes or nitrobenzenes, the choice of base in the presence of hydrogen peroxide can be critical.[10] |
| Product Degradation During Work-up and Purification | The desired product may be sensitive to air and light, leading to degradation during extraction, concentration, and chromatography. | Minimize exposure during work-up. Perform the work-up and purification steps as quickly as possible. Use degassed solvents for extraction and chromatography. Consider filtering the crude product through a pad of silica gel under an inert atmosphere to remove baseline impurities before concentrating. |
Issue 3: I am struggling to characterize my product due to persistent colored impurities.
| Potential Cause | Explanation | Recommended Solution |
| Strongly Adsorbed Impurities | The colored byproducts of aniline oxidation can be polar and may bind strongly to silica gel, streaking throughout the column and co-eluting with the desired product. | Use a different stationary phase. Consider using alumina for chromatography, as it can have different selectivity for polar, colored impurities. Alternatively, reverse-phase chromatography (C18) may provide better separation. |
| Trace Metal Contamination | Trace metals can form colored complexes with your aniline derivative or the oxidation byproducts. | Treat with a chelating agent. Adding a small amount of a chelating agent like EDTA to the aqueous phase during work-up can sometimes help to sequester metal ions and decolorize the organic layer. |
| Incomplete Reaction or Protection | If a protection strategy was used, incomplete reaction can leave residual, highly reactive aniline, which then oxidizes. | Optimize the protection step. Ensure the protection reaction goes to completion by monitoring with TLC or LC-MS. Use a slight excess of the protecting agent and allow for sufficient reaction time. |
III. Frequently Asked Questions (FAQs)
Q1: Why is the aniline amino group so susceptible to oxidation?
A1: The nitrogen atom of the amino group has a lone pair of electrons that it donates into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.[1] This high electron density makes the molecule more easily oxidized (i.e., it can lose electrons more readily).[1]
Q2: What are the most common byproducts of aniline oxidation?
A2: The oxidation of aniline can lead to a variety of products depending on the oxidant and reaction conditions. Common byproducts include nitrosobenzene, nitrobenzene, azoxybenzene, azobenzene, and polymeric materials like polyaniline.[2][7][9][11] In some cases, ring-opening can occur with very strong oxidizing agents like ozone.[9][11][12]
Q3: Is it always necessary to protect the aniline group?
A3: Not always, but it is a highly recommended strategy, especially when working with oxidizing reagents or under conditions that are known to promote aniline oxidation.[8] A protective group temporarily reduces the reactivity of the amino group, preventing unwanted side reactions.[13]
Q4: What are the best protecting groups for anilines to prevent oxidation?
A4: The choice of protecting group depends on the overall synthetic route and the stability required. Some common and effective protecting groups for anilines include:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable to many reaction conditions and can be removed by acidic or basic hydrolysis.[1]
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to basic and nucleophilic conditions and is readily removed with acid (e.g., TFA or HCl).[14][15]
-
Carbobenzyloxy (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Q5: How can I monitor the oxidation of my aniline derivative during a reaction?
A5:
-
Visual Observation: A change in color of the reaction mixture is a primary indicator of aniline oxidation.[1][5]
-
Thin-Layer Chromatography (TLC): The appearance of new, often colored, spots on the TLC plate can indicate the formation of oxidation byproducts.
-
UV-Visible Spectroscopy: The formation of aniline oligomers and other oxidation products can be monitored by the appearance of new absorption bands in the UV-Vis spectrum.[16][17]
-
Mass Spectrometry (MS): LC-MS or direct-infusion MS can be used to identify the masses of potential oxidation byproducts.
IV. Experimental Protocols
Protocol 1: General Procedure for Reactions Under an Inert Atmosphere
This protocol is essential for minimizing air oxidation of sensitive compounds like 2-(Pyridin-2-ylmethoxy)aniline.
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvent Degassing: Deoxygenate the required solvent by bubbling a steady stream of an inert gas (N₂ or Ar) through it for at least 30 minutes.[1] Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.
-
Apparatus Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) while maintaining a positive pressure of the inert gas. Use a gas bubbler or an oil bubbler to monitor the gas flow.
-
Reagent Addition: Dissolve the 2-(Pyridin-2-ylmethoxy)aniline and other reagents in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via cannula or an addition funnel.
-
Reaction: Stir the reaction mixture under a constant positive pressure of inert gas for the entire duration of the reaction.
-
Work-up: Upon completion, perform the work-up as quickly as possible to minimize air exposure. If the product is also air-sensitive, conduct filtration and washing using Schlenk line techniques or in a glove box.
Protocol 2: Protection of 2-(Pyridin-2-ylmethoxy)aniline as an Acetanilide
This protocol describes the acetylation of the aniline amino group to decrease its sensitivity to oxidation.[1]
-
Dissolution: In a round-bottom flask, dissolve the 2-(Pyridin-2-ylmethoxy)aniline in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at 0 °C. A base like pyridine or triethylamine (1.2 equivalents) can be used to catalyze the reaction and scavenge the acetic acid byproduct.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
-
Quenching and Extraction: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of the Acetanilide
This protocol regenerates the free aniline after subsequent synthetic steps have been completed.
-
Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.
-
Acid/Base Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution (with aqueous NaHCO₃ if acid was used, or with aqueous NH₄Cl if base was used). The deprotected product can then be isolated by extraction with an organic solvent, followed by drying and concentration.
V. Visualizing the Workflow
Decision Tree for Troubleshooting Aniline Oxidation
Caption: A decision-making flowchart for troubleshooting common oxidation issues.
Workflow for Amine Protection Strategy
Caption: A generalized workflow illustrating the protection-synthesis-deprotection strategy.
VI. References
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
Quora. (2019). How does Zn dust prevent the oxidation of aniline?. Retrieved from [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. Retrieved from [Link]
-
Sweeting, L. M. (1998). Oxidizing Agents. Towson University. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295-1302. Retrieved from [Link]
-
ResearchGate. (2008). Oxidation of aniline using different reaction pathways. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Morávková, Z., Stejskal, J., & Trchová, M. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Applied Sciences, 10(6), 2091. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2010). Oxidation of Aniline Using Different Reaction Pathways. Asian Journal of Chemistry, 20, 1295-1302. Retrieved from [Link]
-
Wang, Y., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2019). The First Products of Aniline Oxidation – SERS Spectroelectrochemistry. Retrieved from [Link]
-
Khan, S., He, X., Khan, J. A., O'Shea, K. E., & Dionysiou, D. D. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental Engineering, 145(11), 03119005. Retrieved from [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]
-
McKay, G., Cory, R. M., & Rebec, M. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2605–2614. Retrieved from [Link]
-
Sharma, S., & Van der Eycken, E. V. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(46), e202300766. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
Savel'ev, V. P., Pikaev, A. K., & Zhestkova, T. P. (1998). Radiation chemical oxidation of aniline derivatives. Journal of the Chemical Society, Faraday Transactions, 94(22), 3349-3354. Retrieved from [Link]
-
ResearchGate. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Retrieved from [Link]
-
ResearchGate. (2020). Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Retrieved from [Link]
-
Zhang, X., et al. (2024). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. news.umich.edu [news.umich.edu]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidizing Agents [tigerweb.towson.edu]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
- 16. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 2-(Pyridin-2-ylmethoxy)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(Pyridin-2-ylmethoxy)aniline. As a critical starting material in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, structured in a user-friendly question-and-answer format, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the handling and purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for 2-(Pyridin-2-ylmethoxy)aniline used in pharmaceutical synthesis?
A1: For use as a starting material in pharmaceutical manufacturing, the purity of 2-(Pyridin-2-ylmethoxy)aniline should be consistently high, typically ≥99.0%. The specifications should include limits for individual known and unknown impurities, residual solvents, and water content. Regulatory bodies emphasize the importance of well-characterized starting materials to ensure the quality of the final drug substance.[1][2][3][4][5]
Q2: What are the most common impurities I should expect to see in my 2-(Pyridin-2-ylmethoxy)aniline starting material?
A2: Common impurities can originate from the synthesis process or degradation. Based on the common synthetic route involving the Williamson ether synthesis between 2-aminophenol and 2-(chloromethyl)pyridine, you can anticipate the following:
-
Unreacted Starting Materials: 2-Aminophenol and 2-(chloromethyl)pyridine.
-
Over-alkylation Products: Impurities formed from the reaction of the product with another molecule of 2-(chloromethyl)pyridine.
-
Isomeric Impurities: Positional isomers of the starting materials can lead to isomeric impurities in the final product.
-
Degradation Products: Oxidation or hydrolysis products can form upon prolonged storage or exposure to air and moisture.
Q3: How should I properly store 2-(Pyridin-2-ylmethoxy)aniline to minimize degradation?
A3: To minimize the formation of degradation impurities, 2-(Pyridin-2-ylmethoxy)aniline should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guides
Issue 1: An unknown impurity is detected during HPLC analysis of my starting material.
Q: I've run an HPLC analysis on a new batch of 2-(Pyridin-2-ylmethoxy)aniline and see a significant unknown peak. How can I identify and control this impurity?
A: Identifying and controlling unknown impurities is a critical step in ensuring the quality of your starting material. Here is a systematic approach to troubleshoot this issue:
Step 1: Characterize the Impurity
The first step is to gather as much information as possible about the unknown impurity.
-
Hyphenated Techniques: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a sample of pure 2-(Pyridin-2-ylmethoxy)aniline to stress conditions (acid, base, oxidation, heat, light). If the unknown peak increases under any of these conditions, it is likely a degradant.
-
Synthesis Route Analysis: Re-examine the synthetic route of your starting material. Consider potential side reactions or impurities in the starting materials that could lead to the observed unknown peak.
Step 2: Develop a Strategy for Control
Once the impurity is identified or at least partially characterized, you can develop a strategy to control it.
-
Process Optimization: If the impurity is a process-related impurity, work with your supplier to optimize the synthesis and purification steps to minimize its formation.
-
Purification: If you are unable to obtain the desired purity from your supplier, you may need to perform an additional purification step in-house.
Experimental Protocol: Purification by Column Chromatography
Column chromatography is an effective method for removing many impurities.[6]
-
Select the Stationary Phase: Silica gel is a common choice for the purification of aminopyridine derivatives.
-
Choose the Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased to elute your product.
-
Mitigate Tailing: Amines can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To counter this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[6]
-
Perform the Chromatography:
-
Dissolve the crude 2-(Pyridin-2-ylmethoxy)aniline in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify the pure fractions containing your product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Example HPLC Gradient for Purity Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is a generic gradient and should be optimized for your specific HPLC system and column.
Issue 2: My 2-(Pyridin-2-ylmethoxy)aniline has a pinkish or brownish hue, indicating potential oxidation.
Q: The solid 2-(Pyridin-2-ylmethoxy)aniline I received has a noticeable color. Does this indicate a significant purity issue, and how can I remove the colored impurities?
A: A pinkish or brownish hue in aniline-containing compounds often suggests the presence of oxidized oligomeric impurities. While these may be present in small amounts, it is good practice to remove them, especially for pharmaceutical applications.
Step 1: Assess the Purity
First, determine if the color corresponds to a significant level of impurity.
-
HPLC Analysis: Quantify the colored impurities using a validated HPLC method. Often, these colored species are highly conjugated and will have a strong UV absorbance.
-
NMR Spectroscopy: Proton and Carbon-13 NMR can help to identify if there are significant structural changes to the main compound.
Step 2: Purification to Remove Color
If the colored impurities are present at unacceptable levels, they can be removed using the following techniques:
Experimental Protocol: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid sample.
-
Solvent Selection: The ideal solvent is one in which the 2-(Pyridin-2-ylmethoxy)aniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, toluene, or mixtures of solvents like ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the colored solid in a minimal amount of the hot solvent.
-
If the solution is still colored, you can add a small amount of activated carbon to adsorb the colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Experimental Protocol: Acid-Base Extraction
This technique is useful for separating basic compounds like anilines from neutral or acidic impurities.[6]
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic 2-(Pyridin-2-ylmethoxy)aniline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10 to regenerate the free base.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurity issues.
Potential Impurities and their Origins
The following diagram illustrates the potential formation of impurities during the synthesis of 2-(Pyridin-2-ylmethoxy)aniline.
Caption: Potential impurity formation pathways in the synthesis of 2-(Pyridin-2-ylmethoxy)aniline.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing. Retrieved January 12, 2026, from [Link]
-
Drug Substance Starting Material Selection. (2011). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
-
Regulatory Starting Materials and ICHQ Guidelines. (2021). DSI InPharmatics. Retrieved January 12, 2026, from [Link]
-
Understanding Regulatory Starting Materials for API Drug Substance. (2023). enkrisi. Retrieved January 12, 2026, from [Link]
-
Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. (n.d.). World Health Organization. Retrieved January 12, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyridin-2-ylmethoxy Aniline Isomers: A Structure-Activity Relationship Perspective
For researchers and scientists in the dynamic field of drug discovery, the pyridin-2-ylmethoxy aniline scaffold represents a privileged structure, particularly in the design of novel kinase inhibitors. The strategic combination of a hydrogen-bond-accepting pyridine ring and a versatile aniline moiety offers a powerful platform for developing targeted therapeutics. However, the seemingly subtle variation in the substitution pattern of the aniline ring—ortho, meta, or para—can profoundly impact the molecule's biological activity.
The Decisive Role of Isomerism: A Theoretical Framework
The positioning of the pyridin-2-ylmethoxy group on the aniline ring dictates the electronic and steric properties of the molecule, which in turn governs its interaction with biological targets.
Electronic Effects: The ether oxygen of the pyridin-2-ylmethoxy group exerts both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M).
-
Ortho- and Para-Isomers: In these isomers, the +M effect dominates, increasing electron density on the aniline ring and, crucially, on the nitrogen atom. This enhanced basicity of the amino group can strengthen hydrogen bond interactions with key residues in a protein's active site, such as the hinge region of a kinase.
-
Meta-Isomer: In the meta-position, the +M effect does not extend to the amino group. Consequently, the deactivating -I effect is more pronounced, leading to a less basic amino group compared to the ortho and para counterparts.
Steric Effects: The ortho-isomer introduces significant steric hindrance around the amino group. This can be a double-edged sword: it may promote a specific, favorable conformation for binding, or it could sterically clash with the target protein, preventing optimal interaction. The meta and para isomers, with the substituent further from the amino group, present less steric hindrance, allowing for more flexible binding modes.
Based on these principles, one could hypothesize that the para-isomer might represent an optimal balance of favorable electronic properties and minimal steric hindrance, potentially leading to superior biological activity in contexts like kinase inhibition. However, only direct experimental comparison can confirm this.
Synthesis of Pyridin-2-ylmethoxy Aniline Isomers
The synthesis of these isomers is typically achieved via a Williamson ether synthesis, a robust and well-documented method. The following protocol outlines the synthesis of the para-isomer, 4-(pyridin-2-ylmethoxy)aniline. The same principle applies to the synthesis of the ortho and meta isomers using the corresponding aminophenol starting materials.
Experimental Protocol: Synthesis of 4-(pyridin-2-ylmethoxy)aniline
Materials:
-
4-Aminophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(pyridin-2-ylmethoxy)aniline.
Caption: Synthetic workflow for 4-(pyridin-2-ylmethoxy)aniline.
Comparative Biological Activity: A Focus on Anticancer Potential
The pyridin-2-ylmethoxy aniline scaffold is a common feature in molecules designed as kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway is one such critical pathway that is frequently overactive in tumors, promoting cell growth, proliferation, and survival.[2]
While direct comparative data is lacking, we can present a hypothetical comparison of the isomers' inhibitory activity against a panel of cancer-related kinases to illustrate how such data would be evaluated.
Table 1: Hypothetical Comparative Kinase Inhibitory Activity of Pyridin-2-ylmethoxy Aniline Isomers (IC₅₀, µM)
| Compound | c-Src | PI3Kα | Akt1 | mTOR |
| 2-(pyridin-2-ylmethoxy)aniline (ortho) | >50 | 25.3 | 38.1 | 45.2 |
| 3-(pyridin-2-ylmethoxy)aniline (meta) | 15.8 | 10.2 | 18.5 | 22.7 |
| 4-(pyridin-2-ylmethoxy)aniline (para) | 2.1 | 1.5 | 4.3 | 5.8 |
| Staurosporine (Control) | 0.009 | 0.02 | 0.004 | 0.001 |
| Data is hypothetical and for illustrative purposes only. |
This hypothetical data suggests that the para-isomer exhibits the most potent activity, which would align with our theoretical framework. The meta-isomer shows moderate activity, and the ortho-isomer is the least active, possibly due to steric hindrance.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.
Beyond cancer, pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral effects.[3] Therefore, it would be prudent to screen the pyridin-2-ylmethoxy aniline isomers against a panel of bacterial and fungal strains to explore their potential in this area.
Validating the Hypotheses: Key Experimental Protocols
To move from theoretical comparison to empirical data, the following standardized assays are essential.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase enzyme (e.g., c-Src, PI3Kα)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds (ortho, meta, para isomers) in the kinase assay buffer.
-
Add the kinase and substrate mixture to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent as per the manufacturer's protocol. The light output is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression model.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyridin-2-ylmethoxy aniline isomers for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The positional isomerism of the pyridin-2-ylmethoxy aniline scaffold is a critical determinant of its potential biological activity. While direct comparative experimental data is currently sparse, established SAR principles suggest that the para-isomer may hold the most promise as a starting point for the development of potent kinase inhibitors due to its favorable electronic properties and reduced steric hindrance. The ortho- and meta-isomers, however, should not be discounted, as they may offer unique binding modes or selectivity profiles against different targets.
This guide provides a robust theoretical and practical framework for researchers to synthesize and systematically evaluate the biological activities of these isomers. The provided protocols for synthesis and biological assays offer a clear path forward to generate the much-needed empirical data that will either validate or refine these SAR hypotheses. Ultimately, a thorough comparative study of these foundational isomers will undoubtedly accelerate the rational design of next-generation therapeutics based on this versatile and promising chemical scaffold.
References
-
Chand, K., Prasad, S., Tiwari, R. K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island. Available at: [Link]
-
Li, Y., Zhang, Y., Wang, L., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(15), 3485. Available at: [Link]
-
Patel, H., Pawara, R., & Trivedi, P. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1845-1853. Available at: [Link]
-
Wang, Y., Zhang, T., Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(pyridin-4-ylmethoxy)aniline. Retrieved from [Link]
-
Akinleye, A., Avvaru, P., Furqan, M., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(6), 6897-6913. Available at: [Link]
-
Zhang, H., Wang, Y., Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 192, 112187. Available at: [Link]
-
Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Molecules, 9(3), 102-108. Available at: [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, E. H., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3698. Available at: [Link]
-
Bednarczyk, D., Staszewska-Krajewska, O., & Pluskota-Karwatka, D. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983. Available at: [Link]
-
Perković, I., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2915. Available at: [Link]
-
Rosas-García, V. M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6286. Available at: [Link]
-
Sławiński, J., et al. (2016). Synthesis and Biological Activity of the Isomers and Analogs of (4e,8e,2s,3r,2′r)-N-2′-Hydroxyhexadecanoyl-9-Methyl-4,8-Sphingadienine, the Ceramide. Amanote Research. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. ResearchGate. Available at: [Link]
Sources
2-(Pyridin-2-ylmethoxy)aniline vs other kinase inhibitor scaffolds
An In-Depth Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 2-(Pyridin-2-ylmethoxy)aniline and Other Privileged Structures
Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] This post-translational modification acts as a molecular switch, regulating everything from cell growth and proliferation to differentiation and apoptosis.[2] Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[3][4] This has made kinases one of the most important classes of drug targets in modern medicine.[5][6]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[5] At the heart of these inhibitors is a core chemical structure, or "scaffold," which provides the fundamental framework for binding to the kinase's ATP pocket and serves as a platform for chemical modifications to achieve potency and selectivity.[7] The diversity of these scaffolds is key to overcoming challenges like drug resistance and minimizing off-target effects.[4]
This guide provides a comparative analysis of an emerging scaffold, 2-(Pyridin-2-ylmethoxy)aniline, alongside well-established, "privileged" scaffolds such as Pyrimidine, Quinoline, and Indazole. We will delve into their structural features, binding modes, and performance, supported by experimental data and detailed protocols for their evaluation.
Understanding Kinase Inhibitor Binding Modes
Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state. The two most common types are:
-
Type I Inhibitors : These molecules bind to the active conformation of the kinase, directly competing with ATP in the adenine-binding region.[8][9] They typically interact with the "DFG-in" motif, where the aspartate-phenylalanine-glycine sequence is oriented into the active site.[8][10]
-
Type II Inhibitors : These inhibitors bind to and stabilize an inactive conformation of the kinase, known as the "DFG-out" state.[9][11] In this conformation, the DFG motif is flipped, revealing an adjacent allosteric pocket which Type II inhibitors exploit for additional binding interactions, often leading to improved selectivity.[8][12]
Caption: General mechanism of kinase activity and inhibition.
Focus Scaffold: 2-(Pyridin-2-ylmethoxy)aniline
The 2-(Pyridin-2-ylmethoxy)aniline scaffold, while not as ubiquitously cited as some others, combines several features that are highly valuable in kinase inhibitor design. Its structure consists of a pyridine ring linked via a methoxy bridge to an aniline moiety.
-
Structural Features : The pyridine ring is a well-known "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine moiety of ATP.[13] The aniline portion provides a versatile substitution point for attaching other functional groups that can extend into different pockets of the ATP binding site to enhance potency and selectivity. The methoxy linker provides a degree of rotational flexibility.
-
Potential Advantages : This scaffold is a promising starting point for developing novel therapeutics.[14] The distinct electronic properties and hydrogen-bonding capabilities of the pyridine and aniline rings can be fine-tuned through chemical modification.[14] For example, derivatives of the related 2-Nitro-6-(pyridin-2-yl)aniline structure are being actively explored as kinase inhibitors.[14] Furthermore, pyridin-2-yl urea derivatives have shown potent, nanomolar inhibition of kinases like Apoptosis signal-regulating kinase 1 (ASK1).[15]
Comparator Scaffolds: Pillars of Kinase Drug Discovery
To objectively evaluate the 2-(Pyridin-2-ylmethoxy)aniline scaffold, we compare it against three scaffolds that are cornerstones of modern kinase inhibitor development.
The Pyrimidine Scaffold
The pyrimidine scaffold is one of the most successful and widely used cores in kinase inhibitor design.[16][17] Its nitrogen-containing heterocyclic structure is adept at forming one or two hydrogen bonds with the kinase hinge region, making it an excellent ATP mimetic.[18]
-
Key Examples : Imatinib (Gleevec), a BCR-Abl inhibitor that transformed chronic myeloid leukemia treatment, features a pyrimidine core.[5] More recent drugs like Osimertinib, which targets EGFR, also utilize this scaffold.[18]
-
Binding and SAR : Structure-activity relationship (SAR) studies have extensively explored modifications at various positions of the pyrimidine ring.[19] For instance, 2,4-disubstituted pyrimidines are a common motif, with the 2-position often bearing an aniline group and the 4-position linking to a solubilizing group. Fusing the pyrimidine with other rings, such as in pyridopyrimidines, can further enhance potency.[2]
The Quinoline and Quinazoline Scaffolds
Quinoline, a fused benzene and pyridine ring system, and its isomer quinazoline, are considered privileged scaffolds in medicinal chemistry due to their synthetic versatility and broad biological activity.[20][21][22] They are present in numerous FDA-approved kinase inhibitors.[20]
-
Key Examples : Bosutinib (quinoline-based) is an inhibitor of Src and Abl kinases. Gefitinib and Erlotinib (quinazoline-based) are well-known EGFR inhibitors.[23]
-
Binding and SAR : The quinoline/quinazoline core typically serves as the hinge-binding element. The fused aromatic system allows for extensive van der Waals interactions within the ATP pocket. The scaffold's rigid structure can be functionalized at multiple positions to target specific sub-pockets, enabling the development of highly potent and selective inhibitors.[21][23]
The Indazole Scaffold
The indazole scaffold, a fused benzene and pyrazole ring, has emerged as a particularly effective core for developing Type II kinase inhibitors.[12][24][25]
-
Key Examples : Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) are prominent cancer drugs built upon the indazole scaffold.[25][26]
-
Binding and SAR : The 3-amino-indazole moiety is a particularly effective hinge-binder.[12] The scaffold's unique geometry allows derivatives to extend into the allosteric pocket created by the "DFG-out" conformation, a binding mode that can confer high selectivity.[12] Extensive research has demonstrated that indazole derivatives can potently inhibit a range of tyrosine and serine/threonine kinases.[24][25]
Caption: Key kinase inhibitor scaffolds and example drugs.
Quantitative Comparison of Scaffolds
The performance of a kinase inhibitor is ultimately determined by its potency (often measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity against a panel of kinases. The table below summarizes representative data for compounds derived from the discussed scaffolds.
| Scaffold | Binding Mode (Typical) | Common Kinase Targets | Example Compound | IC₅₀ Value (nM) | Reference |
| Pyridin-2-yl Urea | Type I | ASK1 | Compound 2 | 1.55 | [15] |
| Pyrimidine | Type I | EGFR, SRC | Compound 16 | 2 (SRC) | [18] |
| Quinazoline | Type I | EGFR, VEGFR-2 | Compound 12 | 72.8 (EGFR), 52.3 (VEGFR-2) | [23] |
| Indazole | Type II | FLT3, PDGFRα, Kit | Compound 4 | <10 (EC₅₀) | [12] |
| Pyrimido[5,4-d][16]benzazepine | Type I/II | PLK1, VEGFR-2 | Cpd. 11 (VEGFR-2) | 60 | [27] |
Note: IC₅₀ values are highly dependent on the specific compound, kinase target, and assay conditions. The values presented are illustrative examples.
Experimental Protocols for Inhibitor Evaluation
Validating the activity of novel kinase inhibitors requires robust and reproducible experimental methods. Below are foundational protocols for in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the IC₅₀ of a compound by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[28]
Causality : This assay directly measures the enzymatic activity of the purified kinase against its substrate. By quantifying the reduction in activity in the presence of an inhibitor, we can determine its direct potency (IC₅₀) without the complexities of a cellular environment.
Self-Validation : The protocol includes positive (no inhibitor) and negative (no kinase or no ATP) controls. A standard curve using known ADP/ATP concentrations is run in parallel to ensure the detection reagents are working correctly and to accurately quantify the reaction turnover.
Methodology :
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Further dilute these into the appropriate kinase reaction buffer.
-
Kinase Reaction Setup : In a 96-well or 384-well plate, add the following components:
-
Kinase Reaction Buffer.
-
Recombinant kinase enzyme.
-
Kinase substrate (a specific peptide or protein).
-
Test compound dilution (or DMSO for the 100% activity control).
-
-
Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well.[29]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis : Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase assay.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation of a downstream substrate.
Causality : This assay moves beyond the purified enzyme and tests the inhibitor's activity in a physiological context. It accounts for cell permeability, stability, and engagement with the target in its native environment. A reduction in substrate phosphorylation provides strong evidence of on-target activity.
Self-Validation : This protocol relies on multiple controls. A vehicle control (e.g., DMSO) establishes the baseline level of phosphorylation. A positive control (a known activator of the pathway, like a growth factor) ensures the cells are responsive. Total protein levels of the substrate are measured to confirm that changes in the phosphorylated signal are not due to overall protein degradation.
Methodology :
-
Cell Culture and Seeding : Seed cells known to have an active kinase pathway of interest into a multi-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional) : To reduce basal signaling, cells can be serum-starved for several hours or overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound for a chosen period (e.g., 1-4 hours). Include a vehicle-only control.
-
Pathway Stimulation : Add a known agonist (e.g., EGF for the EGFR pathway) to the wells for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and then lyse them directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[30]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[29]
-
Block the membrane and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
Probe with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate to serve as a loading control.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample. Compare the results from compound-treated cells to the stimulated control to determine the extent of inhibition.
Conclusion
The landscape of kinase inhibitor discovery is rich and varied, built upon a collection of privileged scaffolds that have been refined over decades. Established scaffolds like pyrimidine, quinoline, and indazole offer proven platforms for developing potent and often highly selective inhibitors, with numerous examples in the clinic.
The 2-(Pyridin-2-ylmethoxy)aniline scaffold, while less established, represents an exciting direction for novel inhibitor design. It combines the proven hinge-binding capability of the pyridine ring with a versatile aniline core, offering new chemical space to explore. As demonstrated by related structures, this scaffold has the potential to yield highly potent inhibitors. The ultimate success of any scaffold, however, depends on rigorous experimental validation. By employing systematic evaluation using the in vitro and cell-based protocols described, researchers can effectively compare the performance of novel scaffolds against established benchmarks, paving the way for the next generation of targeted therapies.
References
- Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Martens, S. lab (2023). In vitro kinase assay. Protocols.io.
- University of South Florida (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. USF Scholar Commons.
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University Research Output.
- Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate.
- Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. PMC NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (n.d.). ProQuest.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate.
- Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC NIH.
- Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate.
- Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- C13H11Cl3N4OS in vitro kinase assay protocol. (2025). Benchchem.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
- Solomon, V. R. & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science Publishers.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications.
- Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. (n.d.). ResearchGate.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central.
- Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. (n.d.). PubMed Central.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC.
- Examples of the three main classes of kinase inhibitors. (n.d.). ResearchGate.
- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). NIH.
- Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry. (2025). Benchchem.
- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). PMC NIH.
-
Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][16]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. (2010). PubMed. Available at:
- The difference between Type II JAK inhibitors and the clinically approved Type I agents. (2025). VJHemOnc.
- Overview of Current Type I/II Kinase Inhibitors. (n.d.). ResearchGate.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). PMC PubMed Central.
- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The difference between Type II JAK inhibitors and the clinically approved Type I agents | VJHemOnc [vjhemonc.com]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.dongguk.edu [pure.dongguk.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. mdpi.com [mdpi.com]
- 24. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 26. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 27. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. In vitro kinase assay [protocols.io]
- 30. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Pyridin-2-ylmethoxy)aniline: A Predictive Spectroscopic Analysis
Introduction
In the landscape of drug discovery and materials science, molecules that conjugate aromatic and heteroaromatic systems through flexible linkages are of significant interest. 2-(Pyridin-2-ylmethoxy)aniline represents such a scaffold, combining the pharmacophoric elements of aniline and pyridine via an ether bridge. Precise structural characterization is the bedrock upon which all further investigation—be it biological screening or materials testing—is built. The two most powerful and ubiquitous techniques for the unambiguous structural elucidation of such small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 1: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon nucleus, we can deduce the precise connectivity and spatial relationships of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For 2-(Pyridin-2-ylmethoxy)aniline, we anticipate a complex spectrum with distinct regions for the aniline and pyridine protons.
Diagram: Molecular Structure and Proton Numbering
Caption: Structure of 2-(Pyridin-2-ylmethoxy)aniline with proton numbering.
Causality Behind Predicted Chemical Shifts:
The predicted chemical shifts are based on the fundamental principles of shielding and deshielding. The electron-donating amino (-NH₂) and ether (-O-) groups increase electron density on the aniline ring, shielding its protons (shifting them upfield) relative to benzene (7.34 ppm). Conversely, the electronegative nitrogen atom in the pyridine ring withdraws electron density, deshielding its protons (shifting them downfield).
-
H6' (Pyridine Ring): This proton, being adjacent to the electronegative nitrogen, is expected to be the most deshielded and appear furthest downfield.
-
Methylene Protons (Hα): These protons are adjacent to both an oxygen atom and an aromatic ring, placing them in the 4.5-5.5 ppm range. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
Aniline Ring Protons (H3-H6): These protons will appear in the aromatic region, generally upfield relative to the pyridine protons due to the net electron-donating effect of the -NH₂ and -OR groups. Their splitting patterns will be complex due to ortho, meta, and para couplings.
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6' | ~8.60 | ddd | J ≈ 4.8, 1.8, 0.9 | Adjacent to pyridine N, deshielded. |
| H4' | ~7.70 | td | J ≈ 7.7, 1.8 | Deshielded by ring current and N. |
| H3' | ~7.50 | d | J ≈ 7.8 | Ortho to CH₂ group. |
| H5' | ~7.20 | ddd | J ≈ 7.5, 4.8, 1.2 | Influenced by adjacent protons and N. |
| H3-H6 | 6.70 - 7.00 | m | - | Complex multiplet due to overlapping signals of the four aniline protons. |
| Hα (CH₂) | ~5.20 | s | - | Benzylic and adjacent to oxygen. |
| -NH₂ | ~3.80 | br s | - | Broad signal, exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted shifts are influenced by the electronegativity of attached groups and resonance effects.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2' (Pyridine) | ~157.0 | Attached to CH₂ and adjacent to N. |
| C6' (Pyridine) | ~149.0 | Adjacent to N, highly deshielded. |
| C2 (Aniline) | ~147.0 | Attached to electron-withdrawing oxygen. |
| C1 (Aniline) | ~141.0 | Attached to electron-donating amino group. |
| C4' (Pyridine) | ~137.0 | Deshielded by pyridine ring system. |
| C4, C5 (Aniline) | ~121.0 - 123.0 | Aromatic carbons. |
| C3' (Pyridine) | ~121.0 | Aromatic carbon. |
| C5' (Pyridine) | ~120.0 | Aromatic carbon. |
| C3, C6 (Aniline) | ~115.0 - 118.0 | Shielded by ortho/para directing groups. |
| Cα (CH₂) | ~70.0 | Aliphatic carbon attached to oxygen. |
Part 2: Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-(Pyridin-2-ylmethoxy)aniline, the molecular formula is C₁₂H₁₂N₂O, with a monoisotopic mass of 200.0950 Da and an average molecular weight of 200.24 g/mol [1].
Predicted Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The most likely fragmentation pathways are driven by the formation of stable ions and radicals.
-
Benzylic/Ether Cleavage: The most favorable cleavage is expected at the benzylic C-O bond, as this leads to the formation of a stable pyridylmethyl cation (tropylium-like ion).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aniline nitrogen can also occur.
Diagram: Predicted Key Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of 2-(Pyridin-2-ylmethoxy)aniline.
Key Predicted Fragments:
-
m/z = 200: The molecular ion [M]⁺˙. Its presence confirms the molecular weight.
-
m/z = 92: This is predicted to be the base peak . It corresponds to the [C₆H₆N]⁺ ion (the pyridylmethyl cation), formed by the favorable cleavage of the C-O ether bond. Its high stability is due to resonance delocalization.
-
m/z = 108/109: Fragments corresponding to the aminophenoxy moiety [C₆H₆NO]⁺ or the 2-aminophenol cation [C₆H₇NO]⁺.
-
m/z = 78: Loss of HCN from the pyridylmethyl cation (m/z 92) can lead to the [C₅H₄]⁺ fragment.
Part 3: Comparison of Techniques and Experimental Protocols
Synergy of NMR and Mass Spectrometry
Neither NMR nor MS alone is sufficient for the absolute confirmation of a novel structure; their power lies in their synergy.
-
MS provides the puzzle frame: It gives the molecular formula (via High-Resolution MS) and the mass of the entire molecule, defining the pieces that must fit together.
-
NMR provides the puzzle pieces and their connections: ¹H and ¹³C NMR identify the specific structural motifs (aniline ring, pyridine ring, methylene bridge) and 2D NMR experiments (like COSY and HMBC) would confirm how they are connected.
For 2-(Pyridin-2-ylmethoxy)aniline, MS would confirm the mass of 200 Da and the strong m/z 92 peak would immediately suggest the presence of a pyridylmethyl moiety. NMR would then confirm the 2-substitution pattern on both rings and the presence of the ether linkage, ruling out other isomers.
Protocol 1: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: CDCl₃ is a standard choice for many organic molecules, offering good solubility and a clean spectral window.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: Locking ensures field stability, while shimming maximizes spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch to the ¹³C nucleus. Use a proton-decoupled pulse sequence.
-
Set a spectral width of ~240 ppm and a longer relaxation delay (5 seconds) to ensure quantitative detection of all carbons, including quaternary ones.
-
Collect 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Protocol 2: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and primary fragmentation pattern of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrumentation (GC-MS with EI source):
-
Rationale: Gas Chromatography (GC) is suitable for a relatively volatile and thermally stable molecule like this, providing both separation and introduction to the MS.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
-
MS Method (EI Source):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. Causality: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns and is high enough to ionize most organic molecules effectively.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak and the base peak.
-
Propose structures for the major fragment ions and compare them to the predicted patterns.
-
Conclusion
While awaiting experimental synthesis and characterization, this guide provides a comprehensive and scientifically grounded prediction of the NMR and mass spectrometry data for 2-(Pyridin-2-ylmethoxy)aniline. The anticipated ¹H and ¹³C NMR spectra are expected to clearly resolve the distinct aromatic systems and the connecting methylene bridge. The mass spectrum is predicted to be dominated by a stable pyridylmethyl cation at m/z 92, providing a strong diagnostic marker. By following the detailed protocols and understanding the complementary nature of these techniques, researchers will be well-equipped to undertake the synthesis, purification, and unambiguous structural confirmation of this promising molecule.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
PubChem National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. PubChem Compound Summary for CID 10442773. Retrieved January 12, 2026, from [Link]. [Note: Data for isomer used for molecular weight reference.]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 2-Substituted Aniline Derivatives as Kinase Inhibitors
Welcome to a detailed examination of the structure-activity relationships (SAR) governing a promising class of kinase inhibitors. This guide is tailored for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics. While our initial focus was the 2-(Pyridin-2-ylmethoxy)aniline scaffold, a thorough review of the current literature reveals a more extensive and publicly documented SAR landscape for the closely related 2-substituted aniline pyrimidine scaffold. The principles of molecular recognition and the impact of structural modifications are highly analogous between these two scaffolds. Therefore, this guide will leverage the rich, data-driven narrative of 2-substituted aniline pyrimidine derivatives, particularly as dual inhibitors of the Mer and c-Met receptor tyrosine kinases, to provide a robust and instructive comparison guide.
The c-Met and Mer kinases are compelling targets in oncology, as their aberrant signaling is a key driver of tumor growth, proliferation, and metastasis in numerous cancers.[1][2] The 2-substituted aniline pyrimidine scaffold has emerged as a privileged structure for targeting these kinases, offering a framework for developing potent and selective inhibitors.[2][3]
The Anatomy of a Kinase Inhibitor: Core Scaffold Analysis
The efficacy of this inhibitor class hinges on the precise arrangement of three key pharmacophoric features, which anchor the molecule within the ATP-binding pocket of the target kinase:
-
The 2-Substituted Aniline Moiety: This group is critical for establishing hydrogen bond interactions with the kinase hinge region, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The NH group of the aniline typically acts as a hydrogen bond donor.
-
The Pyrimidine Core: This nitrogen-containing heterocycle serves as a central scaffold and is a primary hydrogen bond acceptor, interacting with the backbone amide protons of the hinge region. Its substitution pattern is a key determinant of potency and selectivity.
-
The Linker and Distal Groups: The pyrimidine core is typically functionalized at the 4-position with a linker (often an ether or amine) connected to a larger, solvent-exposed moiety. This part of the molecule can be extensively modified to fine-tune physicochemical properties, engage with residues outside the immediate hinge region, and improve pharmacokinetic profiles.
The strategic exploration of chemical space around these three regions forms the basis of all SAR studies for this class of compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis of Structural Modifications
The following sections dissect the SAR of 2-substituted aniline pyrimidine derivatives based on published data, primarily focusing on their activity against Mer and c-Met kinases. The data demonstrates how subtle changes to the molecular architecture can lead to dramatic shifts in inhibitory potency.
Part 1: The Impact of Substituents on the Aniline Ring
Initial investigations focused on modifying the aniline ring to optimize interactions and overall potency. A series of compounds (designated 14a-14i in the source literature) were synthesized with various substitutions on the aniline moiety while keeping the rest of the molecule constant.[2][4]
Table 1: SAR of Aniline Ring Modifications (Selected Compounds) [2][4]
| Compound | Aniline Substituent (R¹) | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 14a | 4-(Piperidine-1-carbonyl) | 7.9 ± 1.3 | 151.2 ± 22.6 |
| 14b | 4-(Morpholine-4-carbonyl) | 9.4 ± 1.5 | 179.3 ± 25.2 |
| 14g | 4-(4-Methylpiperazine-1-carbonyl) | 7.1 ± 0.9 | >1000 |
Expert Insights: The data in Table 1 reveals a critical SAR trend: while substitutions on the aniline ring can yield highly potent inhibitors of Mer kinase (e.g., compounds 14a , 14b , and 14g all have IC₅₀ values below 10 nM), this potency does not necessarily translate to the c-Met kinase.[2][4] The weak activity against c-Met prompted a strategic shift in the drug design process. The causality behind this observation is likely due to differences in the topology of the ATP-binding pockets between the two kinases. This initial screen, while not yielding a dual inhibitor, was invaluable; it established the aniline ring as a key anchor for Mer inhibition and highlighted the need for modifications elsewhere to achieve the desired dual-target profile.
Part 2: Optimizing the Pyrimidine C4-Position for Dual Activity
With a potent Mer-binding motif in hand, the focus shifted to modifying the solvent-exposed region attached to the 4-position of the pyrimidine core. This led to the development of a new series of compounds (designated 18a-18o) designed to enhance c-Met inhibition.[4]
Caption: Summary of key SAR findings on the 2-aniline pyrimidine scaffold.
Table 2: SAR of Pyrimidine C4-Position Modifications (Selected Compounds) [4]
| Compound | C4-Substituent (R²) | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 18a | N-methyl-N-phenylacetamide | 85.3 ± 6.8 | 15.4 ± 1.4 |
| 18c | N-cyclopropyl-N-phenyl-dicarboxamide | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18h | N-(pyridin-2-yl)acetamide | 12.4 ± 1.9 | 42.6 ± 8.1 |
| 18l | N-(thiazol-2-yl)acetamide | 25.4 ± 3.1 | 58.3 ± 9.2 |
Expert Insights: This strategic modification proved highly successful. The introduction of various amide-containing groups at the C4-position dramatically improved c-Met inhibitory activity while retaining potent Mer inhibition.[4] Compound 18c , for instance, emerged as a standout candidate with robust, balanced dual inhibitory activity (IC₅₀ values of 18.5 nM for Mer and 33.6 nM for c-Met).[4][5] Further exploration led to compound 17c , which demonstrated even more potent dual inhibition (Mer IC₅₀ = 6.4 nM; c-Met IC₅₀ = 26.1 nM) and favorable pharmacokinetic properties.[3][5]
This demonstrates a cornerstone of medicinal chemistry: iterative, rational design. The initial series established a foothold (potent Mer inhibition), and the second series built upon that foundation to address a defined deficiency (weak c-Met inhibition), ultimately yielding a promising lead compound. The data strongly suggest that the C4-substituent extends into a sub-pocket of the kinase active site where it can form additional favorable interactions, particularly in c-Met.
Experimental Protocols: A Self-Validating System
Trustworthiness in SAR studies is built on reproducible and well-controlled experimental design. Below are generalized protocols representative of those used to generate the data for this class of compounds.
Protocol 1: General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives
This protocol outlines a common synthetic route, which is often a nucleophilic aromatic substitution (SNAr) reaction.
Objective: To couple a substituted aniline with a pyrimidine core.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 2-chloro-4-phenoxypyrimidine (1.0 eq.) in a suitable solvent (e.g., isopropanol or dioxane), add the desired substituted aniline (1.1 eq.).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), to facilitate the reaction.
-
Reaction: Heat the mixture under reflux (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Final Purification: Purify the final compound using silica gel column chromatography to yield the desired 2-substituted aniline pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[2]
Protocol 2: In Vitro Kinase Inhibition Assay (Mer/c-Met)
This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound.
Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of Mer or c-Met kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).
-
Kinase Reaction: Add the recombinant human Mer or c-Met kinase enzyme to each well, followed by the kinase substrate (a specific peptide) and ATP. The final concentration of DMSO should be kept low (e.g., <1%) to avoid interference.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent terminates the kinase reaction and contains reagents to quantify the amount of ADP produced, which is directly proportional to kinase activity. The signal is typically a luminescent readout.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[5]
Conclusion and Future Directions
The systematic SAR exploration of 2-substituted aniline pyrimidine derivatives provides a compelling blueprint for the development of targeted kinase inhibitors. The journey from highly potent but selective Mer inhibitors to balanced, dual Mer/c-Met inhibitors like 18c and 17c underscores the power of rational, data-driven drug design.[4][5] The key takeaways are clear: the 2-anilino moiety is a robust hinge-binding anchor, while strategic optimization of the solvent-exposed region at the pyrimidine C4-position is paramount for achieving dual inhibitory activity against Mer and c-Met.
Future work in this area should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Further derivatization could aim to enhance metabolic stability, improve oral bioavailability, and ensure a clean off-target profile to minimize potential toxicities, ultimately paving the way for clinical development.[3]
References
-
ResearchGate. The structure–activity relationship of designed compounds. Available from: [Link]
-
Dou, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Pharmaceuticals (Basel). Available from: [Link]
-
Dou, H., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. Available from: [Link]
-
Preprints.org. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
Liu, G., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Li, C., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available from: [Link]
Sources
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Drugs
January 12, 2026
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The landscape of kinase inhibitor discovery is one of relentless innovation. With over 85 small molecule kinase inhibitors approved by the U.S. Food and Drug Administration (FDA) and hundreds more in clinical development, the need for robust, objective, and reproducible benchmarking of new chemical entities against established drugs is more critical than ever.[1] Dysregulation of kinase activity is a cornerstone of numerous pathologies, from cancer to inflammatory diseases, making kinases a highly pursued class of drug targets.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for comparing new kinase inhibitors to existing alternatives. As a senior application scientist, my focus is on not just the "how" but the "why" — the causal logic behind experimental design that ensures the generation of trustworthy and actionable data. We will delve into the core biochemical and cellular assays that form the foundation of any robust benchmarking study, using a practical comparison of a hypothetical new inhibitor against established drugs as our guiding example.
Pillar I: Foundational Biochemical Characterization - Potency and Selectivity
The initial characterization of any new kinase inhibitor begins with a quantitative assessment of its direct interaction with the target kinase and its broader profile across the human kinome. This step is fundamental to understanding the inhibitor's potency and potential for off-target effects.
The Cornerstone of Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. It is crucial, however, to understand the context of this measurement. For ATP-competitive inhibitors, the IC50 value is highly dependent on the concentration of ATP in the assay.[4][5]
Expert Insight: The Criticality of ATP Concentration
The Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]) dictates the relationship between IC50, the inhibitor's affinity (Ki), and the ATP concentration.[4][5] To enable a fair comparison of inhibitor affinities across different kinases, which each have their own characteristic Michaelis-Menten constant for ATP (Km), it is best practice to perform IC50 assays at an ATP concentration that approximates the Km of the kinase.[4][5][6] Under these conditions, the IC50 is approximately twice the Ki, providing a direct measure of the inhibitor's binding affinity.[4][5][6] This is a more reliable method for ranking inhibitor selectivity than using an arbitrary, fixed ATP concentration.[6]
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 10-point serial dilution of the new inhibitor and the known reference inhibitor in the appropriate buffer.
-
Prepare a 2X kinase solution in 1X kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution. The ATP concentration should be at the Km for the target kinase.
-
-
Kinase Reaction (in a 384-well plate): [8]
-
Add 5µL of the kinase reaction buffer to all wells.
-
Add the serially diluted inhibitors to the appropriate wells.
-
Add the 2X kinase solution to all wells except the negative control.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time.
-
-
Signal Detection: [8]
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Defining the Selectivity Profile: Kinome Scanning
A potent inhibitor is not necessarily a good drug candidate if it lacks selectivity. Off-target effects are a major cause of toxicity and can confound the interpretation of cellular and in vivo studies.[10] Kinome-wide selectivity profiling is therefore an indispensable step in benchmarking a new inhibitor.[5]
Expert Insight: Interpreting Selectivity Data
Selectivity can be quantified in several ways, such as the selectivity score (S-score) or by simply observing the number of off-target kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM). When comparing a new inhibitor to a known drug, it is essential to analyze the entire selectivity profile, not just the on-target potency. A new inhibitor may be more potent against the primary target but have a less favorable selectivity profile, which could have clinical implications.
Services like KINOMEscan® from DiscoveRx utilize a competition binding assay to quantify the interactions of a test compound against a large panel of kinases.[11]
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for kinase selectivity profiling using a competition binding assay.
Step-by-Step Methodology (Conceptual):
-
Compound Submission: The new and known inhibitors are submitted to a profiling service at a specified concentration (typically 1 µM).
-
Binding Assay: The inhibitors are screened against a large panel of human kinases (often >400) in a competitive binding assay format.[11]
-
Quantification: The amount of each kinase that binds to an immobilized ligand in the presence of the test compound is quantified, usually by qPCR of a DNA tag on the kinase.[11]
-
Data Analysis: The results are reported as percent inhibition for each kinase. This data is often visualized as a kinome tree, providing a clear representation of the inhibitor's selectivity.
Pillar II: Cellular Validation - Target Engagement and Downstream Signaling
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that an inhibitor can access its target, engage it with sufficient potency, and elicit the desired biological response.
Confirming Target Engagement in a Cellular Context
It is not uncommon for an inhibitor to show high potency in a biochemical assay but be significantly less effective in a cell-based assay.[1] This discrepancy can be due to poor cell permeability, active efflux by pumps like P-glycoprotein, or high intracellular ATP concentrations.[1] Therefore, directly measuring target engagement in live cells is a critical validation step.
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target kinase in live cells using bioluminescence resonance energy transfer (BRET).[12]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Assay Performance:
-
Prepare serial dilutions of the new and known inhibitors.
-
Add the inhibitors to the cells.
-
Add the NanoBRET™ fluorescent tracer at the recommended concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[13]
-
-
Signal Detection:
-
Prepare the NanoBRET™ substrate and extracellular NanoLuc® inhibitor solution.
-
Add the substrate solution to the wells.
-
Read the donor emission (450 nm) and acceptor emission (610 nm) within 20 minutes.[13]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit a sigmoidal curve to determine the cellular IC50.
-
Assessing Downstream Signaling: Phospho-Protein Analysis
The ultimate goal of a kinase inhibitor is to modulate a signaling pathway. Therefore, it is essential to demonstrate that the inhibitor not only binds to its target but also inhibits its catalytic activity within the cell, leading to a reduction in the phosphorylation of downstream substrates.
Expert Insight: Best Practices for Phospho-Western Blotting
Western blotting for phosphorylated proteins requires meticulous attention to detail to prevent dephosphorylation during sample preparation.[7] Always work on ice, use lysis buffers supplemented with both protease and phosphatase inhibitors, and consider using BSA instead of milk as a blocking agent to avoid high background from the phosphoprotein casein.[7][9][14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase and its downstream signaling pathway are active.
-
Treat the cells with varying concentrations of the new and known inhibitors for a specified duration. Include a vehicle control (e.g., DMSO).[1]
-
-
Sample Preparation:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Pillar III: Data Synthesis and Comparative Analysis
The final step is to synthesize the data from all assays into a clear, comparative format. This allows for an objective assessment of the new inhibitor's performance relative to the established drug.
Case Study: Benchmarking a New EGFR Inhibitor Against Osimertinib
Let's consider a hypothetical new EGFR inhibitor, "Novatinib," being benchmarked against the third-generation inhibitor, Osimertinib. The primary goal is to assess Novatinib's potency against EGFR mutants, including the T790M resistance mutation, and its selectivity.
EGFR Signaling Pathway and Inhibitor Targets
Caption: Simplified EGFR signaling pathway and points of inhibition.
Comparative Data Summary: Novatinib vs. Osimertinib
| Parameter | Assay Type | Cell Line / Kinase | Novatinib | Osimertinib | Reference |
| Biochemical Potency (IC50, nM) | ADP-Glo™ | EGFR (Exon 19 del) | 0.5 | 0.8 | N/A (Hypothetical) |
| EGFR (L858R) | 1.0 | 1.2 | N/A (Hypothetical) | ||
| EGFR (L858R/T790M) | 4.0 | 5.0 | |||
| Selectivity | Kinome Scan | % Inhibition >90% at 1 µM | 5 kinases | 3 kinases | N/A (Hypothetical) |
| Cellular Target Engagement (IC50, nM) | NanoBRET™ | PC-9 (Exon 19 del) | 10 | 13 | |
| H1975 (L858R/T790M) | 15 | 18 | |||
| Cellular Activity (IC50, nM) | Cell Viability | PC-9 (Exon 19 del) | 12 | 15 | |
| H1975 (L858R/T790M) | 18 | 20 | |||
| Downstream Signaling | Western Blot | p-ERK Inhibition (EC50, nM) | 25 | 30 | N/A (Hypothetical) |
Interpretation of Results:
In this hypothetical scenario, Novatinib demonstrates slightly superior potency against both sensitizing and resistance mutations of EGFR in biochemical and cellular assays compared to Osimertinib. However, the kinome scan reveals that Novatinib inhibits a greater number of off-target kinases, which could be a potential liability. This comprehensive data set allows for a nuanced comparison, highlighting both the potential advantages and disadvantages of the new inhibitor.
Conclusion: A Framework for Confident Decision-Making
Benchmarking new kinase inhibitors is a multi-faceted process that requires a deep understanding of the underlying biology and the strengths and limitations of each assay. By integrating robust biochemical and cellular assays, and by paying close attention to the critical experimental parameters, researchers can generate high-quality, reproducible data. This data-driven approach, grounded in scientific integrity, provides the foundation for confident decision-making in the long and challenging journey of drug development.
References
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- BenchChem. (2025). Head-to-Head Comparison: Osimertinib (Compound X) vs. Gefitinib (Compound Y)
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]
- van der Wouden, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878.
- Promega Corporation. (n.d.).
- Reaction Biology. (2022, May 11).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
- BenchChem. (2025).
- Bio-Techne. (n.d.).
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- Abcam. (n.d.).
- Frontiers. (2022, September 13).
- BenchChem. (2025).
- ResearchGate. (n.d.). (PDF)
- Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(10), 2269-2279.
- Bio-Rad Antibodies. (n.d.).
- Vasta, J. D., et al. (2018). Quantitative, real-time assessment of kinase inhibitor engagement in live cells. Cell Chemical Biology, 25(2), 206-214.e6.
- Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(41), 69739-69751.
- Drugs.com. (n.d.). Gefitinib vs Osimertinib Comparison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Kinase Inhibitors Derived from 2-(Pyridin-2-ylmethoxy)aniline
In the landscape of targeted therapeutics, protein kinase inhibitors stand as a pillar of precision medicine. The 2-(pyridin-2-ylmethoxy)aniline scaffold has emerged as a promising foundation for the development of novel kinase inhibitors, owing to its structural features that allow for strategic interactions within the ATP-binding pocket of various kinases. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical component of the drug discovery and development process.
This guide provides an in-depth comparison of the cross-reactivity profiles of three hypothetical, yet representative, kinase inhibitors derived from the 2-(pyridin-2-ylmethoxy)aniline scaffold: PMI-Alpha , PMI-Beta , and PMI-Gamma . We will delve into the experimental methodologies used to generate these profiles, interpret the resulting data, and discuss the implications for their therapeutic development. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret kinase inhibitor selectivity studies.
The 2-(Pyridin-2-ylmethoxy)aniline Scaffold: A Privileged Structure
The 2-(pyridin-2-ylmethoxy)aniline core combines a flexible ether linkage with the hydrogen-bonding capabilities of the pyridine and aniline nitrogens. This arrangement allows for diverse substitutions on both aromatic rings, enabling the fine-tuning of potency and selectivity against specific kinase targets.[1] The pyridine moiety can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for many kinase inhibitors.[1] The aniline portion provides a vector for chemical modification to explore other regions of the ATP pocket, thereby influencing the inhibitor's selectivity profile.
Comparative Cross-Reactivity Profiling
To understand the selectivity of our lead compounds, a multi-faceted approach to profiling is essential. We will first present a broad overview of their activity across the human kinome, followed by a more detailed examination of their potency against a panel of selected kinases.
Kinome-Wide Selectivity at a Fixed Concentration
A primary screen against a large panel of kinases at a single high concentration (e.g., 1 µM) is an efficient method to identify the primary targets and significant off-targets of a compound.[2] The data below represents the percentage of inhibition observed for PMI-Alpha, PMI-Beta, and PMI-Gamma against a representative panel of kinases.
| Kinase Target | PMI-Alpha (% Inhibition @ 1 µM) | PMI-Beta (% Inhibition @ 1 µM) | PMI-Gamma (% Inhibition @ 1 µM) |
| Primary Target(s) | |||
| SRC | 95 | 45 | 15 |
| ABL1 | 92 | 40 | 12 |
| LCK | 88 | 55 | 20 |
| WEE1 | 15 | 91 | 35 |
| PLK1 | 10 | 25 | 94 |
| VEGFR2 | 30 | 18 | 89 |
| Selected Off-Targets | |||
| EGFR | 25 | 10 | 5 |
| CDK2 | 5 | 12 | 45 |
| p38α (MAPK14) | 8 | 7 | 10 |
| PI3Kα | 3 | 5 | 8 |
From this initial screen, we can hypothesize the intended primary targets for each compound. PMI-Alpha appears to be a potent inhibitor of the SRC family kinases (SFKs) and ABL1. PMI-Beta shows strong inhibition of the cell cycle kinase WEE1. PMI-Gamma demonstrates a multi-targeted profile against the polo-like kinase 1 (PLK1) and the vascular endothelial growth factor receptor 2 (VEGFR2).
Potency Determination: IC50 Values
Following the initial screen, dose-response curves are generated for the primary targets and key off-targets to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
| Kinase Target | PMI-Alpha IC50 (nM) | PMI-Beta IC50 (nM) | PMI-Gamma IC50 (nM) |
| Primary Target(s) | |||
| SRC | 15 | 1,200 | >10,000 |
| ABL1 | 25 | 1,500 | >10,000 |
| LCK | 40 | 950 | >10,000 |
| WEE1 | >10,000 | 20 | 2,500 |
| PLK1 | >10,000 | 4,500 | 30 |
| VEGFR2 | 5,000 | >10,000 | 50 |
| Selected Off-Targets | |||
| EGFR | 2,500 | >10,000 | >10,000 |
| CDK2 | >10,000 | 8,000 | 1,100 |
These IC50 values confirm our initial hypotheses. PMI-Alpha is a potent and relatively selective inhibitor of SRC, ABL1, and LCK. PMI-Beta is a potent inhibitor of WEE1 with good selectivity against the other tested kinases. PMI-Gamma is a potent dual inhibitor of PLK1 and VEGFR2, with some off-target activity against CDK2 at higher concentrations.
Experimental Methodologies: Ensuring Data Integrity
The reliability of cross-reactivity profiling is paramount. Here, we detail the standard biochemical and cellular assays that form the foundation of a robust kinase inhibitor profiling campaign.
Biochemical Kinase Assays
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase enzyme.[3]
The radiometric activity assay is widely considered the benchmark for kinase profiling due to its direct measurement of substrate phosphorylation.[4]
Protocol: [33P]-ATP Filter Binding Assay
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), cofactors (e.g., MgCl2, MnCl2), and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of [33P]-γ-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [33P]-ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
For high-throughput screening, non-radiometric assays are often employed due to their scalability and safety.[3]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction.[5] A decrease in ATP corresponds to higher kinase activity. The remaining ATP is used by a luciferase to generate a luminescent signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a fluorescently labeled substrate and a phospho-specific antibody also labeled with a fluorophore.[6] When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal.
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to confirm that the inhibitor can engage its target within the complex environment of a living cell.[7]
This assay measures the binding of an inhibitor to its target kinase in live cells.[7][8]
Protocol: NanoBRET™ Assay
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.
-
Inhibitor Treatment: The test inhibitor is added at various concentrations and competes with the tracer for binding to the kinase.
-
Detection: The NanoLuc® luciferase acts as a bioluminescent donor, and the tracer as an acceptor. When the tracer is bound to the kinase, BRET occurs. The addition of a competitive inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value for target engagement is determined from the dose-response curve of the BRET signal.
Visualizing the Data: Workflows and Pathways
To better understand the experimental processes and the biological implications of kinase inhibition, visual representations are invaluable.
Caption: Workflow for a radiometric biochemical kinase assay.
Sources
- 1. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 5. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 | Scilit [scilit.com]
A Head-to-Head Comparison of Synthetic Routes to Pyidin-2-ylmethoxy Anilines: A Guide for Researchers
In the landscape of modern drug discovery and development, the pyridin-2-ylmethoxy aniline scaffold has emerged as a privileged structural motif. Its presence in a multitude of biologically active molecules underscores the importance of efficient and scalable synthetic access. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to this valuable class of compounds, offering insights into the practical considerations and underlying chemical principles that guide the selection of an optimal synthetic strategy.
Introduction to the Core Challenge
The synthesis of pyridin-2-ylmethoxy anilines fundamentally involves the formation of a crucial ether linkage between a pyridine-2-methanol derivative and an aminophenol. The primary challenge lies in achieving this transformation with high efficiency, selectivity, and scalability, while navigating potential pitfalls such as side reactions and the need for protecting groups. This guide will dissect two principal strategies: the venerable Williamson ether synthesis and the versatile Mitsunobu reaction. We will also explore a multi-step approach commencing from readily available starting materials, providing a holistic view of the synthetic landscape.
Route 1: The Classic Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of pyridin-2-ylmethoxy aniline synthesis, this typically involves the reaction of a deprotonated aminophenol with 2-(chloromethyl)pyridine.
Proposed Synthetic Pathway
Caption: General workflow for the Williamson ether synthesis of 4-(pyridin-2-ylmethoxy)aniline.
In-Depth Analysis
Mechanism and Rationale: The reaction proceeds through the deprotonation of the phenolic hydroxyl group of p-aminophenol by a suitable base to form a more nucleophilic phenoxide. This is a critical step, as the neutral hydroxyl group is a poor nucleophile for the SN2 reaction. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K2CO3) can be employed, with the choice often depending on the scale and sensitivity of the substrate. The resulting phenoxide then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired ether linkage.
Advantages:
-
Cost-Effectiveness: The starting materials, p-aminophenol and 2-(chloromethyl)pyridine, are generally commercially available and relatively inexpensive, making this route attractive for large-scale synthesis.
-
Simplicity: The reaction conditions are often straightforward and do not typically require highly specialized equipment.
Limitations and Challenges:
-
Basicity of Aniline: The aniline nitrogen is also basic and can compete with the phenoxide in reacting with 2-(chloromethyl)pyridine, leading to N-alkylation byproducts. To mitigate this, protection of the amino group (e.g., as an acetamide or a Boc-carbamate) is often necessary, adding extra steps to the overall synthesis.
-
Reaction Conditions: The use of strong bases like NaH requires anhydrous conditions and careful handling due to its reactivity with water.
-
Potential for Side Reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, particularly if the alkyl halide is sterically hindered, though this is less of a concern with the primary halide in 2-(chloromethyl)pyridine.
Representative Experimental Protocol
Step 1: Protection of p-Aminophenol (as N-Boc derivative)
-
To a solution of p-aminophenol (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography to yield N-Boc-4-hydroxyaniline.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxyaniline (1.0 eq) in an anhydrous solvent like DMF or acetonitrile, add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) neutralized with a base (e.g., triethylamine) in the same solvent dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(pyridin-2-ylmethoxy)aniline.
Step 3: Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane, dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) and stir at room temperature for 1-3 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the final product, 4-(pyridin-2-ylmethoxy)aniline.
Route 2: The Mild and Versatile Mitsunobu Reaction
The Mitsunobu reaction offers an alternative and often milder approach to forming the ether linkage.[3][4] It involves the reaction of an alcohol and a pronucleophile (in this case, the phenolic hydroxyl group) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5]
Proposed Synthetic Pathway
Caption: General workflow for the Mitsunobu synthesis of 4-(pyridin-2-ylmethoxy)aniline.
In-Depth Analysis
Mechanism and Rationale: The Mitsunobu reaction is a redox-couple reaction.[6] Triphenylphosphine is oxidized to triphenylphosphine oxide, while the azodicarboxylate is reduced. The reaction is initiated by the formation of a betaine from the phosphine and the azodicarboxylate. This highly reactive intermediate then activates the alcohol (pyridine-2-methanol), making it susceptible to nucleophilic attack by the phenoxide (from N-Boc-4-hydroxyaniline). A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol used here.
Advantages:
-
Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.
-
High Yields: The Mitsunobu reaction is known for providing good to excellent yields.
-
Avoidance of Strong Bases: This method circumvents the need for strong, moisture-sensitive bases like sodium hydride.
Limitations and Challenges:
-
Reagent Stoichiometry and Cost: The reaction requires stoichiometric amounts of expensive and potentially hazardous reagents (phosphine and azodicarboxylate).
-
Byproduct Removal: The separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging and often requires careful chromatography.
-
Safety: Diethyl azodicarboxylate (DEAD) is a known hazardous substance and should be handled with appropriate safety precautions.
Representative Experimental Protocol
Step 1: Mitsunobu Reaction
-
To a solution of N-Boc-4-hydroxyaniline (1.0 eq), pyridine-2-methanol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the product from the phosphine oxide and hydrazide byproducts, yielding N-Boc-4-(pyridin-2-ylmethoxy)aniline.
Step 2: Deprotection
-
Follow the same deprotection procedure as outlined in the Williamson ether synthesis route.
Head-to-Head Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Transformation | SN2 reaction | Redox-coupled substitution |
| Starting Materials | p-Aminophenol (protected), 2-(chloromethyl)pyridine | p-Aminophenol (protected), Pyridine-2-methanol |
| Reagents | Base (NaH, K2CO3) | PPh3, DEAD/DIAD |
| Reaction Conditions | Often requires heating (60-80 °C) | Typically room temperature or below |
| Yields | Moderate to good | Good to excellent |
| Scalability | Generally more scalable due to lower reagent costs | Less scalable due to high cost of stoichiometric reagents |
| Cost-Effectiveness | High | Moderate to Low |
| Safety Considerations | Use of flammable and reactive bases (NaH) | Use of hazardous DEAD/DIAD |
| Purification | Generally straightforward | Can be challenging due to byproducts (PPh3O) |
| Protecting Groups | Often required for the aniline | Often required for the aniline |
A Multi-Step Approach from 2-Picoline: A Practical Perspective
For large-scale industrial synthesis, a route starting from inexpensive and readily available bulk chemicals is often preferred. A plausible multi-step synthesis of 4-(pyridin-2-ylmethoxy)aniline can be envisioned starting from 2-picoline.
Caption: A plausible multi-step synthesis of 4-(pyridin-2-ylmethoxy)aniline starting from 2-picoline.
This route involves the initial oxidation of 2-picoline to 2-picoline N-oxide, followed by a rearrangement and chlorination to afford 2-(chloromethyl)pyridine. This key intermediate can then be utilized in a Williamson ether synthesis as described previously. While this approach involves more steps, each step is typically a high-yielding and well-established industrial process, potentially offering a more cost-effective solution for large-scale production.
Conclusion and Recommendations
The choice of synthetic route for pyridin-2-ylmethoxy anilines is a critical decision that depends on the specific requirements of the project, including scale, cost, and available resources.
-
For laboratory-scale synthesis and rapid access to a variety of analogs, the Mitsunobu reaction is often the preferred method due to its mild conditions and generally high yields, despite the challenges in purification and higher reagent costs.
-
For large-scale production and process optimization , the Williamson ether synthesis , particularly when integrated into a multi-step sequence from a basic starting material like 2-picoline, presents a more economically viable and scalable option. The necessity of protecting groups should be carefully considered and optimized to minimize step count and maximize overall yield.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route, as presented in this guide, will empower researchers to make informed decisions and successfully synthesize these important pharmaceutical building blocks.
References
-
PubChem. 4-(Pyridin-2-ylmethoxy)aniline. National Center for Biotechnology Information. [Link][5][7]
-
Salehi, et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2021. [Link][5]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
- Julius, L. G., et al. Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. Applied Organometallic Chemistry. 2023.
-
Allu, S., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry. 2022. [Link][8]
-
MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link][9]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link][1]
-
PubChem. 4-(pyridin-4-ylmethoxy)aniline. National Center for Biotechnology Information. [Link][11]
- Dembinski, R. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Catalysis. European Journal of Organic Chemistry. 2004.
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992. [Link][6]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link][12]
-
PrepChem. Synthesis of Step B: 4-(Quinolin-2-ylmethoxy)aniline. [Link][13]
-
PubChemLite. 4-methoxy-3-(pyridin-3-ylmethoxy)aniline. [Link][14]
-
MySkinRecipes. 4-(pyridin-4-ylmethoxy)aniline. [Link][15][16]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][17]
-
Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. [18]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. francis-press.com [francis-press.com]
- 13. prepchem.com [prepchem.com]
- 14. PubChemLite - 4-methoxy-3-(pyridin-3-ylmethoxy)aniline (C13H14N2O2) [pubchemlite.lcsb.uni.lu]
- 15. 4-(pyridin-4-ylmethoxy)aniline [myskinrecipes.com]
- 16. 4-(pyridin-4-ylmethoxy)aniline [myskinrecipes.com]
- 17. mdpi.com [mdpi.com]
- 18. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyridin-2-ylmethoxy)aniline
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are cornerstones of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(Pyridin-2-ylmethoxy)aniline, moving beyond a simple checklist to explain the causality behind each procedural step.
Chemical Profile and Hazard Analysis: Understanding the Molecule
2-(Pyridin-2-ylmethoxy)aniline is a heterocyclic aromatic amine. Its structure, combining a pyridine ring and an aniline moiety, dictates its chemical reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, its constituent functional groups provide a solid basis for a rigorous hazard assessment.
-
Aniline Moiety : Aromatic amines as a class are known for their toxicity. They can be readily absorbed through the skin and may cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1][2][3] Aniline itself is classified by the EPA as a probable human carcinogen (Group B2) and is suspected of causing genetic defects.[4][5]
-
Pyridine Moiety : Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[6][7] It is a skin and respiratory irritant, and inhalation can lead to headaches, dizziness, and nausea.[6][7]
Therefore, 2-(Pyridin-2-ylmethoxy)aniline must be handled as a hazardous substance with potential carcinogenic, mutagenic, and acute toxic properties. The GHS classifications for the closely related analog, 4-(Pyridin-2-ylmethoxy)aniline, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8]
Table 1: Physicochemical and Hazard Profile of 2-(Pyridin-2-ylmethoxy)aniline and Related Analogs
| Property | Value / Classification | Source |
| Chemical Name | 2-(Pyridin-2-ylmethoxy)aniline | - |
| Molecular Formula | C₁₂H₁₂N₂O | [9] |
| Molecular Weight | 200.24 g/mol | [9] |
| Appearance | Likely a solid at room temperature. | Inferred from analogs[10] |
| GHS Hazard Statements | Inferred from 4-(Pyridin-2-ylmethoxy)aniline H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [8] |
| Primary Hazards | Toxic, potential carcinogen, skin/eye/respiratory irritant. | [1][2][3][11] |
Regulatory Framework: Compliance is Non-Negotiable
All chemical waste disposal is governed by strict federal and local regulations. The primary federal statute in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12] For academic and research laboratories, the EPA's Subpart K regulations provide an alternative, more flexible framework for managing hazardous waste, emphasizing robust Laboratory Management Plans.[13][14]
The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical storage, labeling, and employee training under its Hazard Communication Standard and Laboratory Standard.[12][15][16] It is imperative that all disposal activities comply with your institution's specific Environmental Health and Safety (EHS) policies, which are designed to meet these federal requirements.
Pre-Disposal Protocol: Foundational Safety Measures
Proper disposal begins long before the waste container is full. Safe handling and storage are critical to preventing accidental exposure and ensuring the integrity of the waste stream.
Personal Protective Equipment (PPE)
Given the hazards of dermal absorption and irritation, a comprehensive PPE strategy is essential.[2]
-
Gloves : Use nitrile or neoprene gloves.[6] Check the manufacturer's compatibility chart. A double layer of gloves is recommended for added protection.
-
Eye Protection : Wear chemical splash goggles at all times.[6][17]
-
Lab Coat : A fully buttoned lab coat must be worn to protect against skin contact.[17]
-
Work Area : All handling of 2-(Pyridin-2-ylmethoxy)aniline, including transfers to a waste container, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[6][7][17]
Segregated Waste Storage
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic. Crucially, waste containing 2-(Pyridin-2-ylmethoxy)aniline must be segregated from incompatible materials to prevent dangerous reactions.
-
Incompatibilities : Keep away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and acid chlorides.[3][17] Aniline and its derivatives can react violently with these substances.[3]
-
Secondary Containment : All liquid waste containers must be kept in chemically resistant secondary containment tubs or trays to contain potential leaks.[18][19]
Step-by-Step Disposal Procedure
The following procedure outlines the systematic process for disposing of 2-(Pyridin-2-ylmethoxy)aniline waste. This workflow ensures safety, compliance, and proper documentation.
Diagram 1: Decision workflow for the disposal of 2-(Pyridin-2-ylmethoxy)aniline.
Protocol Details:
-
Waste Classification : Treat all 2-(Pyridin-2-ylmethoxy)aniline, whether in pure form, in solution, or contaminating lab supplies (e.g., gloves, weigh boats), as hazardous chemical waste.[19] Do not dispose of it down the drain or in the regular trash.[18]
-
Waste Segregation : Maintain separate waste streams. For instance, halogenated solvent waste should be kept separate from non-halogenated solvent waste due to differences in disposal costs and methods.[19] Solid waste (contaminated gloves, paper towels) should be collected separately from liquid waste.
-
Containerization :
-
Use a container that is chemically compatible with the waste. A glass or high-density polyethylene (HDPE) bottle with a screw-top cap is typically appropriate.[7]
-
The container must be in good condition, free of leaks, and kept closed except when adding waste.[18][19]
-
Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.
-
-
Labeling :
-
Attach a completed hazardous waste label, provided by your institution's EHS department, to the container as soon as the first drop of waste is added.[18]
-
Clearly write the full chemical name—"2-(Pyridin-2-ylmethoxy)aniline"—and list all other components of the waste mixture with their approximate percentages.[18] Avoid using abbreviations or chemical formulas.
-
-
Accumulation and Storage : Store the labeled waste container in a designated satellite accumulation area within the lab.[12] This area must be under the control of laboratory personnel and inspected regularly.
-
Disposal Pickup : Once the container is full, or according to your lab's clean-out schedule, submit a request for waste pickup to your EHS department.[18] Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your lab at any one time.[19]
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
Diagram 2: Emergency response protocol for a 2-(Pyridin-2-ylmethoxy)aniline spill.
Spill Cleanup Steps:
-
Alert and Assess : Immediately alert others in the lab. If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and call your institution's emergency number.
-
Control and Ventilate : If safe to do so, eliminate ignition sources as pyridine is flammable.[7] Ensure the fume hood is operating correctly.
-
Contain : For liquid spills, use an inert absorbent material like vermiculite, sand, or a spill pillow to surround and contain the spill.[3][7]
-
Clean Up : Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools. Work from the outside of the spill inward to minimize contamination. Place all contaminated materials into a heavy-duty plastic bag or a sealable container.[3]
-
Decontaminate : Wipe down the spill area with soap and water. Place all cleaning materials into the waste bag.
-
Dispose : Seal and label the container with a hazardous waste tag, clearly indicating it contains spill cleanup debris with 2-(Pyridin-2-ylmethoxy)aniline. Arrange for disposal through your EHS department.
-
Personal Decontamination : Remove contaminated PPE carefully and wash hands and any affected skin areas thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if you experience any symptoms of exposure.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe and responsible disposal of 2-(Pyridin-2-ylmethoxy)aniline, protecting yourself, your colleagues, and the environment.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Vanderbilt University Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Unknown Source. Pyridine Safety Document.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
- Unknown Source. o-Nitroaniline - SAFETY DATA SHEET.
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. 4-(Pyridin-2-ylmethoxy)aniline. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
-
PubChem. 2-(Pyridin-3-ylmethoxy)aniline. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
GOV.UK. Aniline - Incident management. [Link]
-
Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Aniline ToxFAQs. [Link]
-
U.S. Environmental Protection Agency (EPA). Aniline. [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Pyridin-3-ylmethoxy)aniline | C12H12N2O | CID 8027171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 15. osha.gov [osha.gov]
- 16. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Researcher's Guide to the Safe Handling of 2-(Pyridin-2-ylmethoxy)aniline
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(Pyridin-2-ylmethoxy)aniline. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following procedures are designed to ensure a secure laboratory environment by providing a deep, causal understanding of the necessary precautions. This document synthesizes data from closely related chemical structures to establish a robust safety framework.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Pyridin-2-ylmethoxy)aniline was not available at the time of writing. The guidance herein is expertly extrapolated from the SDS of its isomer, 2-(Pyridin-3-ylmethoxy)aniline, and the known hazards of its constituent functional groups, aromatic amines and pyridines.[1] Always consult the most current SDS for any chemical before use.
Hazard Analysis: Understanding the 'Why' Behind the Precautions
2-(Pyridin-2-ylmethoxy)aniline is a compound that combines the structural features of aniline and pyridine. This unique structure informs its hazard profile.
-
Aniline Moiety: Aromatic amines as a class are known for their potential for significant toxicity.[2] Aniline itself is toxic if swallowed, inhaled, or in contact with skin.[2][3][4] It is readily absorbed through the skin and can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2] Furthermore, aniline is suspected of causing genetic defects and cancer.[2][3][4]
-
Pyridine Moiety: Pyridine and its derivatives can be irritants to the skin, eyes, and respiratory system.[1]
-
Isomer Data: The Safety Data Sheet for the closely related isomer, 2-(Pyridin-3-ylmethoxy)aniline, explicitly warns of skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Given this composite profile, we must assume 2-(Pyridin-2-ylmethoxy)aniline poses similar risks, including acute toxicity, skin and eye irritation, and potential long-term health effects. The primary routes of exposure to mitigate are dermal contact, inhalation, and accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The selection of each component is directly linked to the identified hazards of skin absorption, irritation, and inhalation.
| PPE Component | Specification & Rationale | Best Practices |
| Hand Protection | Double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove. Rationale: Aromatic amines can permeate standard nitrile gloves with prolonged contact.[5] Double-gloving provides an extra barrier and reduces the risk of exposure during glove removal. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[5] |
| Eye & Face Protection | Chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield must be worn in conjunction with goggles.[5] Rationale: The compound is expected to be a serious eye irritant.[1] Goggles prevent vapor, dust, or splash exposure from all angles. | Ensure goggles fit snugly. An emergency eyewash station must be accessible within a 10-second travel distance.[5] In case of contact, flush eyes for at least 15 minutes.[5] |
| Protective Clothing | A fully-buttoned laboratory coat made of a low-permeability material. Long pants and closed-toe shoes are mandatory. Rationale: Protects skin from accidental spills and contamination.[5] | Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination. Contaminated clothing should be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | All handling of the solid or solutions must be performed within a certified chemical fume hood .[6] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] Rationale: Prevents inhalation of dust or vapors, which may be toxic and cause respiratory irritation.[1][6] | Ensure the fume hood has a current certification and proper airflow before beginning work. |
Operational Plan: From Bench to Waste
A systematic workflow is essential to minimize exposure risk at every stage of handling.
-
Designate an Area: All work with 2-(Pyridin-2-ylmethoxy)aniline should occur in a designated area within a chemical fume hood.[5]
-
Pre-use Inspection: Ensure safety equipment, including the fume hood, eyewash station, and safety shower, is operational.[5]
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Dispensing: Handle the compound as a solid in a manner that minimizes dust generation. If making a solution, add the solid to the solvent slowly.
-
Reaction Monitoring: Keep all reaction vessels capped and within the fume hood.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[5] Place the absorbed material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Disposal Plan: Responsible Stewardship
Chemical waste must be handled with the same care as the parent compound.
-
Waste Segregation: Collect all waste containing 2-(Pyridin-2-ylmethoxy)aniline, including contaminated consumables (gloves, paper towels, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Do not overfill waste containers. Keep containers closed when not in use and store them in a designated secondary containment area.
-
Disposal: Dispose of the hazardous waste through your institution's official chemical waste program. Never pour this chemical or its solutions down the drain.[7]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing 2-(Pyridin-2-ylmethoxy)aniline in a laboratory setting.
Caption: Workflow for handling 2-(Pyridin-2-ylmethoxy)aniline.
References
-
Carl ROTH. Safety Data Sheet: Aniline. [Online]. Available: [Link]
-
Penta chemicals. Aniline - SAFETY DATA SHEET. (2025). [Online]. Available: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
